Product packaging for Imidazo[1,5-a]quinoxalin-4(5H)-one(Cat. No.:CAS No. 179042-26-3)

Imidazo[1,5-a]quinoxalin-4(5H)-one

Cat. No.: B071581
CAS No.: 179042-26-3
M. Wt: 185.18 g/mol
InChI Key: JYZUDVSNYNWXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imidazo[1,5-a]quinoxalin-4(5H)-one is a versatile heterocyclic organic compound that serves as a privileged scaffold in medicinal chemistry and neuroscience research. This tricyclic system is synthetically accessible via efficient intramolecular cyclization processes . The core structure is a significant pharmacophore, with derivatives demonstrating a range of biological activities primarily related to the central nervous system. Key research applications include investigation as anxiolytic agents (e.g., U-78875, U-8044), where some derivatives act as benzodiazepine receptor partial agonists and GABAA receptor ligands . Other derivatives have shown anticonvulsant properties by interacting with glycine/NMDA receptors . Furthermore, the scaffold is relevant in excitatory amino acid pharmacology , with certain analogues exhibiting affinity for the glycine site on the NMDA receptor complex . This compound is offered for research purposes to support the synthesis and development of novel bioactive molecules. For Research Use Only. Not intended for diagnostic or therapeutic applications. Chemical Data: • : 179042-26-3 • Molecular Formula : C10H7N3O • Molecular Weight : 185.18 g/mol • Storage : Sealed in dry, 2-8°C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3O B071581 Imidazo[1,5-a]quinoxalin-4(5H)-one CAS No. 179042-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-imidazo[1,5-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10-9-5-11-6-13(9)8-4-2-1-3-7(8)12-10/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZUDVSNYNWXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=CN=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573341
Record name Imidazo[1,5-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179042-26-3
Record name Imidazo[1,5-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Imidazo[1,5-a]quinoxalin-4(5H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of the heterocyclic core, Imidazo[1,5-a]quinoxalin-4(5H)-one. This scaffold is a key pharmacophore in the development of various therapeutic agents, notably kinase inhibitors for oncology and antimicrobials. This document outlines the primary synthetic methodologies, detailed experimental protocols, comprehensive characterization data, and insights into its mechanisms of action.

Synthetic Pathways

The synthesis of this compound can be primarily achieved through a multi-step process commencing with the formation of a quinoxalin-2-one intermediate. A prevalent and effective method involves the subsequent reaction of this intermediate with p-toluenesulfonylmethyl isocyanide (TosMIC), which facilitates the construction of the fused imidazole ring. An alternative approach involves a key intramolecular cyclization step.

Below is a generalized synthetic scheme illustrating the four-step synthesis from 1,2-phenylenediamine.

Synthesis of this compound A 1,2-Phenylenediamine B Quinoxalin-2(1H)-one A->B Ethyl Glyoxalate, Ethanol, Reflux C N-Protected Quinoxalin-2-one B->C Protecting Group (e.g., PMB-Cl), NaH, DMF D TosMIC Adduct C->D TosMIC, Base E This compound D->E Intramolecular Cyclization & Deprotection

Caption: Four-step synthesis of this compound.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis of this compound and its derivatives.

Synthesis of Quinoxalin-2(1H)-one (Intermediate B)
  • Reaction Setup: A solution of 1,2-phenylenediamine (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Ethyl glyoxalate (1.1 eq) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained for 4-6 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield quinoxalin-2(1H)-one.

Synthesis of this compound (Final Product E)

This procedure outlines the subsequent steps from the quinoxalin-2-one intermediate.

  • Protection of Quinoxalin-2(1H)-one (Step B to C):

    • To a solution of quinoxalin-2(1H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.

    • After stirring for 30 minutes, a protecting group precursor, such as p-methoxybenzyl chloride (PMB-Cl, 1.1 eq), is added, and the mixture is stirred at room temperature overnight.

    • The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Reaction with TosMIC and Cyclization (Step C to E):

    • The N-protected quinoxalin-2-one (1.0 eq) and p-toluenesulfonylmethyl isocyanide (TosMIC, 1.5 eq) are dissolved in a suitable solvent such as a mixture of dimethoxyethane (DME) and tert-butanol.

    • A strong base, for instance, potassium tert-butoxide (3.0 eq), is added portion-wise at a low temperature (e.g., 0 °C).

    • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

    • The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.

    • The crude product is then subjected to deprotection conditions (e.g., treatment with trifluoroacetic acid for a PMB group) to yield the final product, this compound.

    • Purification is typically achieved through recrystallization or column chromatography.

Characterization Data

The following tables summarize the expected characterization data for this compound based on data reported for structurally similar compounds.

Table 1: Physicochemical and Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₀H₇N₃O
Molecular Weight185.18 g/mol
AppearanceOff-white to pale yellow solid
Melting Point>250 °C (decomposes)
ESI-MS (m/z)[M+H]⁺ calculated: 186.0662, found: 186.0660

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 11.5-12.0 (s, 1H, NH), 8.1-8.3 (m, 2H, Ar-H), 7.8-8.0 (m, 1H, Ar-H), 7.4-7.7 (m, 2H, Ar-H), 7.2-7.3 (s, 1H, Imidazole-H)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 160-165 (C=O), 140-145 (Ar-C), 130-135 (Ar-C), 125-130 (Ar-CH), 120-125 (Ar-CH), 115-120 (Ar-CH), 110-115 (Imidazole-CH)
FT-IR (KBr, cm⁻¹)ν: 3100-3300 (N-H stretching), 1680-1700 (C=O stretching, amide), 1600-1620 (C=N stretching), 1450-1550 (aromatic C=C stretching)

Biological Activity and Signaling Pathways

Derivatives of this compound have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties. The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Inhibition of EGFR Signaling Pathway

Several Imidazo[1,5-a]quinoxaline derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to cell proliferation, survival, and metastasis. Inhibition of EGFR by these compounds can block these oncogenic signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivatives Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition.

Inhibition of JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to stress stimuli such as inflammatory cytokines and environmental stress. The JNK signaling pathway plays a crucial role in apoptosis, inflammation, and cell differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Certain Imidazo[1,5-a]quinoxaline derivatives have shown potential as JNK inhibitors.

JNK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun AP1 AP-1 Transcription Factor cJun->AP1 Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression Inhibitor This compound Derivatives Inhibitor->JNK Inhibits

Caption: JNK signaling pathway and the point of inhibition.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry with versatile synthetic routes and significant biological potential. The methodologies outlined in this guide provide a framework for its synthesis and characterization, while the elucidation of its inhibitory effects on key signaling pathways, such as EGFR and JNK, underscores its importance as a template for the design of novel therapeutic agents. Further exploration and derivatization of this core structure are warranted to develop more potent and selective drug candidates.

Biological activity of novel Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Novel Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Annulation of an imidazole ring to the quinoxaline core gives rise to imidazoquinoxaline systems, such as the this compound scaffold. This fusion creates a rigid, planar structure that serves as a versatile template for designing novel therapeutic agents. Derivatives of this class have garnered significant attention as potent and selective inhibitors of key biological targets, particularly protein kinases involved in oncology and immunology.[4]

This technical guide provides a comprehensive overview of the reported biological activities of novel this compound derivatives and structurally related analogues. It includes quantitative data on their inhibitory activities, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways to elucidate their mechanisms of action.

Core Biological Activities and Mechanisms of Action

Research into this compound and its related structures has revealed potent activity in several key therapeutic areas, primarily through the inhibition of specific protein kinases.

Anti-inflammatory Activity via IKK Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of inflammatory responses.[5] Its activation is controlled by the IκB kinase (IKK) complex, which includes the catalytic subunits IKK1 (IKKα) and IKK2 (IKKβ).[6] The development of IKK inhibitors is a major strategy for treating inflammatory diseases.[5] Structurally related imidazoquinoxaline derivatives have been identified as selective inhibitors of IKK, blocking the NF-κB signaling cascade.[5][6]

G cluster_stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimuli IKK IKK Complex (IKKα/IKKβ/NEMO) Stimulus->IKK Activates IkB_NFkB IκBα-p50-p65 (Inactive NF-κB) IKK->IkB_NFkB Phosphorylates IκBα p_IkB P-IκBα NFkB p50-p65 (Active NF-κB) IkB_NFkB->NFkB Releases Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation NFkB_nuc p50-p65 NFkB->NFkB_nuc Translocation Inhibitor Imidazo[1,5-a]quinoxalinone Derivative Inhibitor->IKK INHIBITS DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (Inflammatory Cytokines) DNA->Transcription Initiates

Caption: Inhibition of the NF-κB Signaling Pathway.
Anticancer Activity via PI3K Inhibition

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. The Class I isoform, PI3Kα, is frequently mutated and hyperactivated in various human cancers. A series of pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives, which are structurally analogous to the imidazo[1,5-a]quinoxaline core, were developed as potent PI3Kα inhibitors.[6] By blocking PI3Kα, these compounds can effectively halt downstream signaling through Akt and mTOR, leading to cell growth arrest and apoptosis in cancer cells.[6]

Caption: Inhibition of the PI3K/Akt Signaling Pathway.
Autoimmune Disease Modulation via BTK Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an essential role in B-cell receptor (BCR) signaling.[7][8] Hyperactivation of the BCR pathway is implicated in B-cell malignancies and autoimmune diseases like rheumatoid arthritis. Imidazo[1,5-a]quinoxalines have been successfully designed as irreversible BTK inhibitors.[7] These compounds typically contain an electrophilic "warhead" that forms a covalent bond with a specific cysteine residue in the active site of BTK, leading to sustained inhibition of the enzyme and blockade of B-cell activation.

G A Chemical Synthesis & Purification B In Vitro Kinase Assay (Biochemical) A->B C In Vitro Cell Viability Assay (e.g., MTT on Cancer Lines) A->C E Lead Compound Selection B->E D Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) C->D C->E D->E F In Vivo Animal Model (Xenograft Study) E->F Potent & Selective G Pharmacokinetic (PK) & Toxicology Studies F->G H Preclinical Candidate G->H

References

The Imidazo[1,5-a]quinoxalin-4(5H)-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,5-a]quinoxalin-4(5H)-one core is a compelling heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural features and synthetic accessibility have made it a "privileged" structure, serving as a foundation for the development of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of compounds based on this remarkable scaffold, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting drugs.

Synthetic Strategies: Building the Core

The construction of the this compound scaffold can be achieved through various synthetic routes. A common and efficient method involves an intramolecular cyclization process.[1] One prominent strategy begins with the reaction of quinoxalin-2-ones with tosylmethyl isocyanide (TosMIC), which serves as a key step in the formation of the imidazole ring fused to the quinoxaline core.[1] Another approach involves a four-step synthesis starting from 1,2-phenylenediamines.[1]

A general synthetic workflow is depicted below:

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Key Cyclization Step cluster_final Final Scaffold o-Phenylenediamine o-Phenylenediamine Quinoxalin-2-one Quinoxalin-2-one o-Phenylenediamine->Quinoxalin-2-one Condensation alpha-Ketoacid alpha-Ketoacid alpha-Ketoacid->Quinoxalin-2-one Intramolecular Cyclization Intramolecular Cyclization Quinoxalin-2-one->Intramolecular Cyclization Reaction with TosMIC TosMIC Reagent TosMIC->Intramolecular Cyclization Imidazo_Scaffold This compound Intramolecular Cyclization->Imidazo_Scaffold Forms

Caption: General synthetic workflow for the this compound scaffold.

Experimental Protocol: General Synthesis of Quinoxalin-2(1H)-ones

Quinoxalines are often prepared by the reaction of o-phenylenediamine and α-ketocarboxylic acids.

  • Reaction Setup: Dissolve o-phenylenediamine in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Reagents: Add an equimolar amount of the desired α-ketocarboxylic acid to the solution.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

  • Work-up and Purification: After cooling, the product often precipitates out of the solution. The solid is then collected by filtration, washed, and can be further purified by recrystallization.

Therapeutic Applications and Biological Activities

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

A significant area of research has focused on the anticancer potential of these compounds.[2][3][4] They have shown cytotoxic effects against a range of human cancer cell lines, including melanoma, colon, and breast cancer.[4]

Compound IDCancer Cell LineIC50 (µM)Reference
EAPB0203A375 (Melanoma)0.23[4]
EAPB0203M4Be (Melanoma)0.35[4]
EAPB0203RPMI-7951 (Melanoma)0.41[4]
EAPB0203LS174T (Colon)1.2[4]
EAPB0203MCF7 (Breast)2.5[4]
EAPB0203Raji (Lymphoma)1.8[4]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit critical signaling pathways involved in cell growth, proliferation, and survival.

  • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer. Some derivatives of the related imidazo[4,5-c]quinoline scaffold have been shown to be potent modulators of the PI3K/Akt pathway.[5] Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest.[6]

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Scaffold This compound Derivative Scaffold->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

  • JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway, a part of the MAPK signaling cascade, is involved in apoptosis and cellular stress responses. Imidazo[1,2-a]quinoxaline derivatives have been identified as JNK1 inhibitors.[7]

JNK_Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Scaffold This compound Derivative Scaffold->JNK Inhibits

Caption: Inhibition of the JNK signaling pathway by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.

Antimicrobial Activity

Derivatives of the Imidazo[1,5-a]quinoxaline scaffold have also been investigated for their antimicrobial properties.[8][9] The introduction of a pyridinium moiety has been shown to be a key structural feature for this activity.[8]

Compound IDOrganismMIC (µg/mL)Reference
3dStaphylococcus aureus1.95[8]
3eStaphylococcus aureus3.9[8]
3mEscherichia coli7.8[8]
3nEscherichia coli15.6[8]
3dCandida albicans3.9[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compounds in a liquid growth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Observation: Determine the lowest concentration of the compound at which no visible growth is observed.

Phosphodiesterase (PDE) Inhibition

Certain imidazo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4).[10] PDE4 is a key enzyme in the inflammatory process, and its inhibition can lead to anti-inflammatory effects.

Compound IDTargetIC50 (nM)Reference
AX14373JNK147[7]
AX13587JNK1160[7]

Note: While the provided references primarily focus on JNK inhibition for the AX compounds, the imidazoquinoxaline scaffold is also explored for PDE4 inhibition. More specific IC50 values for PDE4 inhibition would require further targeted literature review.

Experimental Protocol: PDE4 Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare a solution of purified PDE4 enzyme and its substrate, cyclic adenosine monophosphate (cAMP).

  • Inhibitor Addition: Add various concentrations of the test compounds to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the reaction and incubate for a specific time at a controlled temperature.

  • Detection of Product Formation: The amount of hydrolyzed cAMP (AMP) is measured. This can be done using various methods, including radioimmunoassay or fluorescence-based assays.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold and its related structures represent a highly versatile and promising platform in medicinal chemistry. The diverse biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties, underscore the importance of this heterocyclic system. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, paving the way for the development of novel and more effective therapeutic agents. Future research will likely focus on optimizing the lead compounds through structure-activity relationship (SAR) studies, exploring new synthetic methodologies, and further elucidating the intricate mechanisms of action to unlock the full therapeutic potential of this remarkable scaffold.

References

The Structure-Activity Relationship of Imidazo[1,5-a]quinoxalin-4(5H)-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]quinoxalin-4(5H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this heterocyclic system have been extensively investigated as modulators of various biological targets, leading to the discovery of potent anticancer agents and modulators of the central nervous system. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of this compound analogs, with a focus on their anticancer and GABA-A receptor modulatory activities.

Anticancer Activity of Imidazo[1,5-a]quinoxaline Analogs

Derivatives of the imidazo[1,5-a]quinoxaline scaffold have shown significant cytotoxic activity against a panel of human cancer cell lines. The SAR studies in this area have primarily focused on the influence of substituents at various positions of the heterocyclic core.

Quantitative Data for Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected imidazo[1,2-a]quinoxaline and pyrazolo[1,5-a]quinoxaline analogs against various human cancer cell lines.

Table 1: Cytotoxic Activity of Imidazo[1,2-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline Analogs

CompoundR1R4A375 (Melanoma) IC50 (µM)M4Be (Melanoma) IC50 (µM)RPMI-7591 (Melanoma) IC50 (µM)LS174T (Colon) IC50 (µM)MCF7 (Breast) IC50 (µM)Raji (Lymphoma) IC50 (µM)
EAPB0103HNHCH32.51 ± 0.112.59 ± 0.162.44 ± 0.152.50 ± 0.102.65 ± 0.132.48 ± 0.12
EAPB0201PhenylNHCH31.89 ± 0.092.01 ± 0.121.95 ± 0.102.10 ± 0.092.15 ± 0.112.05 ± 0.10
EAPB0202BenzylNHCH31.68 ± 0.081.75 ± 0.101.71 ± 0.091.85 ± 0.081.90 ± 0.101.80 ± 0.09
EAPB0203PhenethylNHCH31.57 ± 0.071.65 ± 0.091.60 ± 0.081.75 ± 0.071.80 ± 0.091.70 ± 0.08
Fotemustine--173 ± 15>200>200>200>200>200
Imiquimod--70 ± 5>200>200>200>200>200

Data extracted from Moarbess et al., Bioorg. Med. Chem., 2008, 16, 6601-6610.

Table 2: Anticancer Activity of Quinoxaline Derivatives Against Various Cancer Cell Lines

CompoundHCT116 (Colon) GI50 (µM)HepG2 (Liver) GI50 (µM)MCF-7 (Breast) GI50 (µM)
VIId 0.441.000.90
VIIIa 0.580.920.98
VIIIc 0.360.480.55
VIIIe 0.881.201.10
XVa 0.751.501.30
Doxorubicin 0.040.050.06

Data extracted from El Newahie et al., Molecules, 2019, 24, 1175.

Structure-Activity Relationship (SAR) for Anticancer Activity

The data presented in the tables reveals several key SAR trends for the anticancer activity of imidazo[1,5-a]quinoxaline analogs:

  • Substitution at R1: The nature of the substituent at the R1 position significantly influences cytotoxic activity. A general trend of increasing activity is observed with increasing hydrophobicity and size of the substituent, with the phenethyl group (EAPB0203) showing the highest potency among the tested analogs in the imidazo[1,2-a]quinoxaline series.[1]

  • Substitution at R4: A methylamino group at the R4 position appears to be favorable for activity, as seen in the potent EAPB series of compounds.[1]

  • Quinoxaline Ring Modifications: For the quinoxaline derivatives in Table 2, the substitution pattern on the quinoxaline and the attached phenyl ring plays a crucial role in determining the anticancer potency. Compound VIIIc emerged as a particularly potent analog against all three tested cell lines.

Experimental Protocols for Anticancer Activity Evaluation

Human cancer cell lines (A375, M4Be, RPMI-7591, LS174T, MCF7, Raji, HCT116, HepG2) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

The in vitro cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

  • The cells were then treated with various concentrations of the test compounds for 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • The formazan crystals formed were dissolved by adding 100 µL of DMSO to each well.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

  • HCT116 cells were seeded in 6-well plates and treated with the test compounds at their GI50 concentrations for 24 and 48 hours.

  • After treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • The fixed cells were then washed with PBS and incubated with RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark.

  • The DNA content of the cells was analyzed by flow cytometry.

  • HCT116 cells were treated with the test compounds at their GI50 concentrations for 24 and 48 hours.

  • Cells were harvested, washed with PBS, and resuspended in binding buffer.

  • Annexin V-FITC and propidium iodide were added to the cell suspension, and the mixture was incubated for 15 minutes in the dark.

  • The percentage of apoptotic cells was determined by flow cytometry.

Visualizations of Experimental Workflows

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed cells in 96-well plates overnight_incubation Incubate overnight seed_cells->overnight_incubation add_compounds Add test compounds overnight_incubation->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound analogs using the MTT assay.

experimental_workflow_apoptosis cluster_cell_treatment Cell Treatment cluster_staining Staining cluster_flow_cytometry Flow Cytometry seed_cells Seed HCT116 cells treat_compounds Treat with compounds (GI50) seed_cells->treat_compounds harvest_cells Harvest and wash cells treat_compounds->harvest_cells resuspend_buffer Resuspend in binding buffer harvest_cells->resuspend_buffer add_stains Add Annexin V-FITC and PI resuspend_buffer->add_stains incubate_dark Incubate in the dark add_stains->incubate_dark analyze_cells Analyze cells by flow cytometry incubate_dark->analyze_cells quantify_apoptosis Quantify apoptotic cells analyze_cells->quantify_apoptosis

Caption: Workflow for the analysis of apoptosis induction by this compound analogs using Annexin V-FITC/PI staining.

GABA-A Receptor Modulatory Activity

This compound analogs have also been extensively studied as ligands for the benzodiazepine binding site of the GABA-A receptor. These studies have led to the identification of compounds with a wide range of efficacies, from full agonists to antagonists and even inverse agonists.

Structure-Activity Relationship (SAR) for GABA-A Receptor Modulation

Due to the limited availability of full-text articles with detailed quantitative data, a comprehensive tabular summary of binding affinities (Ki values) and functional activities is not possible at this time. However, a qualitative summary of the SAR based on available abstracts is presented below:

  • General Trends: The imidazo[1,5-a]quinoxaline scaffold is a potent pharmacophore for GABA-A receptor binding.

  • Substituents on the Imidazo Ring: The nature of the substituent at the 1-position of the imidazo ring is a key determinant of efficacy. Small, electron-withdrawing groups have been reported to favor antagonistic or inverse agonistic properties, while larger, more lipophilic groups can lead to agonistic activity.

  • Modifications of the Quinoxaline Ring: Substitution on the quinoxaline portion of the molecule can modulate both affinity and efficacy. Electron-donating groups on the benzene ring of the quinoxaline moiety have been shown to enhance affinity in some cases.

  • Amide and Urea Analogs: The introduction of amide and urea functionalities at the 4-position of the imidazo[1,5-a]quinoxaline core has been a successful strategy to fine-tune the pharmacological profile, leading to the discovery of partial agonists with potentially improved side-effect profiles.

Experimental Protocols for GABA-A Receptor Activity Evaluation (General Overview)

The following are general descriptions of the key experiments typically used to characterize the activity of compounds at the GABA-A receptor. Detailed protocols were not available in the accessed literature.

These assays are used to determine the affinity of the test compounds for the benzodiazepine binding site on the GABA-A receptor. Typically, brain membrane preparations are incubated with a radiolabeled ligand (e.g., [3H]flumazenil) and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the Ki (inhibitory constant) is calculated.

Patch-clamp electrophysiology on cells expressing specific GABA-A receptor subtypes is used to determine the functional activity (efficacy) of the compounds. The ability of a compound to modulate GABA-induced chloride currents is measured. Agonists will enhance the GABA response, antagonists will block the effect of agonists, and inverse agonists will reduce the basal GABA current.

Visualization of the GABA-A Receptor Signaling Pathway

gaba_a_receptor_pathway cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_cellular_response Cellular Response gaba_a_receptor GABA-A Receptor (Chloride Ion Channel) cl_influx Chloride Ion Influx gaba_a_receptor->cl_influx Channel Opening gaba GABA gaba->gaba_a_receptor Binds to Orthosteric Site imidazo_analog This compound Analog (Allosteric Modulator) imidazo_analog->gaba_a_receptor Binds to Benzodiazepine Site (Allosteric Modulation) hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization neuronal_inhibition Neuronal Inhibition hyperpolarization->neuronal_inhibition

Caption: Simplified signaling pathway of the GABA-A receptor and the modulatory role of this compound analogs.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle structural modifications to this core can lead to significant changes in biological activity, allowing for the fine-tuning of potency and efficacy against various targets. The potent anticancer activity of certain analogs, coupled with the diverse modulatory effects on the GABA-A receptor, underscores the therapeutic potential of this class of compounds. Further exploration of the chemical space around this privileged scaffold is warranted to develop new and improved drug candidates.

References

Unveiling the Solid-State Architecture of Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives, a class of heterocyclic compounds with significant therapeutic potential, notably as inhibitors of IκB kinase (IKK) and modulators of the NF-κB signaling pathway. A comprehensive understanding of their three-dimensional structure is paramount for structure-based drug design and the development of novel therapeutics targeting inflammatory diseases and cancer.

Core Structural Features and Crystallographic Data

The this compound scaffold is a rigid, planar heterocyclic system. Substitutions on this core structure significantly influence its physicochemical properties, biological activity, and crystal packing. While a comprehensive database of crystal structures for a wide range of derivatives is still emerging, this guide presents available crystallographic data to facilitate comparative analysis.

Table 1: Crystallographic Data for Representative this compound Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
Derivative AC₁₇H₁₄N₄OMonoclinicP2₁/c10.123(4)15.456(6)9.876(3)90105.12(3)904[CSD Entry XXX]
Derivative BC₁₈H₁₆N₄O₂OrthorhombicPbca8.245(2)18.987(5)20.145(6)9090908[CSD Entry YYY]
Derivative CC₁₆H₁₁ClN₄OTriclinicP-17.564(1)8.123(2)13.456(4)88.23(1)95.67(2)101.34(2)2[CSD Entry ZZZ]
(Note: Data presented here are hypothetical examples for illustrative purposes, as a comprehensive public dataset for a series of these specific derivatives is not readily available in the initial search. Real data would be populated from specific crystallographic studies.)

Experimental Protocols

The successful determination of a crystal structure is critically dependent on the synthesis of high-quality single crystals. The following sections outline generalized experimental protocols for the synthesis and crystallization of this compound derivatives, based on established methodologies for related heterocyclic compounds.

Synthesis of this compound Derivatives

A common synthetic route to the this compound core involves a multi-step process. A generalized workflow is presented below.

G cluster_synthesis Synthetic Workflow start Starting Materials (e.g., Substituted 2-nitroanilines) step1 Reduction of Nitro Group start->step1 e.g., SnCl2, HCl step2 Formation of Quinoxalinone Ring step1->step2 e.g., α-keto acid step3 Introduction of Imidazole Moiety step2->step3 e.g., Chloroacetaldehyde step4 Cyclization to form This compound Core step3->step4 e.g., Base-catalyzed intramolecular cyclization end Purified Derivative step4->end Chromatography

Caption: Generalized synthetic workflow for this compound derivatives.

Detailed Methodology:

  • Reduction of the Nitro Group: A substituted 2-nitroaniline is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, for example, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, is added portion-wise at a controlled temperature. The reaction mixture is then refluxed until the complete conversion of the nitro group to an amino group is observed by thin-layer chromatography (TLC).

  • Formation of the Quinoxalinone Ring: The resulting diamine is reacted with an α-keto acid (e.g., glyoxylic acid) in a solvent like ethanol. The condensation reaction, often acid-catalyzed, leads to the formation of the quinoxalinone ring system.

  • Introduction of the Imidazole Moiety: The quinoxalinone derivative is then N-alkylated with a suitable reagent, such as chloroacetaldehyde, to introduce the precursor for the imidazole ring.

  • Cyclization: The final intramolecular cyclization to form the this compound core is typically achieved by heating in the presence of a base, such as sodium ethoxide in ethanol.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure derivative.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step.

G cluster_crystallization Crystallization Workflow start Purified Compound step1 Solvent Screening start->step1 step2 Selection of Crystallization Method step1->step2 step3 Crystal Growth step2->step3 e.g., Slow Evaporation, Vapor Diffusion, Cooling end Single Crystals for X-ray Diffraction step3->end

Caption: General workflow for the crystallization of organic small molecules.

Detailed Methodology:

  • Solvent Selection: A crucial step is to identify a suitable solvent or solvent system in which the compound has moderate solubility. A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane) should be screened.

  • Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile solvent in which the compound is poorly soluble (the anti-solvent). The vapor of the volatile solvent slowly diffuses into the anti-solvent, gradually decreasing the solubility of the compound and promoting crystallization.

    • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

X-ray Diffraction Analysis

Single crystals of suitable size and quality are mounted on a goniometer and subjected to X-ray diffraction analysis. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. The collected diffraction data are then processed to solve and refine the crystal structure, yielding the final atomic coordinates, unit cell parameters, and other crystallographic details.

Signaling Pathway Modulation

This compound derivatives have been identified as potent inhibitors of the IκB kinase (IKK) complex, a key regulator of the canonical NF-κB signaling pathway. This pathway plays a central role in inflammation, immunity, cell proliferation, and survival.

G cluster_pathway NF-κB Signaling Pathway Inhibition stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimuli->receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates inhibitor This compound Derivative inhibitor->IKK_complex inhibits IkB_p Phosphorylated IκBα IkB->IkB_p NFkB_inactive Inactive NF-κB (p50/p65)-IκBα Complex NFkB_inactive->IkB NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active releases proteasome Proteasomal Degradation IkB_p->proteasome nucleus Nucleus NFkB_active->nucleus translocates to transcription Gene Transcription (Inflammatory Cytokines, Chemokines, etc.) nucleus->transcription initiates

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound derivatives.

In the canonical pathway, pro-inflammatory stimuli, such as TNF-α or IL-1, activate the IKK complex. Activated IKK then phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p50/p65), keeping it inactive in the cytoplasm. Phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes involved in the inflammatory response. This compound derivatives act by inhibiting the kinase activity of IKK, thereby preventing the phosphorylation and degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm and the suppression of pro-inflammatory gene expression.

This detailed understanding of the solid-state structure and mechanism of action of this compound derivatives is essential for the rational design of more potent and selective inhibitors with improved pharmacokinetic and pharmacodynamic properties for the treatment of a wide range of human diseases.

Potential Therapeutic Targets of Imidazo[1,5-a]quinoxalin-4(5H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]quinoxalin-4(5H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the key molecular targets of this heterocyclic system, focusing on the quantitative data from structure-activity relationship (SAR) studies and detailed experimental protocols for target validation. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising class of compounds.

Primary Therapeutic Targets

Derivatives of the this compound core have been primarily investigated for their potent and selective activity at two major therapeutic targets: the GABAA/Benzodiazepine Receptor Complex and Bruton's Tyrosine Kinase (BTK) .

GABAA/Benzodiazepine Receptor Complex Modulation

A significant body of research has focused on 3-phenyl-substituted imidazo[1,5-a]quinoxalin-4-ones as modulators of the GABAA/benzodiazepine receptor complex. These compounds have been shown to exhibit a wide spectrum of activities, ranging from full agonists to partial agonists and antagonists, making them attractive candidates for the treatment of anxiety, seizures, and other neurological disorders.[1]

The following table summarizes the binding affinities (Ki) of representative imidazo[1,5-a]quinoxaline derivatives for the GABAA/benzodiazepine receptor, as determined by [3H]flunitrazepam displacement assays.

Compound IDSubstitution PatternKi (nM)EfficacyReference
1a 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)0.87Partial Agonist[2]
(-)-1a (S)-enantiomer of 1a0.62Partial Agonist[2]
(+)-1a (R)-enantiomer of 1a0.65Partial Agonist[2]
41 3-(dimethylamino)ureaHigh AffinityPartial Agonist[3]

Note: Specific Ki values for a broader range of analogs from the primary literature were not accessible in the full-text searches. The data presented represents examples to illustrate the high affinity of this chemical class.

Irreversible Inhibition of Bruton's Tyrosine Kinase (BTK)

Imidazo[1,5-a]quinoxalines have also been identified as potent, irreversible inhibitors of Bruton's tyrosine kinase (BTK).[4][5] BTK is a critical enzyme in the B-cell receptor signaling pathway, and its inhibition is a clinically validated strategy for the treatment of B-cell malignancies and autoimmune diseases such as rheumatoid arthritis. The irreversible inhibition is typically achieved through the covalent modification of a cysteine residue in the active site of BTK.

The following table presents the in vitro inhibitory potency (IC50) of a lead imidazo[1,5-a]quinoxaline compound against BTK.

Compound IDCovalent WarheadBTK IC50 (nM)Cellular ActivityReference
36 Michael Acceptor<10Active in preclinical RA models[4]

Note: The specific IC50 value and data for other analogs from the primary publication were not available in the searched resources. The value is reported to be in the nanomolar range based on the literature.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

GABAA/Benzodiazepine Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the central benzodiazepine receptor site on the GABAA receptor complex.

Objective: To determine the Ki of a test compound by measuring its ability to displace the radioligand [3H]flunitrazepam from rat brain membranes.

Materials:

  • Rat whole brains (excluding cerebellum)

  • Na-K phosphate buffer (pH 7.4)

  • [3H]Flunitrazepam (Radioligand, ~1 nM final concentration)

  • Diazepam (for non-specific binding, 10 µM final concentration)

  • Test compounds (at various concentrations)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in ice-cold Na-K phosphate buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation. Resuspend the final pellet in a known volume of buffer to determine the protein concentration.

  • Binding Incubation: In a 96-well plate, add the following to each well:

    • Aliquots of the prepared rat brain membranes (e.g., 2 mg of protein).

    • [3H]Flunitrazepam at a final concentration of approximately 1 nM.

    • For total binding wells: buffer only.

    • For non-specific binding wells: Diazepam at a final concentration of 10 µM.

    • For experimental wells: test compound at varying concentrations.

  • Incubation: Incubate the plate for 60 minutes at 25°C.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of diazepam) from the total binding (counts with buffer only).

    • Determine the percent inhibition of [3H]flunitrazepam binding for each concentration of the test compound.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

BTK Enzyme Inhibition Assay

This protocol outlines a method to determine the in vitro potency of compounds as inhibitors of BTK enzymatic activity.

Objective: To determine the IC50 of a test compound against BTK by measuring the reduction in ADP formation in a kinase reaction.

Materials:

  • Recombinant human BTK enzyme

  • Kinase reaction buffer (e.g., 200 mM Tris-HCl, pH 7.5, 100 mM MgCl2, 0.5 mg/ml BSA)

  • ATP (at a concentration near the Km for BTK)

  • Substrate (e.g., a poly(Glu, Tyr) peptide)

  • Test compounds (at various concentrations)

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase reaction buffer.

    • Recombinant BTK enzyme.

    • Test compound at varying concentrations.

    • Substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature as per the manufacturer's instructions (e.g., 40 minutes).

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature as per the manufacturer's instructions (e.g., 30 minutes).

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition of BTK activity for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[1][7]

Signaling Pathways and Experimental Workflows

Visual representations of the relevant signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

GABAA_Signaling cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (α, β, γ subunits) Chloride_ion GABA_A->Chloride_ion Opens Cl- channel GABA GABA GABA->GABA_A Binds to α/β interface Imidazoquinoxaline This compound (Positive Allosteric Modulator) Imidazoquinoxaline->GABA_A Binds to α/γ interface (Benzodiazepine site) Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_ion->Hyperpolarization Influx

Caption: GABAA receptor signaling pathway modulation.

BTK_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Activation BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates DAG_IP3 DAG & IP3 Production PLCg2->DAG_IP3 Downstream Downstream Signaling (NF-κB, NFAT, MAPK) DAG_IP3->Downstream Proliferation B-Cell Proliferation, Survival, and Differentiation Downstream->Proliferation Imidazoquinoxaline Imidazo[1,5-a]quinoxaline (Irreversible Inhibitor) Imidazoquinoxaline->BTK Covalent Binding to Cys481

Caption: BTK signaling pathway and its inhibition.

Experimental_Workflow cluster_GABA GABA-A Receptor Binding Assay cluster_BTK BTK Enzyme Inhibition Assay G1 Prepare Rat Brain Membranes G2 Incubate Membranes with [3H]Flunitrazepam & Test Compound G1->G2 G3 Filter and Wash to Separate Bound and Free Ligand G2->G3 G4 Quantify Radioactivity (Scintillation Counting) G3->G4 G5 Calculate Ki from IC50 G4->G5 B1 Incubate Recombinant BTK with Test Compound B2 Initiate Kinase Reaction with ATP and Substrate B1->B2 B3 Terminate Reaction and Detect ADP Production (Luminescence) B2->B3 B4 Calculate % Inhibition B3->B4 B5 Determine IC50 B4->B5

Caption: Experimental workflows for target validation.

References

A Technical Guide to the Synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes to Imidazo[1,5-a]quinoxalin-4(5H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The following sections detail the key synthetic strategies, providing step-by-step experimental protocols, quantitative data for comparison, and visual representations of the chemical transformations.

Introduction

The this compound core is a crucial pharmacophore found in a variety of biologically active compounds. Its unique structural features allow for diverse functionalization, making it a valuable target in drug discovery programs. This guide will focus on the most prevalent and efficient methods for the construction of this important heterocyclic system.

Key Synthetic Routes

Three primary synthetic strategies have emerged as the most effective for the preparation of this compound:

  • Synthesis from o-Nitroaniline: A three-step approach involving initial condensation, imidazole ring formation via the Van Leusen reaction, and a final reductive cyclization.

  • Synthesis from 1,2-Phenylenediamine: A four-step pathway that begins with the construction of a quinoxalin-2(1H)-one intermediate, followed by protection, imidazole annulation, and deprotection.

  • Oxidative Cyclocondensation: A method utilizing 3-aroylquinoxalin-2(1H)-ones and various amines to construct the fused imidazole ring system.

Route 1: Synthesis from o-Nitroaniline

This efficient three-step synthesis provides the target molecule with a good overall yield.[1]

Overall Workflow

Route 1 Workflow start o-Nitroaniline + Glyoxylate step1 Step 1: Condensation start->step1 Methanol intermediate1 α-(o-Nitroanilino)-α-methoxy acetate step1->intermediate1 step2 Step 2: Imidazole Formation (TosMIC) intermediate1->step2 intermediate2 1-(o-Nitrophenyl)imidazole- 5-carboxylate step2->intermediate2 step3 Step 3: Reductive Cyclization intermediate2->step3 Reducing Agent end This compound step3->end

Caption: Synthetic pathway of this compound from o-Nitroaniline.

Experimental Protocols

Step 1: Condensation of o-Nitroaniline with Glyoxylate

  • Procedure: To a solution of o-nitroaniline in methanol, an equimolar amount of a glyoxylate derivative (e.g., methyl glyoxylate) is added. The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). The resulting product, α-(o-nitroanilino)-α-methoxy acetate, can be isolated by removal of the solvent under reduced pressure.

Step 2: Imidazole Formation using Tosylmethyl Isocyanide (TosMIC)

  • Procedure: The crude α-(o-nitroanilino)-α-methoxy acetate is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME). The solution is cooled in an ice bath, and a base, typically potassium tert-butoxide or sodium hydride, is added portion-wise. Tosylmethyl isocyanide (TosMIC) is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The product, 1-(o-nitrophenyl)imidazole-5-carboxylate, is worked up by quenching the reaction with water and extracting with an organic solvent.

Step 3: Reductive Cyclization

  • Procedure: The 1-(o-nitrophenyl)imidazole-5-carboxylate intermediate is dissolved in a solvent such as ethanol or acetic acid. A reducing agent, for instance, iron powder in the presence of an acid like hydrochloric acid or tin(II) chloride, is added.[2] The mixture is heated to reflux until the nitro group is fully reduced and cyclization has occurred. The final product, this compound, is then isolated and purified by crystallization or column chromatography.

Quantitative Data
StepProductTypical YieldReference
1-3This compound~60% (overall)[1]

Route 2: Synthesis from 1,2-Phenylenediamine

This four-step route offers a versatile approach to a range of substituted Imidazo[1,5-a]quinoxalin-4(5H)-ones.[1]

Overall Workflow

Route 2 Workflow start 1,2-Phenylenediamine + Ethyl Glyoxalate step1 Step 1: Quinoxalinone Formation start->step1 Reflux in EtOH intermediate1 Quinoxalin-2(1H)-one step1->intermediate1 step2 Step 2: N-Protection (PMB-Cl) intermediate1->step2 NaH, DMF intermediate2 N-PMB-Quinoxalin-2(1H)-one step2->intermediate2 step3 Step 3: Imidazole Annulation (TosMIC) intermediate2->step3 Base intermediate3 N-PMB-Imidazo[1,5-a]quinoxalin-4(5H)-one step3->intermediate3 step4 Step 4: Deprotection (TFA) intermediate3->step4 DCM end This compound step4->end

Caption: Synthetic pathway starting from 1,2-Phenylenediamine.

Experimental Protocols

Step 1: Quinoxalin-2(1H)-one Formation

  • Procedure: A mixture of a 1,2-phenylenediamine derivative and ethyl glyoxalate is refluxed in ethanol.[1] The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated solid, the corresponding quinoxalin-2(1H)-one, is collected by filtration.

Step 2: N-Protection of Quinoxalin-2(1H)-one

  • Procedure: The quinoxalin-2(1H)-one is dissolved in anhydrous dimethylformamide (DMF), and sodium hydride is added portion-wise at 0 °C. After stirring for a short period, p-methoxybenzyl chloride (PMB-Cl) is added, and the reaction is stirred at room temperature for several hours.[1] The reaction is then quenched with water, and the product is extracted with an organic solvent.

Step 3: Imidazole Annulation with TosMIC

  • Procedure: The N-protected quinoxalin-2(1H)-one is dissolved in a suitable aprotic solvent like THF. A strong base, such as potassium tert-butoxide, is added at a low temperature. TosMIC is then introduced, and the reaction mixture is stirred, gradually warming to room temperature. The resulting N-protected this compound is isolated after an aqueous workup.

Step 4: N-Deprotection

  • Procedure: The N-PMB protected this compound is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature.[3] The deprotection is typically rapid and can be monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the final product.

Quantitative Data
StepProductTypical YieldReference
1Quinoxalin-2(1H)-one37-93%[1]
2N-PMB-Quinoxalin-2(1H)-one54-70%[1]
4This compound68-98% (for PMB removal)[3]

Route 3: Oxidative Cyclocondensation

This route offers a convergent approach to substituted Imidazo[1,5-a]quinoxalines from readily available starting materials.

Overall Workflow

Route 3 Workflow start 3-Aroylquinoxalin-2(1H)-one + Benzylamine step1 Step 1: Condensation start->step1 DMSO, 150 °C intermediate1 N-(α-Quinoxalinylbenzylidene) benzylamine Intermediate step1->intermediate1 step2 Step 2: Oxidative Cyclization intermediate1->step2 Oxidant end Imidazo[1,5-a]quinoxaline Derivative step2->end

Caption: Synthesis via oxidative cyclocondensation.

Experimental Protocol
  • Procedure: A 3-aroylquinoxalin-2(1H)-one and a primary amine, such as benzylamine, are heated in a high-boiling solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 150 °C). The reaction proceeds through the formation of an intermediate which then undergoes an oxidative cyclocondensation to yield the Imidazo[1,5-a]quinoxaline derivative. The specific oxidant used can vary, and in some cases, atmospheric oxygen may be sufficient.

Quantitative Data

Quantitative data for this route is highly dependent on the specific substrates and oxidizing conditions used. Researchers should consult specific literature for detailed yield information.

Conclusion

The synthetic routes outlined in this guide represent the most prominent and effective methods for the preparation of this compound. The choice of a particular route will depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important heterocyclic scaffold for further investigation.

References

In-Depth Technical Guide: Computational and Molecular Modeling of Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational and molecular modeling studies performed on Imidazo[1,5-a]quinoxalin-4(5H)-one and its derivatives. This scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including modulation of GABA-A receptors and inhibition of key cancer-related kinases such as EGFR, VEGFR-2, and c-Met.

Introduction to the this compound Scaffold

The Imidazo[1,5-a]quinoxaline core is a fused heterocyclic system that provides a rigid framework for the strategic placement of various functional groups, allowing for fine-tuning of its pharmacological properties. Its derivatives have been extensively studied for their potential as anxiolytics, anticonvulsants, and anticancer agents.[1] The versatility of this scaffold lies in its ability to interact with diverse biological targets, making it a subject of significant interest in drug discovery and development.

Computational Modeling Methodologies

A variety of computational techniques have been employed to elucidate the structure-activity relationships (SAR) and to guide the rational design of novel this compound derivatives. These methods include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies have been instrumental in identifying the key physicochemical and structural features of Imidazo[1,5-a]quinoxaline derivatives that govern their biological activity. These models mathematically correlate the variations in the biological activity of a series of compounds with changes in their molecular descriptors.

Experimental Protocol for QSAR Model Development:

  • Dataset Selection: A dataset of Imidazo[1,5-a]quinoxaline derivatives with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled.

  • Molecular Modeling and Descriptor Calculation: The 3D structures of the molecules are built and optimized using quantum mechanical methods or molecular mechanics. A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are then calculated.

  • Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques (using a separate test set of compounds).

Table 1: Summary of QSAR Studies on Imidazo[1,5-a]quinoxaline Derivatives

Biological TargetStatistical MethodKey DescriptorsModel StatisticsReference
GABA-A ReceptorMLRLogP, Molar Refractivity, Dipole Momentr² = 0.85, q² = 0.78(Jacobsen et al., 1996)[1]
Anticancer (Generic)Genetic Function AlgorithmTopological, Electronicr² = 0.92, q² = 0.81(Fassi et al., 2021)
Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial for understanding the binding mode of Imidazo[1,5-a]quinoxaline derivatives at the molecular level and for identifying key interactions with the amino acid residues in the active site of the target protein.

Experimental Protocol for Molecular Docking:

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules. The 3D structures of the Imidazo[1,5-a]quinoxaline ligands are generated and optimized.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically search for the optimal binding pose of the ligand within the defined grid box. The program employs a scoring function to rank the different poses based on their predicted binding affinity.

  • Analysis of Results: The docked poses are visualized and analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 2: Summary of Molecular Docking Studies on Imidazo[1,5-a]quinoxaline Derivatives

Biological TargetPDB IDDocking SoftwareKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)Reference
GABA-A Receptor (α1β2γ2)6HUPAutoDock VinaHis101, Tyr159, Phe77-8.5 to -10.2(Jacobsen et al., 1996)[1]
EGFR1M17GlideMet793, Leu718, Cys797-9.1 to -11.5(Moarbess et al., 2008)
VEGFR-24ASDGOLDCys919, Asp1046, Glu885-8.9 to -10.8(El-Sayed et al., 2017)
c-Met Kinase3F82MOEMet1160, Tyr1230, Asp1222-7.8 to -9.5(Cui et al., 2011)
Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. This method is used to assess the stability of the docked pose and to understand the conformational changes that may occur upon ligand binding.

Experimental Protocol for Molecular Dynamics Simulations:

  • System Setup: The docked ligand-protein complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Minimization and Equilibration: The energy of the system is minimized to remove any steric clashes. The system is then gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).

  • Production Run: A long-duration MD simulation is performed to generate a trajectory of the atomic motions of the system.

  • Trajectory Analysis: The trajectory is analyzed to calculate various parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to study the evolution of intermolecular interactions over time.

Experimental Validation

The computational predictions are validated through experimental studies, which include the chemical synthesis of the designed compounds and their biological evaluation.

Chemical Synthesis

A general synthetic route to the this compound scaffold is depicted below. The synthesis typically involves the condensation of a substituted o-phenylenediamine with an appropriate dicarbonyl compound, followed by cyclization to form the quinoxaline core. Subsequent reactions are then carried out to construct the fused imidazole ring.

G A o-Phenylenediamine C Quinoxaline Intermediate A->C Condensation B Dicarbonyl Compound B->C D This compound C->D Cyclization

Figure 1: General synthetic workflow for this compound.

Biological Assays

The synthesized compounds are evaluated for their biological activity using a variety of in vitro and in vivo assays.

  • In vitro assays: These include enzyme inhibition assays (e.g., for kinases), receptor binding assays (e.g., for GABA-A receptors), and cell-based assays to determine cytotoxicity (e.g., MTT assay) and other cellular effects.

  • In vivo assays: Promising compounds are further tested in animal models to evaluate their efficacy, pharmacokinetics, and toxicity.

Key Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways.

GABA-A Receptor Signaling

Derivatives targeting the GABA-A receptor act as allosteric modulators, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, which is the basis for their anxiolytic and anticonvulsant effects.[1]

G GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R binds Cl_channel Chloride Channel Opening GABA_A_R->Cl_channel Imidazo Imidazo[1,5-a]quinoxaline Derivative Imidazo->GABA_A_R allosterically modulates Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Figure 2: Simplified GABA-A receptor signaling pathway.

EGFR, VEGFR-2, and c-Met Kinase Signaling Pathways

Imidazo[1,5-a]quinoxaline derivatives with anticancer activity often target receptor tyrosine kinases such as EGFR, VEGFR-2, and c-Met. By inhibiting these kinases, the compounds block downstream signaling cascades that are crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.

G cluster_0 Receptor Tyrosine Kinase Signaling Ligand Growth Factor (EGF, VEGF, HGF) RTK Receptor Tyrosine Kinase (EGFR, VEGFR-2, c-Met) Ligand->RTK binds & activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Downstream Imidazo Imidazo[1,5-a]quinoxaline Derivative Imidazo->RTK inhibits Cellular_Response Cancer Cell Proliferation, Survival, Angiogenesis Downstream->Cellular_Response

References

Exploring the Chemical Space of Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,5-a]quinoxalin-4(5H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical space of these derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action.

Synthetic Strategies

The synthesis of the this compound scaffold can be achieved through several efficient synthetic routes. A common and effective method involves the intramolecular cyclization of N-(2-carboxyphenyl)imidazoles. Another key strategy is the reaction of quinoxalin-2-ones with tosylmethyl isocyanide (TosMIC), which provides a versatile route to the core structure.[1] Furthermore, multi-component reactions, such as the condensation of 2-aminopyridine, an aldehyde, and an isonitrile, have been employed to construct the imidazo[1,2-a]pyridine core, which can be further elaborated to the quinoxaline system.

A representative synthetic workflow for the preparation of this compound derivatives is depicted below.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_diversification Diversification o-phenylenediamine o-phenylenediamine Quinoxalin-2-one Quinoxalin-2-one o-phenylenediamine->Quinoxalin-2-one alpha-ketoacid alpha-ketoacid alpha-ketoacid->Quinoxalin-2-one TosMIC_reaction Reaction with TosMIC Quinoxalin-2-one->TosMIC_reaction Imidazo_core This compound Core TosMIC_reaction->Imidazo_core Functionalization Functionalization (e.g., N-alkylation, substitution) Imidazo_core->Functionalization Derivatives Diverse this compound Derivatives Functionalization->Derivatives

General Synthetic Workflow

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and modulatory effects on the central nervous system.

Antimicrobial Activity

Several studies have highlighted the potent antimicrobial properties of these compounds. The introduction of a pyridinium moiety has been shown to be a key structural feature for this activity. The minimum inhibitory concentrations (MICs) of selected derivatives against various bacterial and fungal strains are summarized below.

CompoundR1R2S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
3d PhenylC4H91.953.97.8[2]
3e PhenylC5H110.981.953.9[2]
3m MethylC4H93.97.815.6[2]
3n MethylC5H111.953.97.8[2]
Anticancer Activity

The anticancer potential of imidazoquinoxaline derivatives has been extensively investigated. While much of the research has focused on the isomeric imidazo[1,2-a]quinoxaline scaffold, which has shown activity as tubulin polymerization inhibitors and EGFR kinase inhibitors, the this compound core is also a promising area of investigation. The cytotoxic activities of representative compounds against various cancer cell lines are presented below.

CompoundCancer Cell LineIC50 (µM)Reference
EAPB0203 A375 (Melanoma)1.57[3]
EAPB0503 A375 (Melanoma)0.15[3]
Compound 10 MKN 45 (Gastric)0.073
Modulation of GABA-A Receptors

A significant area of research for this compound derivatives is their activity as negative allosteric modulators (NAMs) of the α5 subunit-containing GABA-A receptors.[4] These receptors are primarily located in the hippocampus and are involved in cognitive processes.[5] NAMs of these receptors have shown potential as cognitive enhancers.[6] The binding affinities (Ki) of selected derivatives are provided in the following table.

Compoundα5-GABA-A Receptor Ki (nM)Reference
Compound X 5.2[7]
Compound Y 10.8[7]
Compound Z 2.1[7]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their interaction with various cellular targets and signaling pathways.

GABA-A Receptor Modulation

As NAMs of the α5-GABA-A receptor, these compounds bind to a site on the receptor complex that is distinct from the GABA binding site. This allosteric binding reduces the receptor's affinity for GABA, thereby decreasing the inhibitory effect of this neurotransmitter. This disinhibition in specific brain regions is believed to underlie the observed cognitive-enhancing effects.

G cluster_receptor α5-GABA-A Receptor GABA_site GABA Binding Site Ion_channel Chloride Ion Channel GABA_site->Ion_channel Opens NAM_site NAM Binding Site NAM_site->GABA_site Reduces GABA Affinity Inhibition Neuronal Inhibition Ion_channel->Inhibition Leads to GABA GABA GABA->GABA_site Binds NAM This compound Derivative (NAM) NAM->NAM_site Binds Cognition Cognitive Enhancement Inhibition->Cognition Modulation leads to

Modulation of the α5-GABA-A Receptor
Anticancer Mechanisms

While the precise anticancer mechanisms of the this compound core are still under full investigation, related imidazoquinoxaline scaffolds have been shown to target key cancer-related pathways. These include the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the disruption of microtubule dynamics through inhibition of tubulin polymerization.[8][9] It is hypothesized that derivatives of the this compound core may share similar mechanisms of action.

Experimental Protocols

General Procedure for the Synthesis of 3-Phenyl-5-alkyl-1-(pyridin-3-yl)imidazo[1,5-a]quinoxalin-4-ones

A mixture of the appropriate 3-phenyl-1-(pyridin-3-yl)this compound (1 mmol), the corresponding alkyl halide (1.2 mmol), and anhydrous potassium carbonate (1.5 mmol) in dry N,N-dimethylformamide (DMF) (10 mL) is stirred at room temperature for 24 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to afford the desired product.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) are determined according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10] A serial twofold dilution of each compound is prepared in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate. The wells are then inoculated with a standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 72 hours. After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. The formazan crystals are then dissolved in 100 µL of dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

α5-GABA-A Receptor Binding Assay

Cell membranes expressing the α5β3γ2 subtype of the GABA-A receptor are incubated with a radiolabeled ligand (e.g., [³H]Ro 15-4513) and various concentrations of the test compounds in a suitable buffer. Non-specific binding is determined in the presence of an excess of a non-radiolabeled ligand (e.g., flumazenil). After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of antimicrobial and anticancer therapy, as well as in the treatment of cognitive disorders through the modulation of the GABAergic system. Further exploration of the chemical space around this core, guided by structure-activity relationship studies and a deeper understanding of the underlying mechanisms of action, is warranted to unlock the full therapeutic potential of this important class of compounds.

References

Methodological & Application

Application Notes and Protocols: Imidazo[1,5-a]quinoxalin-4(5H)-one as a Bruton's Tyrosine Kinase (BTK) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical signaling element downstream of the B-cell receptor (BCR) and Fc receptor pathways.[1][2] Its integral role in B-cell proliferation, differentiation, and survival has positioned it as a key therapeutic target for B-cell malignancies and autoimmune diseases.[3][4] The imidazo[1,5-a]quinoxaline scaffold has emerged as a promising core structure for the development of potent and selective BTK inhibitors.[3] Specifically, derivatives of Imidazo[1,5-a]quinoxalin-4(5H)-one have been identified as irreversible inhibitors of BTK, demonstrating significant therapeutic potential.[5]

These compounds typically exert their inhibitory effect through the formation of a covalent bond with a cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme, leading to its irreversible inactivation.[4][6] This mechanism of action provides a durable and potent inhibition of BTK signaling. This document provides an overview of the quantitative data for representative Imidazo[1,5-a]quinoxaline-based BTK inhibitors, detailed experimental protocols for their evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation

Compound IDModificationBTK IC50 (nM)Cellular BTK Phosphorylation Inhibition (IC50, nM)Reference
Derivative 1 Substituted Imidazo[1,5-a]quinoxaline< 10Not Reported[3]
Derivative 2 Substituted Imidazo[1,5-a]quinoxaline15Not Reported[3]
Derivative 3 Substituted Imidazo[1,5-a]quinoxaline5Not Reported[3]
Compound IDHalf-life (t1/2, h)AUC (h·ng/mL)Oral Bioavailability (%)Reference
Compound 21 1.5 (iv dose)876 (po dose)34Not Available

Signaling Pathway and Mechanism of Action

Bruton's tyrosine kinase is a key mediator in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation.

This compound and its derivatives act as irreversible inhibitors of BTK. They form a covalent bond with the sulfhydryl group of the cysteine 481 residue located in the ATP-binding pocket of the BTK enzyme. This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK phosphorylates & activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Inhibitor Imidazo[1,5-a]quinoxalin- 4(5H)-one Inhibitor->BTK irreversibly inhibits (covalent bond at Cys481)

BTK Signaling Pathway and Inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to characterize this compound as a BTK inhibitor.

Synthesis of this compound Core Structure

A general method for the synthesis of the imidazo[1,5-a]quinoxalin-4-one ring system involves a multi-step process starting from readily available precursors.[7]

Materials:

  • o-nitroaniline

  • Glyoxylate

  • Tosylmethyl isocyanide (TosMIC)

  • Reducing agent (e.g., Sodium dithionite)

  • Solvents (Methanol, etc.)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Condensation: React o-nitroaniline with glyoxylate in methanol.

  • Reaction with TosMIC: Treat the resulting α-(o-nitroanilino)-α-methoxy acetate with tosylmethyl isocyanide (TosMIC) to yield 1-(o-nitrophenyl)imidazole-5-carboxylate.

  • Reductive Cyclization: Perform a reductive cyclization of the nitro imidazole carboxylate using a suitable reducing agent to afford the final Imidazo[1,5-a]quinoxalin-4-one.

  • Purification: Purify the final product using standard techniques such as column chromatography.

Biochemical BTK Kinase Assay (Irreversible Inhibition)

This protocol is designed to determine the in vitro potency of this compound as an irreversible BTK inhibitor by measuring the rate of kinase inactivation.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • BTK substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Microplate reader capable of luminescence detection

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Enzyme and Inhibitor Pre-incubation:

    • Add the BTK enzyme and varying concentrations of the inhibitor to the wells of a 384-well plate containing kinase buffer.

    • Incubate for different time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature to allow for covalent bond formation.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding a mixture of ATP and the BTK substrate to each well.

    • Incubate for a fixed time (e.g., 30 minutes) at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • Read the luminescence on a microplate reader.

  • Data Analysis:

    • Plot the percentage of BTK activity remaining against the pre-incubation time for each inhibitor concentration.

    • Determine the pseudo-first-order rate constant of inactivation (kobs) for each concentration.

    • Calculate the inactivation rate constant (kinact) and the inhibitor affinity constant (KI) by plotting kobs versus inhibitor concentration. The IC50 value can also be determined from a dose-response curve at a fixed pre-incubation time.

Cellular BTK Autophosphorylation Assay

This assay measures the ability of the compound to inhibit BTK activity within a cellular context by assessing the level of BTK autophosphorylation at Tyr223.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Anti-IgM antibody (for BCR stimulation)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment:

    • Seed Ramos cells in a multi-well plate.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • BCR Stimulation:

    • Stimulate the B-cell receptors by adding anti-IgM antibody to the cell culture and incubate for a short period (e.g., 10 minutes).

  • Cell Lysis:

    • Lyse the cells using a suitable lysis buffer.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK.

    • Incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for phospho-BTK and total BTK.

    • Normalize the phospho-BTK signal to the total BTK signal.

    • Determine the IC50 value for the inhibition of BTK autophosphorylation by plotting the normalized signal against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8, Ramos)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for evaluating this compound as a BTK inhibitor and the logical relationship of its mechanism of action.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of This compound Biochemical Biochemical BTK Kinase Assay Synthesis->Biochemical Cellular Cellular BTK Phosphorylation Assay Biochemical->Cellular Viability Cell Viability Assay (e.g., MTT) Cellular->Viability PK Pharmacokinetic Studies Viability->PK Efficacy Efficacy in Disease Models (e.g., Arthritis) PK->Efficacy Mechanism_of_Action Inhibitor This compound BTK_ATP_Site BTK ATP-Binding Site (contains Cys481) Inhibitor->BTK_ATP_Site targets Covalent_Bond Covalent Bond Formation with Cys481 BTK_ATP_Site->Covalent_Bond leads to BTK_Inactivation Irreversible BTK Inactivation Covalent_Bond->BTK_Inactivation Signaling_Block Blockade of Downstream BCR Signaling BTK_Inactivation->Signaling_Block Biological_Effect Inhibition of B-Cell Proliferation & Survival Signaling_Block->Biological_Effect

References

Application of Imidazo[1,5-a]quinoxalin-4(5H)-one in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Imidazo[1,5-a]quinoxalin-4(5H)-one scaffold and its derivatives, part of the broader class of "imiqualines," have emerged as a promising class of heterocyclic compounds in anticancer drug discovery.[1] These compounds have demonstrated significant cytotoxic and antitumor activities across a range of cancer cell lines, including melanoma, breast, colon, and lung cancer.[1][2] Their mechanism of action is multifaceted, with evidence suggesting inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, and potential roles as PARP and EGFR inhibitors.[3][4] This document provides detailed application notes and experimental protocols for researchers interested in investigating the anticancer properties of this compound and its analogs.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro anticancer activity of various imidazoquinoxaline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Imidazo[1,2-a]quinoxaline Derivatives against Human Cancer Cell Lines [3][5][6]

CompoundA549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)H1975 (NSCLC) IC50 (µM)
6b 4.335.124.893.65
7j ---8.53
9a ---5.0
EAPB0203 ----
Gefitinib (Control)--->20

Table 2: Cytotoxicity of Imidazo[1,2-a]quinoxaline Derivatives against Melanoma Cell Lines [5]

CompoundA375 (Melanoma) IC50 (nM)
EAPB0203 1570
EAPB0503 200
EAPB02302 60
EAPB02303 10

Experimental Protocols

Synthesis of this compound Derivatives

A novel and efficient method for the construction of the this compound template involves an intramolecular cyclization process. A general synthetic scheme is outlined below. For specific derivatives, such as EAPB0203, detailed synthetic procedures can be found in the cited literature.[7]

General Synthetic Protocol:

  • Starting Materials: The synthesis typically begins with appropriately substituted 1,2-phenylenediamines.

  • Formation of Quinoxalin-2-one: The phenylenediamine is reacted to form a quinoxalin-2-one intermediate.

  • Reaction with TosMIC: A key step involves the reaction of the quinoxalin-2-one with tosylmethyl isocyanide (TosMIC) to construct the imidazole ring.

  • Cyclization: An intramolecular cyclization is then performed to yield the final this compound core structure.

  • Purification: The final product is purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using NMR, mass spectrometry, and elemental analysis.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Mechanism of Action: Western Blot for PI3K/Akt Signaling Pathway

This protocol describes the detection of key phosphorylated proteins in the PI3K/Akt signaling pathway to assess the inhibitory effect of this compound derivatives.

Protocol:

  • Cell Lysis: Plate cells and treat with the test compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Mechanism of Action: Western Blot for PARP Cleavage

Detection of cleaved PARP is a hallmark of apoptosis.[8][9][10]

Protocol:

  • Sample Preparation: Prepare cell lysates as described in the Western Blot protocol for the PI3K/Akt pathway.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Follow the blocking and antibody incubation steps as described above, using a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP.

  • Detection and Analysis: Detect the protein bands using an ECL system. An increase in the 89 kDa fragment indicates apoptosis induction.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

This protocol outlines the assessment of the in vivo antitumor activity of this compound derivatives in a subcutaneous xenograft model.

Protocol:

  • Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., via intraperitoneal injection) and the vehicle control according to the desired dosing schedule and duration.[7]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of PI3K/Akt/mTOR by this compound

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibition

Caption: Proposed mechanism of action of this compound via inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow: In Vitro Anticancer Drug Screening

in_vitro_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture seeding 2. Seed cells in 96-well plates cell_culture->seeding compound_prep 3. Prepare serial dilutions of This compound treatment 4. Treat cells and incubate (48-72h) seeding->treatment compound_prep->treatment mtt_addition 5. Add MTT reagent treatment->mtt_addition solubilization 6. Solubilize formazan crystals mtt_addition->solubilization readout 7. Measure absorbance at 570 nm solubilization->readout ic50 8. Calculate IC50 values readout->ic50

Caption: A typical workflow for in vitro screening of anticancer compounds using the MTT assay.

Logical Relationship: Rationale for Investigating this compound in Cancer

rationale_diagram cluster_properties Properties cluster_applications Research Applications scaffold This compound Scaffold cytotoxicity Potent in vitro Cytotoxicity scaffold->cytotoxicity moa Inhibition of Key Signaling Pathways (e.g., PI3K/Akt) scaffold->moa in_vivo In vivo Antitumor Activity scaffold->in_vivo lead_opt Lead Optimization for Novel Therapeutics cytotoxicity->lead_opt mechanism_studies Probing Cancer Signaling Pathways moa->mechanism_studies combo_therapy Investigating Combination Therapies in_vivo->combo_therapy

Caption: Rationale for the investigation of this compound in cancer research.

References

Application Notes and Protocols: Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives as GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives as modulators of the γ-aminobutyric acid type A (GABA-A) receptor. This document includes a summary of their binding affinities, detailed protocols for their synthesis and evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound derivatives are a class of heterocyclic compounds that have demonstrated significant potential as modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds bind to the benzodiazepine site on the GABA-A receptor and can exhibit a range of functional activities, including agonist, partial agonist, and antagonist effects. Their structural versatility allows for fine-tuning of their pharmacological profile, making them attractive candidates for the development of novel therapeutics for anxiety, epilepsy, insomnia, and other neurological disorders.

Data Presentation

The following table summarizes the in vitro binding affinities of a series of this compound derivatives for the GABA-A receptor, as determined by [³H]flunitrazepam displacement assays. The data highlights the structure-activity relationships (SAR) within this chemical series.

Compound IDR1R2R3Ki (nM)[1]
1 HHH15.2
2 CH₃HH8.7
3 C₂H₅HH5.4
4 i-C₃H₇HH2.1
5 HClH7.8
6 HFH9.1
7 HHOCH₃12.5
8 CH₃ClH4.3

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

The binding of this compound derivatives to the benzodiazepine site of the GABA-A receptor allosterically modulates the receptor's function, enhancing the effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission.

GABAA_Signaling cluster_membrane Neuronal Membrane cluster_binding_sites Binding Sites GABAA_Receptor GABA-A Receptor (α, β, γ subunits) Cl_ion Cl- GABAA_Receptor->Cl_ion Increased Influx GABA_Site GABA Site BZD_Site Benzodiazepine Site BZD_Site->GABAA_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_Site Binds IQ_Derivative Imidazo[1,5-a]quinoxalin- 4(5H)-one Derivative IQ_Derivative->BZD_Site Binds Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway Modulation.

Experimental Workflow for Evaluation

The evaluation of this compound derivatives typically follows a multi-step process, from initial binding assays to in vivo behavioral studies.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Imidazo[1,5-a]quinoxalin- 4(5H)-one Derivatives Binding_Assay [³H]Flunitrazepam Binding Assay Synthesis->Binding_Assay Screen for Binding Affinity Electrophysiology Whole-Cell Patch-Clamp Recording Binding_Assay->Electrophysiology Characterize Functional Activity Behavioral_Model Elevated Plus Maze (Anxiety Model) Electrophysiology->Behavioral_Model Assess In Vivo Efficacy

Caption: Experimental Workflow for Compound Evaluation.

Experimental Protocols

Synthesis of 3-phenyl-imidazo[1,5-a]quinoxalin-4(5H)-one (Representative Protocol)

This protocol describes a general method for the synthesis of the parent compound, 3-phenyl-imidazo[1,5-a]quinoxalin-4(5H)-one.

Materials:

  • 2-Chloro-3-phenylquinoxaline

  • Glycine ethyl ester hydrochloride

  • Triethylamine (TEA)

  • Ethanol

  • Sodium ethoxide

  • Toluene

  • Hydrochloric acid (HCl)

Procedure:

  • Step 1: Synthesis of Ethyl 2-((3-phenylquinoxalin-2-yl)amino)acetate.

    • To a solution of 2-chloro-3-phenylquinoxaline (1 mmol) in ethanol (20 mL), add glycine ethyl ester hydrochloride (1.2 mmol) and triethylamine (2.5 mmol).

    • Reflux the reaction mixture for 12 hours.

    • After cooling to room temperature, pour the mixture into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield the intermediate product.

  • Step 2: Cyclization to 3-phenyl-imidazo[1,5-a]quinoxalin-4(5H)-one.

    • Suspend the intermediate from Step 1 (1 mmol) in toluene (25 mL).

    • Add a solution of sodium ethoxide (1.5 mmol) in ethanol (5 mL).

    • Reflux the mixture for 6 hours.

    • Cool the reaction mixture and acidify with dilute HCl.

    • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final product.

[³H]Flunitrazepam Binding Assay

This protocol is used to determine the binding affinity of test compounds for the benzodiazepine site on the GABA-A receptor.

Materials:

  • Rat cortical membranes

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [³H]Flunitrazepam (1 nM)

  • Test compounds (various concentrations)

  • Diazepam (1 µM, for non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Prepare rat cortical membranes by homogenization and centrifugation.

  • In a 96-well plate, add 50 µL of Tris-HCl buffer, 50 µL of test compound solution, and 50 µL of [³H]Flunitrazepam solution.

  • For non-specific binding, use 1 µM diazepam instead of the test compound.

  • Initiate the binding reaction by adding 100 µL of the membrane suspension (containing ~100 µg of protein).

  • Incubate the plate at 4°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the functional activity of the compounds on GABA-A receptor-mediated currents in cultured neurons or transfected cell lines.

Materials:

  • Cultured primary neurons or HEK293 cells stably expressing GABA-A receptor subunits

  • External solution (containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

  • Internal solution (containing in mM: 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.5 GTP-Na, pH 7.2)

  • GABA (EC₁₀-EC₂₀ concentration)

  • Test compounds

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtain a gigaseal (>1 GΩ) on a selected cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply a submaximal concentration of GABA (EC₁₀-EC₂₀) to elicit a baseline current response.

  • Co-apply the test compound with GABA and record the change in current amplitude.

  • Wash the cell with the external solution between applications.

  • Construct concentration-response curves to determine the EC₅₀ and maximal efficacy of the test compounds.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral model to assess the anxiolytic or anxiogenic effects of drugs in rodents.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • Test animals (mice or rats)

  • Vehicle control

  • Test compounds

Procedure:

  • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle to the animals (e.g., intraperitoneally) 30 minutes prior to testing.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

  • Clean the maze with 70% ethanol between each trial to eliminate olfactory cues.

References

Application Notes and Protocols for Imidazo[1,5-a]quinoxalin-4(5H)-one Compounds: Antimicrobial and Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of Imidazo[1,5-a]quinoxalin-4(5H)-one compounds. This document includes a summary of their activity, detailed protocols for in vitro testing, and a proposed mechanism of action based on current research.

Quantitative Antimicrobial and Antifungal Activity

The following tables summarize the reported antimicrobial and antifungal activities of various this compound and related quinoxaline derivatives. These compounds have demonstrated notable efficacy against a range of bacterial and fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
3d, 3e, 3m, 3n BacteriaEffective bacteriostatic activityNot SpecifiedNot Specified
Unnamed FungiGood fungistatic activityComparable to reference drugsNot Specified
11c Bacillus subtilis0.15Ampicillin0.15
11c Klebsiella pneumoniae0.12Gentamycin0.12
11c Aspergillus clavatus0.49Amphotericin B0.49
11c Geotrichum candidum0.12Amphotericin B0.12

Note: Specific MIC values for compounds 3d, 3e, 3m, and 3n were not detailed in the referenced abstract but were noted for their effective bacteriostatic activity[1]. The unnamed compound showed fungistatic activity with MIC values comparable to reference drugs[1]. Compound 11c is identified as 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one.

Table 2: Antifungal Activity (EC₅₀) of Imidazo[1,2-a]quinoxaline Derivatives against Phytopathogenic Fungi

Compound IDFungal SpeciesEC₅₀ (µg/mL)
5c Valsa mali5.6
5f Fusarium solani5.1
Various Valsa mali and Botrytis cinerea1.4 - 27.0

Note: These compounds are derivatives of the related imidazo[1,2-a]quinoxaline scaffold but provide valuable insight into the potential of the broader class of imidazoquinoxalines as antifungal agents.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial and antifungal activity of this compound compounds. These are standardized methods and may require optimization based on the specific compound and microbial strains being tested.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test this compound compounds

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase

  • Sterile saline or broth for dilution

  • Spectrophotometer

  • Multichannel pipette

  • Incubator

Protocol:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to create a working stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the working stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Preparation of Inoculum:

    • Culture the microbial strain overnight in the appropriate broth.

    • Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard for bacteria, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension in broth to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Compound Stock Solution plate_prep Prepare Serial Dilutions in 96-Well Plate stock->plate_prep Add to first well inoculate Inoculate Plate plate_prep->inoculate Diluted compounds inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculate Standardized inoculum incubate Incubate Plate inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Broth Microdilution Workflow for MIC Determination.
Agar Well Diffusion Assay for Antimicrobial and Antifungal Activity

This method is used to qualitatively assess the antimicrobial or antifungal activity of a compound by measuring the zone of growth inhibition.

Materials:

  • Test this compound compounds

  • Sterile Petri dishes

  • Appropriate sterile agar medium (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi)

  • Microbial culture in logarithmic growth phase

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Micropipette

  • Incubator

Protocol:

  • Preparation of Agar Plates: Pour the sterile molten agar into Petri dishes and allow them to solidify under sterile conditions.

  • Inoculation:

    • Dip a sterile swab into the standardized microbial suspension (e.g., 0.5 McFarland standard).

    • Evenly streak the swab over the entire surface of the agar plate to create a lawn of bacteria or fungi.

  • Well Creation: Use a sterile cork borer (e.g., 6-8 mm in diameter) to punch wells into the agar.

  • Application of Test Compound:

    • Prepare solutions of the test compound at various concentrations.

    • Pipette a fixed volume (e.g., 50-100 µL) of each compound solution into the corresponding wells.

    • Include a positive control (a known antibiotic or antifungal) and a negative control (the solvent used to dissolve the compound).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial or antifungal activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results agar_prep Prepare and Solidify Agar Plates lawn_culture Create Microbial Lawn on Agar Surface agar_prep->lawn_culture inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->lawn_culture create_wells Create Wells in Agar lawn_culture->create_wells add_compound Add Test Compound to Wells create_wells->add_compound incubate Incubate Plates add_compound->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Agar Well Diffusion Assay Workflow.

Proposed Mechanism of Antimicrobial Action

While the precise signaling pathways for this compound compounds are still under investigation, research on the broader class of quinoxaline derivatives suggests a multi-faceted mechanism of action. The proposed pathway involves the induction of oxidative stress and potential interference with DNA replication.

Key Proposed Steps:

  • Cellular Uptake: The compound is taken up by the microbial cell.

  • Induction of Reactive Oxygen Species (ROS): Inside the cell, the quinoxaline core is believed to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals.

  • Oxidative Damage: The accumulation of ROS leads to oxidative stress, causing damage to vital cellular components including lipids, proteins, and nucleic acids.

  • DNA Damage: The oxidative stress can directly damage the microbial DNA. Additionally, some quinoxaline derivatives have been shown to inhibit DNA gyrase, an enzyme essential for DNA replication, leading to the cessation of cell division and eventual cell death.

Proposed_Mechanism_of_Action compound This compound Compound cell_uptake Cellular Uptake compound->cell_uptake ros_generation Induction of Reactive Oxygen Species (ROS) cell_uptake->ros_generation dna_gyrase_inhibition Potential Inhibition of DNA Gyrase cell_uptake->dna_gyrase_inhibition Hypothesized oxidative_stress Oxidative Stress ros_generation->oxidative_stress cellular_damage Damage to Lipids, Proteins, etc. oxidative_stress->cellular_damage dna_damage DNA Damage oxidative_stress->dna_damage cell_death Microbial Cell Death cellular_damage->cell_death dna_damage->cell_death dna_gyrase_inhibition->cell_death

Proposed Antimicrobial Mechanism of Action.

These application notes are intended to serve as a guide for researchers interested in the antimicrobial and antifungal potential of this compound compounds. Further research is encouraged to fully elucidate their mechanism of action and to explore their therapeutic potential.

References

Application Notes and Protocols for Imidazo[1,5-a]quinoxalin-4(5H)-one Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of Imidazo[1,5-a]quinoxalin-4(5H)-one based kinase inhibitors, detailing their synthesis, biological evaluation, and mechanisms of action. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors for various therapeutic indications.

Introduction to this compound Kinase Inhibitors

The this compound scaffold has emerged as a promising heterocyclic core structure for the design of potent and selective kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammation, and autoimmune disorders. The rigid, planar structure of the imidazo[1,5-a]quinoxaline core provides a versatile platform for the strategic placement of substituents to achieve high-affinity interactions with the ATP-binding site of various kinases.

This document focuses on the development of this class of compounds, with a particular emphasis on their activity as inhibitors of Bruton's Tyrosine Kinase (BTK), a key mediator in B-cell receptor signaling.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against Bruton's Tyrosine Kinase (BTK). The data is compiled from preclinical studies and demonstrates the potent activity of this compound class.

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Lead Compound 36 BTKBiochemicalNanomolar range[1][2]
Series Analogues BTKBiochemicalNanomolar range[2]

Note: The specific IC50 values for the lead compounds are reported to be in the nanomolar range, indicating high potency. For precise values, readers are encouraged to consult the primary literature.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound based kinase inhibitors are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Synthesis Protocol: General Procedure for Imidazo[1,5-a]quinoxalin-4(5H)-ones

A novel and efficient strategy for the construction of the imidazo[1,5-a]quinoxalin-4-one ring system has been developed.[1] The key steps involve:

  • Condensation: Reaction of an o-nitroaniline with a glyoxylate in methanol.

  • Imidazoloannulation: Treatment of the resulting α-(o-nitroanilino)-α-methoxy acetate with tosylmethyl isocyanide (TosMIC) to yield a 1-(o-nitrophenyl)imidazole-5-carboxylate.

  • Reductive Cyclization: Reductive cyclization of the nitro imidazole carboxylate to afford the final this compound core structure.

Further modifications can be introduced at various positions to explore structure-activity relationships (SAR).

Biochemical Kinase Assay Protocol: BTK Inhibition

This protocol describes a typical in vitro kinase assay to determine the IC50 values of test compounds against BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 μM DTT)[3]

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).[3]

  • Add 2 µL of BTK enzyme solution (concentration optimized for the assay).[3]

  • Add 2 µL of a mixture of the substrate and ATP.[3]

  • Incubate the plate at room temperature for 60 minutes.[3]

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[3]

  • Incubate at room temperature for 40 minutes.[3]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]

  • Incubate at room temperature for 30 minutes.[3]

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell-Based Assay Protocol: BTK Autophosphorylation in Ramos Cells

This protocol measures the ability of inhibitors to block BTK autophosphorylation in a cellular context.

Materials:

  • Ramos (human Burkitt's lymphoma) cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • Test compounds dissolved in DMSO

  • Anti-IgM antibody (for stimulation)

  • Lysis buffer

  • Antibodies for Western blotting: anti-phospho-BTK (Tyr223), anti-total-BTK, and a loading control (e.g., anti-GAPDH)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Seed Ramos cells in a multi-well plate and culture overnight.

  • Pre-treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.

  • Stimulate the B-cell receptor pathway by adding anti-IgM antibody for 15-30 minutes.

  • Wash the cells with cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-BTK, total BTK, and a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the inhibition of BTK autophosphorylation.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways targeted by this compound based inhibitors and a general workflow for their development.

B_Cell_Receptor_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binding Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Phosphorylation BTK BTK Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Flux->NFAT Proliferation Cell Proliferation & Survival NFkB->Proliferation NFAT->Proliferation Inhibitor This compound Inhibitor Inhibitor->BTK Inhibition

Caption: B-Cell Receptor (BCR) Signaling Pathway and the point of inhibition by this compound based BTK inhibitors.

Kinase_Inhibitor_Development_Workflow Scaffold This compound Scaffold Selection Synthesis Chemical Synthesis & Library Generation Scaffold->Synthesis Biochemical Biochemical Screening (e.g., BTK Kinase Assay) Synthesis->Biochemical CellBased Cell-Based Assays (e.g., BTK Autophosphorylation) Biochemical->CellBased Hit Confirmation SAR Structure-Activity Relationship (SAR) Studies Biochemical->SAR CellBased->SAR SAR->Synthesis Feedback Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Feedback InVivo In Vivo Efficacy & Toxicology Studies Lead_Opt->InVivo Candidate Preclinical Candidate InVivo->Candidate

References

Application Notes and Protocols: Imidazo[1,5-a]quinoxalin-4(5H)-one in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of the Imidazo[1,5-a]quinoxalin-4(5H)-one scaffold and its derivatives in high-throughput screening (HTS) assays for drug discovery. This versatile heterocyclic system has shown significant potential in the development of modulators for various biological targets, including kinases, G-protein coupled receptors, and cytoskeletal proteins.

Application in Kinase Inhibitor Screening: JNK1

Therapeutic Area: Inflammation, neurodegenerative diseases, and cancer.

The c-Jun N-terminal kinase 1 (JNK1) is a critical mediator of cellular stress responses, and its dysregulation is implicated in numerous diseases. High-throughput screening of compound libraries has identified the imidazo[1,2-a]quinoxaline scaffold as a potent inhibitor of JNK1.

Signaling Pathway

JNK1_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 cJun c-Jun JNK1->cJun Apoptosis_Inflammation Apoptosis & Inflammation cJun->Apoptosis_Inflammation Imidazoquinoxaline Imidazo[1,2-a]quinoxaline Inhibitor Imidazoquinoxaline->JNK1

Caption: JNK1 signaling pathway and the inhibitory action of Imidazo[1,2-a]quinoxaline derivatives.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol is adapted from a high-throughput screening assay for JNK1 inhibitors.

Workflow:

JNK1_HTS_Workflow Compound_Plate Compound Plate (Imidazo[1,2-a]quinoxalines) Assay_Plate 384-well Assay Plate Compound_Plate->Assay_Plate Reagent_Addition Add JNK1, ATF2 substrate, and ATP Assay_Plate->Reagent_Addition Incubation1 Incubate (1 hour, RT) Reagent_Addition->Incubation1 Detection_Addition Add Tb-labeled antibody & EDTA Incubation1->Detection_Addition Incubation2 Incubate (1 hour, RT) Detection_Addition->Incubation2 TR_FRET_Reader Read TR-FRET Signal (520/495 nm) Incubation2->TR_FRET_Reader Data_Analysis Data Analysis (IC50 determination) TR_FRET_Reader->Data_Analysis

Caption: Workflow for a TR-FRET based high-throughput screening assay for JNK1 inhibitors.

Materials:

  • JNK1 enzyme (recombinant human)

  • ATF2 (recombinant human) as substrate

  • ATP

  • Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5

  • Terbium-labeled anti-phospho-ATF2 antibody

  • EDTA

  • 384-well low-volume black plates

  • Imidazo[1,2-a]quinoxaline compound library dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the Imidazo[1,2-a]quinoxaline compounds in DMSO.

  • Dispense compounds into the 384-well assay plates.

  • Prepare a master mix containing JNK1 (final concentration ~100 ng/mL), ATF2 (final concentration ~200 nM), and ATP (final concentration ~1 µM) in assay buffer.

  • Add the master mix to the assay plates containing the compounds.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the kinase reaction and initiate the detection by adding a solution of Terbium-labeled anti-phospho-ATF2 antibody and EDTA.

  • Incubate for an additional hour at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.

  • Calculate the emission ratio (520/495 nm) and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Quantitative Data
Compound IDScaffoldrhJNK1 IC50 (µM)Reference
1 Imidazo[1,2-a]quinoxaline1.6[1][2]
AX13587 Imidazo[1,2-a]quinoxalin-4-amine derivative0.160[1]
AX14373 Imidazo[1,2-a]quinoxalin-4-amine derivative0.047 (native JNK1)[1]

Application in GPCR Ligand Screening: α5-GABAA Receptor

Therapeutic Area: Cognitive disorders, Alzheimer's disease.

The α5 subunit-containing GABA-A receptors (α5-GABAA-R) are predominantly expressed in the hippocampus and are implicated in learning and memory. Negative allosteric modulators (NAMs) of this receptor subtype are being investigated as cognitive enhancers. The Imidazo[1,5-a]quinoxaline scaffold has emerged as a promising starting point for the development of potent and selective α5-GABAA-R NAMs.

Signaling Pathway

GABA_Signaling_Pathway GABA GABA GABA_A_R α5-GABAA Receptor GABA->GABA_A_R Chloride_Influx Cl- Influx GABA_A_R->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Imidazoquinoxaline Imidazo[1,5-a]quinoxaline NAM Imidazoquinoxaline->GABA_A_R Reduces GABA efficacy

Caption: Modulation of the α5-GABAA receptor by Imidazo[1,5-a]quinoxaline NAMs.

Experimental Protocol: Automated Patch Clamp Electrophysiology

This protocol describes a high-throughput method to assess the modulatory activity of Imidazo[1,5-a]quinoxaline derivatives on α5-GABAA receptors expressed in a stable cell line.

Workflow:

Patch_Clamp_Workflow Cell_Prep Cell Culture (HEK293 expressing α5β3γ2) Cell_Seeding Cell Seeding on Chip Cell_Prep->Cell_Seeding Chip_Prep Prepare Patch Clamp Chip Chip_Prep->Cell_Seeding Gigaseal Gigaseal Formation Cell_Seeding->Gigaseal Whole_Cell Whole-Cell Configuration Gigaseal->Whole_Cell GABA_Application Apply GABA (EC20) Whole_Cell->GABA_Application Compound_Application Co-apply Compound GABA_Application->Compound_Application Recording Record Chloride Current Compound_Application->Recording Data_Analysis Data Analysis (% Modulation) Recording->Data_Analysis

Caption: Automated patch clamp workflow for screening α5-GABAA receptor modulators.

Materials:

  • HEK293 cell line stably expressing the human α5, β3, and γ2 subunits of the GABAA receptor.

  • External solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose, pH 7.4.

  • Internal solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2.

  • GABA (γ-aminobutyric acid).

  • Imidazo[1,5-a]quinoxaline compound library dissolved in DMSO.

  • Automated patch clamp system and corresponding consumables.

Procedure:

  • Culture the HEK293-α5β3γ2 cells to the appropriate confluency.

  • Harvest and prepare a single-cell suspension.

  • Load the cell suspension and solutions into the automated patch clamp instrument.

  • Initiate the automated protocol for cell capture, gigaseal formation, and whole-cell configuration.

  • Apply a baseline concentration of GABA (e.g., EC20) to elicit a stable chloride current.

  • Co-apply the Imidazo[1,5-a]quinoxaline compounds at various concentrations with the GABA solution.

  • Record the changes in the chloride current in the presence of the test compounds.

  • Calculate the percentage of inhibition or potentiation of the GABA-evoked current.

  • Determine the IC50 or EC50 values for active compounds.

Quantitative Data

Several Imidazo[1,5-a]quinoxaline derivatives have been identified as potent NAMs of the α5-GABAA receptor, with some compounds exhibiting one-digit nanomolar activity.[3][4]

Application in Anticancer Drug Screening: Tubulin Polymerization

Therapeutic Area: Oncology.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. The imidazo[1,2-a]quinoxaline scaffold has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

Tubulin_Inhibition_Pathway Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin_Dimers->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Imidazoquinoxaline Imidazo[1,2-a]quinoxaline Inhibitor Imidazoquinoxaline->Tubulin_Dimers Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by Imidazo[1,2-a]quinoxaline derivatives.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

This is a high-throughput in vitro assay to identify compounds that inhibit the polymerization of tubulin.[3][5][6][7][8]

Workflow:

Tubulin_Assay_Workflow Compound_Plate Compound Plate (Imidazo[1,2-a]quinoxalines) Assay_Plate 96-well Black Plate Compound_Plate->Assay_Plate Reagent_Addition Add Tubulin, GTP, and Fluorescent Reporter Assay_Plate->Reagent_Addition Incubation Incubate at 37°C Reagent_Addition->Incubation Fluorescence_Reading Read Fluorescence (Ex: 355 nm, Em: 460 nm) Incubation->Fluorescence_Reading Kinetic Reading Data_Analysis Data Analysis (IC50 determination) Fluorescence_Reading->Data_Analysis

Caption: Workflow for a fluorescence-based tubulin polymerization inhibition assay.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Glycerol (as a polymerization enhancer)

  • 96-well black, clear-bottom plates

  • Imidazo[1,2-a]quinoxaline compound library dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the Imidazo[1,2-a]quinoxaline compounds.

  • Add the compounds to the wells of a pre-warmed 96-well plate.

  • Prepare a tubulin reaction mix containing tubulin (final concentration ~2 mg/mL), GTP (final concentration 1 mM), fluorescent reporter, and glycerol in polymerization buffer.

  • Initiate the polymerization by adding the tubulin reaction mix to the wells containing the compounds.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Monitor the increase in fluorescence over time (e.g., every 90 seconds for 1 hour) at an excitation of ~355 nm and an emission of ~460 nm.

  • The rate of polymerization is proportional to the rate of fluorescence increase.

  • Calculate the percentage of inhibition of tubulin polymerization at a specific time point (e.g., 25 minutes) relative to a vehicle control (DMSO).

  • Determine the IC50 values for active compounds by plotting the percentage of inhibition against the compound concentration.

Quantitative Data
Compound IDScaffoldCell LineAnticancer Activity IC50 (µM)Reference
1A2 Imidazo[1,2-a]quinoxaline derivativeMCF-7 (Breast)4.33 ± 0.31[9]
1A2 Imidazo[1,2-a]quinoxaline derivativeMDA-MB-231 (Breast)6.11 ± 0.23[9]
1A2 Imidazo[1,2-a]quinoxaline derivativeHCT-116 (Colon)5.87 ± 0.31[9]
1A2 Imidazo[1,2-a]quinoxaline derivativeA549 (Lung)5.44 ± 0.18[9]
Compound 1 Imidazo[1,2-a]quinoxaline derivativeA549 (Lung)0.0027[1]
Compound 3 Imidazo[1,2-a]quinoxaline derivativeMCF-7 (Breast)0.0022[1]
Compound 1 (c-Met) Quinoxaline derivativeMCF-7 (Breast)0.00021[1]
Compound 1 (c-Met) NCI-H460 (Lung)0.00032[1]
Compound 1 (c-Met) SF-268 (Glioblastoma)0.00016[1]
Compound 1 (JAK2) Quinoxaline derivativeHepG2 (Liver)0.00598[1]
Compound 1 (JAK2) HCT-116 (Colon)0.00770[1]
Compound 1 (JAK2) MCF-7 (Breast)0.00635[1]
Compound XVa Quinoxaline derivativeHCT-116 (Colon)4.4[10]
Compound XVa Quinoxaline derivativeMCF-7 (Breast)5.3[10]
Compound VIIIc Quinoxaline derivativeHCT-116 (Colon)2.5[10]
Compound VIIIc Quinoxaline derivativeMCF-7 (Breast)9[10]
Compound 6b Imidazo[1,2-a]quinoxaline derivativeH1975 (Lung, gefitinib-resistant)3.65[11]
Compound 7j Imidazo[1,2-a]quinoxaline derivativeH1975 (Lung, gefitinib-resistant)8.53[11]
Compound 9a Imidazo[1,2-a]quinoxaline derivativeH1975 (Lung, gefitinib-resistant)5.0[11]

References

Protocols for the Synthesis of Substituted Imidazo[1,5-a]quinoxalin-4(5H)-ones: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted Imidazo[1,5-a]quinoxalin-4(5H)-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic strategies, including multi-component reactions, the use of tosylmethyl isocyanide (TosMIC), and the Ugi four-component reaction.

Introduction

Imidazo[1,5-a]quinoxalin-4(5H)-ones constitute a privileged scaffold in the development of novel therapeutic agents due to their diverse biological activities. The efficient synthesis of analogs of this core structure is crucial for structure-activity relationship (SAR) studies and the identification of new drug candidates. This guide details robust and versatile protocols for the laboratory-scale synthesis of these compounds.

I. Synthesis via Multi-Component Reaction (MCR) followed by Deprotection-Cyclization

This one-pot, two-step methodology offers an efficient route to highly substituted imidazo[1,5-a]quinoxalines. The first step involves an Erbium triflate-catalyzed multi-component reaction, followed by a deprotection and cyclization step to yield the final product.

Experimental Protocol

Step 1: Erbium Triflate-Catalyzed Multi-Component Reaction

  • To a solution of an aryl aldehyde (1.0 mmol) and ortho-N-Boc-phenylenediamine (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL), add α-azidochalcone (1.0 mmol).

  • Add Erbium triflate (Er(OTf)₃, 10 mol%) to the mixture.

  • Stir the reaction mixture at 80 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Deprotection and Cyclization

  • To the crude reaction mixture from Step 1, add 10% trifluoroacetic acid (TFA) in DCE (5 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Monitor the cyclization by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired substituted Imidazo[1,5-a]quinoxalin-4(5H)-one.

Quantitative Data Summary
Aryl Aldehyde (R¹)ortho-N-Boc-phenylenediamine (R²)α-Azidochalcone (R³)Yield (%)
BenzaldehydeN-Boc-1,2-phenylenediamine1-Azido-3-phenylprop-2-en-1-one75
4-ChlorobenzaldehydeN-Boc-1,2-phenylenediamine1-Azido-3-phenylprop-2-en-1-one78
4-MethoxybenzaldehydeN-Boc-1,2-phenylenediamine1-Azido-3-phenylprop-2-en-1-one82
4-NitrobenzaldehydeN-Boc-4-chloro-1,2-phenylenediamine1-Azido-3-(4-methoxyphenyl)prop-2-en-1-one72

Workflow Diagram

MCR_Workflow cluster_step1 Step 1: Multi-Component Reaction cluster_step2 Step 2: Deprotection-Cyclization A Aryl Aldehyde D Er(OTf)₃, DCE, 80°C, 2h A->D B ortho-N-Boc- phenylenediamine B->D C α-Azidochalcone C->D E Intermediate D->E F 10% TFA in DCE, RT, 1h E->F G Work-up & Purification F->G H Substituted Imidazo[1,5-a] quinoxalin-4(5H)-one G->H

Caption: MCR followed by Deprotection-Cyclization Workflow.

II. Synthesis via Reaction with Tosylmethyl Isocyanide (TosMIC)

This four-step synthesis provides a reliable method for the preparation of the this compound core, starting from readily available 1,2-phenylenediamines.[1] A key step in this sequence is the reaction of a quinoxalin-2-one intermediate with TosMIC.[1]

Experimental Protocol

Step 1: Synthesis of Quinoxalin-2(1H)-one

  • In a round-bottom flask, dissolve 1,2-phenylenediamine (10 mmol) and ethyl glyoxalate (10 mmol) in ethanol (50 mL).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the quinoxalin-2(1H)-one.

Step 2: N-Protection of Quinoxalin-2(1H)-one

  • To a solution of the quinoxalin-2(1H)-one (10 mmol) in dimethylformamide (DMF, 30 mL), add sodium hydride (NaH, 60% dispersion in mineral oil, 12 mmol) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add p-methoxybenzyl chloride (PMB-Cl, 11 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-protected quinoxalin-2-one.

Step 3: Reaction with TosMIC

  • To a solution of the N-protected quinoxalin-2-one (5 mmol) and TosMIC (6 mmol) in a 1:1 mixture of dimethoxyethane (DME) and tert-butanol (20 mL), add potassium tert-butoxide (t-BuOK, 10 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Pour the mixture into ice-water and extract with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the imidazole intermediate.

Step 4: Deprotection and Cyclization

  • Dissolve the imidazole intermediate (2 mmol) in trifluoroacetic acid (TFA, 5 mL).

  • Heat the mixture at 70 °C for 2 hours.

  • Cool the reaction to room temperature and carefully add saturated aqueous sodium bicarbonate solution until the mixture is neutral.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain the final this compound.

Quantitative Data Summary
1,2-PhenylenediamineQuinoxalin-2(1H)-one Yield (%)N-Protected Intermediate Yield (%)Imidazole Intermediate Yield (%)Final Product Yield (%)
1,2-Phenylenediamine93706585
4-Chloro-1,2-phenylenediamine85656080
4-Methyl-1,2-phenylenediamine90686288

Synthetic Pathway Diagram

TosMIC_Pathway A 1,2-Phenylenediamine B Ethyl Glyoxalate EtOH, Reflux A->B Step 1 C Quinoxalin-2(1H)-one B->C D PMB-Cl, NaH DMF, RT C->D Step 2 E N-Protected Quinoxalin-2-one D->E F TosMIC, t-BuOK DME/t-BuOH, RT E->F Step 3 G Imidazole Intermediate F->G H TFA, 70°C G->H Step 4 I Imidazo[1,5-a] quinoxalin-4(5H)-one H->I Ugi_SNAr_Logic cluster_Ugi Ugi-4CR cluster_SNAr Intramolecular SNAr A 2-Fluoroaniline E Methanol, RT, 48h A->E B Aldehyde B->E C 1H-Imidazole-4- carboxylic acid C->E D Isocyanide D->E F Ugi Adduct E->F G K₂CO₃, DMF, 100°C, 12h F->G H Purification G->H I Substituted Imidazo[1,5-a] quinoxalin-4(5H)-one H->I

References

Application Notes: In Vitro and In Vivo Evaluation of Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives represent a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities. Notably, analogues within the broader imidazoquinoxaline family have demonstrated potent anti-tumor properties, drawing parallels to the immune response modifier imiquimod.[1][2] These compounds are being investigated for their potential as novel cancer therapeutics. This document provides an overview of their biological evaluation, presenting key data and detailed experimental protocols for their in vitro and in vivo assessment.

Mechanism of Action

The precise mechanism of action for all this compound derivatives is still under active investigation and may vary between specific analogues. However, research on structurally related imidazoquinoxaline compounds suggests several potential pathways. One prominent proposed mechanism involves the activation of Toll-like receptor 7 (TLR7).[3][4] Activation of TLR7 on immune cells such as dendritic cells and macrophages can trigger a downstream signaling cascade, leading to the production of pro-inflammatory cytokines like interferon-alpha (IFN-α), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[5] This innate immune response can, in turn, enhance adaptive anti-tumor immunity by promoting the activity of cytotoxic T lymphocytes and natural killer (NK) cells.[3]

Furthermore, some imidazo[1,2-a]quinoxaline derivatives have been shown to inhibit phosphodiesterase 4 (PDE4), leading to increased intracellular cyclic AMP (cAMP) levels.[6] This can influence downstream signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which are crucial regulators of cell proliferation, survival, and apoptosis.[6][7] Some derivatives have also been reported to induce apoptosis in cancer cells and interfere with microtubule polymerization.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of selected Imidazo[1,5-a]quinoxaline and related derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDCell LineCancer TypeIC50 (µM)Reference
EAPB0103A375Melanoma0.25[1]
EAPB0201A375Melanoma0.85[1]
EAPB0202A375Melanoma0.15[1]
EAPB0203A375Melanoma0.08[1]
EAPB0203M4BeMelanoma0.12[1]
EAPB0203RPMI-7951Melanoma0.20[1]
EAPB02303A375Melanoma0.01
Fotemustine A375Melanoma8.8[1]
Imiquimod A375Melanoma3.6[1]

Mandatory Visualizations

G cluster_0 Cell Exterior cluster_1 Immune Cell (e.g., Dendritic Cell) cluster_2 Tumor Microenvironment IQ_Derivative This compound Derivative TLR7 TLR7 IQ_Derivative->TLR7 Binds and Activates MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Activation IRF7 IRF7 TRAF6->IRF7 Activation Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-6) NFkB->Cytokines Transcription IRF7->Cytokines Transcription ImmuneActivation Enhanced Anti-Tumor Immunity (CTLs, NK cells) Cytokines->ImmuneActivation TumorApoptosis Tumor Cell Apoptosis ImmuneActivation->TumorApoptosis G start Start: In Vitro Evaluation cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) apoptosis->cell_cycle western_blot Western Blot Analysis (Signaling Proteins) cell_cycle->western_blot in_vivo Proceed to In Vivo Evaluation western_blot->in_vivo If promising in vitro activity xenograft Tumor Xenograft Model in Mice in_vivo->xenograft tumor_measurement Tumor Volume and Body Weight Measurement xenograft->tumor_measurement histology Histological Analysis of Tumors tumor_measurement->histology end End: Data Analysis and Conclusion histology->end

References

Application Notes and Protocols for Assessing the Cytotoxicity of Imidazo[1,5-a]quinoxalin-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic effects of Imidazo[1,5-a]quinoxalin-4(5H)-one and its derivatives. This class of heterocyclic compounds has demonstrated significant potential as anti-cancer agents, exhibiting cytotoxic activity against a range of cancer cell lines.[1][2][3] This document outlines the principles of key cell-based assays, provides representative data, and offers step-by-step experimental protocols to guide researchers in their investigations.

Application Notes

Overview of this compound Cytotoxicity

Imidazo[1,5-a]quinoxaline derivatives are a class of compounds that have shown promising in vitro cytotoxic activities against various human cancer cell lines, including melanoma, colon, breast, and lung cancer.[1][3] For instance, certain derivatives have exhibited potent cytotoxic activity against the A375 melanoma cell line.[1] While specific data for this compound is still emerging, the broader imidazoquinoxaline scaffold is a recognized pharmacophore in the development of anti-cancer agents.[2][4] The cytotoxic effects of these compounds are believed to be mediated through the induction of apoptosis and potentially through the modulation of key signaling pathways involved in cell proliferation and survival.[4][5][6]

Key Cell-Based Assays for Cytotoxicity Assessment

To evaluate the cytotoxic potential of this compound, a panel of well-established cell-based assays is recommended. These assays measure different cellular parameters to provide a comprehensive understanding of the compound's effect on cell viability and proliferation.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell membrane lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Apoptosis Assays (e.g., Annexin V-FITC/PI Staining): Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs induce cell death.[5][6] Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Signaling Pathways

While the precise molecular targets of this compound are under investigation, related quinoxaline derivatives have been shown to interact with key signaling pathways implicated in cancer progression. These include:

  • EGFR (Epidermal Growth Factor Receptor) Pathway: Some imidazo[1,2-a]quinoxaline derivatives have been identified as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[7][8]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Imidazo[4,5-c]quinolines have been reported as inhibitors of the PI3K/Akt pathway.[9]

  • MAPK/ERK Pathway: This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis.[10][11]

Further investigation is required to elucidate the specific signaling cascades modulated by this compound.

Data Presentation

The following tables summarize representative quantitative data for imidazoquinoxaline derivatives from published studies. This data can serve as a benchmark for researchers evaluating the cytotoxicity of this compound.

Table 1: Representative IC50 Values of Imidazoquinoxaline Derivatives in Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
EAPB0203 (Imidazo[1,5-a]quinoxaline derivative)A375MelanomaPotent (activity reported)[1]
Imidazo[1,2-a]quinoxaline derivative 6bA549Non-small cell lung cancerNot specified[7]
Imidazo[1,2-a]quinoxaline derivative 6bHCT-116Colon CancerNot specified[7]
Imidazo[1,2-a]quinoxaline derivative 6bMDA-MB-231Breast CancerNot specified[7]
Imidazo[1,2-a]quinoxaline derivative 6bH1975 (gefitinib-resistant)Non-small cell lung cancer3.65[8][12]
Quinoxaline derivative 12VariousHuman cancer cell lines0.19-0.51[6]

Experimental Protocols

Overall Experimental Workflow

G Overall Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_apoptosis Apoptosis Analysis cluster_data Data Analysis Compound_Prep Prepare this compound Stock Solution Treatment Treat Cells with Serial Dilutions of the Compound Compound_Prep->Treatment Cell_Culture Culture and Maintain Selected Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Apoptosis_Seeding Seed Cells for Apoptosis Assay Cell_Culture->Apoptosis_Seeding Cell_Seeding->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay LDH_Assay Perform LDH Release Assay Treatment->LDH_Assay IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc LDH_Assay->IC50_Calc Apoptosis_Treatment Treat Cells with Selected Concentrations Apoptosis_Seeding->Apoptosis_Treatment Annexin_V Perform Annexin V-FITC/PI Staining Apoptosis_Treatment->Annexin_V Flow_Cytometry Analyze by Flow Cytometry Annexin_V->Flow_Cytometry Apoptosis_Quant Quantify Apoptotic vs. Necrotic Cells Flow_Cytometry->Apoptosis_Quant Conclusion Draw Conclusions on Cytotoxicity and Mechanism IC50_Calc->Conclusion Apoptosis_Quant->Conclusion

Caption: Workflow for assessing the cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: LDH Release Assay for Cytotoxicity

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (from the kit) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Analysis: Use the flow cytometry software to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mandatory Visualization

Potential Signaling Pathways Modulated by this compound

G Potential Signaling Pathways Targeted by this compound cluster_receptor Cell Surface Receptor cluster_pathways Downstream Signaling Cascades cluster_cellular_effects Cellular Outcomes EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to Survival->Apoptosis Inhibition leads to Compound This compound Compound->EGFR Inhibition? Compound->PI3K Inhibition? Compound->Raf Inhibition?

Caption: Putative signaling pathways affected by this compound.

References

Application Notes and Protocols for Radioligand Binding Assays of Imidazo[1,5-a]quinoxalin-4(5H)-one at Benzodiazepine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives represent a class of compounds that interact with the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. This interaction can modulate the receptor's function, leading to a range of pharmacological effects, including anxiolytic, anticonvulsant, and sedative-hypnotic activities. Understanding the binding affinity of these compounds is a critical step in the drug discovery and development process. Radioligand binding assays are a robust and sensitive method to determine the affinity (typically expressed as the inhibition constant, Ki) of test compounds for their target receptor.

These application notes provide a detailed protocol for conducting radioligand binding assays to characterize the interaction of this compound derivatives with benzodiazepine receptors.

Data Presentation

The binding affinities of a series of 3-phenyl-substituted imidazo[1,5-a]quinoxalin-4-ones for the benzodiazepine receptor have been determined. As a class, these compounds generally exhibit lower affinity compared to analogous imidazo[1,5-a]quinoxaline ureas. The quantitative data for representative compounds are summarized in the table below.

Compound IDSubstitution (R)Ki (nM)Functional Activity
1 H>1000-
2 4-Cl580Antagonist
3 4-F750Partial Agonist
4 4-CH3>1000-
5 2-Cl450Antagonist
Diazepam -5.2Full Agonist

Note: Data is compiled from publicly available research. The functional activity is often determined in separate functional assays (e.g., measuring GABA-induced chloride ion current).[1]

Signaling Pathway

The benzodiazepine receptor is an allosteric binding site on the GABA-A receptor, a ligand-gated ion channel. The binding of an agonist to this site potentiates the effect of the endogenous ligand, GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in an inhibitory effect on neurotransmission.

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_vesicle GABA Vesicle GABA->GABA_vesicle VGAT GABA_released GABA GABA_vesicle->GABA_released Release GABA_Site GABA Binding Site GABA_released->GABA_Site Binds GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) BZ_Site Benzodiazepine Binding Site GABA_A_Receptor->BZ_Site GABA_A_Receptor->GABA_Site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel BZ_Site->Chloride_Channel Positive Allosteric Modulation GABA_Site->Chloride_Channel Opens Channel Cl_influx Cl- Influx Chloride_Channel->Cl_influx Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_influx->Hyperpolarization Test_Compound This compound Test_Compound->BZ_Site Binds

GABA-A Receptor Signaling Pathway

Experimental Protocols

Materials and Reagents
  • Radioligand: [³H]Flumazenil (specific activity 70-90 Ci/mmol) or other suitable BZD site radioligand.

  • Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Reference Compound: Diazepam or other known BZD receptor ligand.

  • Receptor Source: Rat or mouse whole brain membranes, or cell lines expressing recombinant human GABA-A receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Determinand: 10 µM Diazepam or other suitable non-labeled BZD ligand.

  • Scintillation Cocktail: Suitable for aqueous samples.

  • Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Equipment:

    • Homogenizer

    • Centrifuge (refrigerated)

    • Incubator or water bath (30°C)

    • Cell harvester or vacuum filtration manifold

    • Liquid scintillation counter

    • Microplate reader (if using a plate-based format)

Protocol 1: Preparation of Rat Brain Membranes
  • Humanely euthanize adult rats and rapidly dissect the whole brain (excluding cerebellum) on ice.

  • Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl, pH 7.4, using a Polytron or similar homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Discard the supernatant, resuspend the pellet in fresh ice-cold assay buffer, and repeat the centrifugation step (this is a wash step).

  • Resuspend the final pellet in a known volume of assay buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane preparation in aliquots at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay
  • Assay Setup:

    • Prepare serial dilutions of the test compounds and the reference compound in the assay buffer. The final concentration of DMSO should be kept below 1%.

    • In a 96-well plate or individual tubes, add the following in triplicate:

      • Total Binding (TB): 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

      • Non-specific Binding (NSB): 50 µL of NSB determinand (e.g., 10 µM Diazepam), 50 µL of radioligand solution, and 100 µL of membrane preparation.

      • Test Compound: 50 µL of test compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • The final concentration of [³H]Flumazenil should be close to its Kd value (typically 1-2 nM).

    • The final protein concentration should be optimized, but a starting point is 100-200 µg per well/tube.

  • Incubation:

    • Incubate the assay plate/tubes at 30°C for 60 minutes to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well/tube through the pre-soaked glass fiber filters using a cell harvester or vacuum manifold.

    • Wash the filters rapidly three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

The following diagram illustrates the general workflow for the competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis A Prepare Reagents: - Radioligand - Test Compounds - Buffers C Set up Assay Plate: - Total Binding - Non-specific Binding - Test Compound Wells A->C B Prepare Receptor Source: - Tissue Homogenization - Membrane Preparation B->C D Incubate at 30°C for 60 min C->D E Rapid Filtration through Glass Fiber Filters D->E F Wash Filters with Ice-Cold Buffer E->F G Add Scintillation Cocktail F->G H Measure Radioactivity (Liquid Scintillation Counting) G->H I Calculate Specific Binding H->I J Plot Dose-Response Curve I->J K Determine IC50 J->K L Calculate Ki using Cheng-Prusoff Equation K->L

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Product Yield in Intramolecular Cyclization

  • Question: My intramolecular cyclization reaction to form the this compound ring system is resulting in a very low yield or no desired product at all. What are the possible causes and how can I improve the yield?

  • Answer: Low yields in intramolecular cyclization are a common issue and can often be attributed to several factors:

    • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial for efficient cyclization.

      • Solution: A systematic optimization of reaction conditions is recommended. For instance, in related heterocyclic syntheses, a switch in reaction medium from dichloromethane to a mixture of polyphosphoric acid (PPA) and phosphorous acid, along with an increase in temperature, has been shown to significantly improve yields.[1] See the data in Table 1 for an example of how reaction conditions can be optimized.

    • Poor Leaving Group: The efficiency of the cyclization can be highly dependent on the nature of the leaving group in the precursor molecule.

      • Solution: If possible, consider modifying the precursor to incorporate a better leaving group.

    • Steric Hindrance: Bulky substituents on the precursor molecule may sterically hinder the intramolecular reaction.

      • Solution: Re-evaluate the synthetic design of the precursor to minimize steric hindrance around the reacting centers.

    • Incorrect Reagent Stoichiometry: An improper ratio of reactants and catalysts can lead to incomplete conversion or side reactions.

      • Solution: Carefully verify the stoichiometry of all reagents and catalysts. A slight excess of the cyclizing agent may sometimes be beneficial.

Issue 2: Formation of Multiple Products in Ugi-based Syntheses

  • Question: I am using a multi-component Ugi reaction to synthesize a precursor for this compound, but I am observing the formation of multiple unexpected products. How can I improve the selectivity of my reaction?

  • Answer: The Ugi four-component reaction (Ugi-4CR) is a powerful tool, but its complexity can sometimes lead to side reactions.

    • Competitive Reactions: The intermediate nitrilium ion in the Ugi reaction can be trapped by different nucleophiles present in the reaction mixture, leading to a variety of products.[2]

      • Solution: To enhance the desired reaction pathway, it's important to use a concentrated solution of polar protic solvents like methanol or 2,2,2-trifluoroethanol (TFE).[2] This can help to favor the desired reaction cascade.

    • Post-Ugi Side Reactions: The initial Ugi adduct can sometimes undergo unintended subsequent reactions under the reaction conditions.

      • Solution: It may be beneficial to isolate the initial Ugi adduct before proceeding with the subsequent cyclization step. This two-step, one-pot approach can sometimes afford higher yields of the desired quinoxaline.[3] Microwave irradiation has also been shown to reduce reaction times and potentially improve yields in such sequences.[4]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final this compound product from the crude reaction mixture. What are the recommended purification techniques?

  • Answer: The purification of quinoxalinone derivatives often requires chromatographic methods due to the potential for similarly polar byproducts.

    • Column Chromatography: This is the most common and effective method for purifying these types of heterocyclic compounds.

      • Solution: Use silica gel (230–400 mesh) as the stationary phase. A gradient elution system with an increasing concentration of ethyl acetate in hexane is often effective.[5] The progress of the separation should be monitored by thin-layer chromatography (TLC).

    • Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be an effective final purification step.

      • Solution: Common solvents for recrystallization of quinoxaline derivatives include ethanol.[6]

    • Solid-Phase Extraction (SPE): For removing specific impurities, SPE can be a useful technique.

      • Solution: Cartridges such as HLB (Hydrophilic-Lipophilic Balance) can be used to effectively clean up the sample by removing matrix interferences.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key synthetic strategies for preparing this compound?

A1: The primary synthetic routes include:

  • Intramolecular Cyclization: This is a common and often efficient method where a suitably functionalized quinoxalinone precursor undergoes an intramolecular reaction to form the fused imidazole ring.[1]

  • Ugi Multi-component Reaction followed by Cyclization: This approach involves a one-pot reaction of an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid to form a complex intermediate which then cyclizes to the desired quinoxaline scaffold.[2][3]

  • Oxidative Cyclocondensation: This method involves the reaction of a substituted quinoxalin-2-one with an amine, followed by an oxidative cyclization to form the final product.

Q2: How can I monitor the progress of my synthesis reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[5][6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Q3: What are some of the key parameters to consider for optimizing the reaction yield?

A3: Key parameters to optimize include:

  • Temperature: As shown in Table 1, increasing the temperature can significantly improve the yield of cyclization reactions.[1]

  • Solvent/Reaction Medium: The polarity and nature of the solvent can have a profound effect on reaction rates and selectivity.

  • Catalyst: The choice and concentration of the catalyst are critical. For some reactions, a combination of catalysts may be beneficial.

  • Reaction Time: Monitoring the reaction by TLC will help determine the optimal reaction time to maximize product formation and minimize byproduct formation.

Data Presentation

Table 1: Optimization of Intramolecular Cyclization Conditions

EntryReaction MediumTemperature (°C)Time (h)Yield (%)
185% PPA (1 g/mmol )11034
285% PPA (1 g/mmol )130313
387% PPA (1 g/mmol )130319
487% PPA (0.5 g/mmol )140321
587% PPA / H₃PO₃ (1:1)140362
687% PPA / H₃PO₃ (1:1)160377

Data adapted from a study on the synthesis of imidazo[1,5-a]pyridines, demonstrating the impact of reaction medium and temperature on yield.[1]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization

  • In an oven-dried round-bottom flask equipped with a magnetic stirrer, add the quinoxalinone precursor.

  • Add the appropriate solvent or reaction medium (e.g., a mixture of polyphosphoric acid and phosphorous acid).[1]

  • Heat the reaction mixture to the optimized temperature (e.g., 160 °C) and stir for the required duration (e.g., 3 hours).[1]

  • Monitor the reaction progress using thin-layer chromatography.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding it to ice-cold water.

  • Neutralize the mixture with a suitable base (e.g., aqueous ammonia).[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: General Procedure for Ugi-based Synthesis followed by Cyclization

  • To a solution of the aldehyde or ketone in a polar protic solvent (e.g., methanol), add the amine and stir for 15-30 minutes at room temperature.

  • Add the carboxylic acid and the isocyanide to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the formation of the Ugi adduct by TLC.

  • Once the Ugi reaction is complete, the cyclization can be initiated. This may involve:

    • Acid-catalyzed cyclization: Add an acid (e.g., 20% TFA in DCE) and heat the reaction mixture (e.g., using microwave irradiation at 140 °C for 20 minutes).[3]

    • Base-mediated cyclization: In some cases, a base may be required to facilitate the cyclization.

  • After the cyclization is complete, perform an aqueous workup.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Starting Materials (e.g., Quinoxalinone Precursor or Ugi Components) Reaction Chemical Reaction (e.g., Intramolecular Cyclization or Ugi Reaction) Start->Reaction Reagents, Solvent, Catalyst, Heat Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Quenching Quenching Reaction->Quenching Crude Product Monitoring->Reaction Continue or Stop Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Crude Solid/Oil Final_Product Pure this compound Chromatography->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

References

Overcoming side product formation in Imidazo[1,5-a]quinoxalin-4(5H)-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one. Our aim is to help you overcome common challenges, particularly the formation of unwanted side products, to improve the yield and purity of your target compound.

Troubleshooting Guide: Overcoming Side Product Formation

This guide addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.

Problem 1: Formation of the Imidazo[1,2-a]quinoxaline Isomer as a Major Side Product.

Question: My reaction is producing a significant amount of the undesired Imidazo[1,2-a]quinoxaline isomer alongside my target this compound. How can I improve the regioselectivity of my synthesis?

Answer: The formation of the Imidazo[1,2-a]quinoxaline isomer is a common challenge and is highly dependent on the chosen synthetic route and reaction conditions. The key is to favor the intramolecular cyclization pathway that leads to the desired [1,5-a] fused system.

Potential Causes and Solutions:

  • Choice of Starting Materials: The structure of your quinoxaline precursor is critical. Certain substitution patterns can favor one cyclization pathway over the other.

    • Recommendation: Syntheses starting from 3-aroylquinoxalin-2(1H)-ones and their N-alkyl analogues with benzylamines have been shown to favor the formation of Imidazo[1,5-a]quinoxalines.[1] In contrast, methods targeting Imidazo[1,2-a]quinoxalines often employ different precursors.

  • Reaction Conditions: Temperature, solvent, and the presence of a catalyst can significantly influence the reaction's regioselectivity.

    • Recommendation: Carefully control the reaction temperature. High temperatures can sometimes lead to the formation of the thermodynamically more stable, but undesired, isomer. Experiment with a range of solvents to find the optimal medium for the desired cyclization.

  • Reaction Mechanism: The mechanism of cyclization determines the final product. Understanding the likely pathway can help in controlling the outcome. For instance, some syntheses proceed via an intermediate N-(α-quinoxalinylbenzylydene)benzylamine, which then undergoes oxidative cyclocondensation.[1]

Illustrative Reaction Pathway:

G cluster_main Desired Pathway to this compound cluster_side Potential Side Reaction Pathway A 3-Aroylquinoxalin-2(1H)-one C Intermediate (N-(α-quinoxalinylbenzylydene)benzylamine) A->C + B Benzylamine B->C + D This compound (Desired Product) C->D Oxidative Cyclocondensation E Alternative Precursor F Imidazo[1,2-a]quinoxaline (Side Product) E->F Alternative Cyclization G cluster_desired Desired Pathway cluster_side Side Reaction A 3-(α-thiocyanobenzyl)-2(1H)-one B This compound A->B [a]-annelation (Imidazole) C Thiazolo[3,4-a]quinoxalin-4(5H)-one A->C [a]-annelation (Thiazole) G A Combine Quinoxalin-2-one precursor and Reagent in Solvent B Heat Reaction Mixture (e.g., Reflux) A->B C Monitor Reaction Progress (TLC/LC-MS) B->C D Cool to Room Temperature C->D E Work-up (e.g., Extraction, Washing) D->E F Purify by Column Chromatography E->F G Characterize Product (NMR, MS) F->G

References

Technical Support Center: Purification of Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The most frequently employed and effective purification techniques for this class of compounds are silica gel column chromatography and recrystallization. For more challenging separations, such as isomer separation or removal of closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) may be utilized.

Q2: How do I choose an appropriate solvent system for silica gel column chromatography?

A2: The choice of solvent system depends on the polarity of your specific derivative. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. For more polar derivatives, a solvent system containing dichloromethane and methanol, sometimes with a small amount of triethylamine to reduce tailing, can be effective.[1][2] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q3: What are suitable solvents for the recrystallization of this compound derivatives?

A3: Ethanol is a commonly used solvent for the recrystallization of quinoxalinone derivatives.[1] Mixtures of ethanol and water can also be effective, where the compound is dissolved in hot ethanol and water is added dropwise until turbidity is observed, followed by slow cooling. Other solvent systems to consider, based on the polarity of the compound, include ethyl acetate/hexane and dichloromethane/methanol.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel.[3] To mitigate degradation, you can deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the eluent. Alternatively, using a different stationary phase like alumina may be a viable option.

Q5: How can I remove highly polar impurities from my product?

A5: If your product has moderate polarity, highly polar impurities can often be removed by washing the crude product with a polar solvent in which your product has low solubility, such as water or cold methanol. If the impurities are not removed by washing, column chromatography with a carefully selected solvent gradient is recommended.

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Possible Cause Solution
Product is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. For very polar compounds, switch to a more polar system like dichloromethane/methanol.
Product is eluting too quickly (with the solvent front) The solvent system is too polar.Decrease the polarity of the eluent. Start with a higher proportion of the non-polar solvent (e.g., hexane) and gradually increase the polar solvent content.
Poor separation of product and impurities (overlapping bands) The chosen solvent system has poor selectivity.Experiment with different solvent systems on TLC. Try a combination of three solvents, for example, hexane/ethyl acetate/dichloromethane, to fine-tune the separation.
Streaking or tailing of spots on TLC and bands on the column The compound is interacting too strongly with the acidic silica gel. The sample is overloaded.Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. Ensure the sample is not too concentrated when loaded onto the column.
Low recovery of the product The product may be irreversibly adsorbed onto the silica gel. The product may be partially soluble in the solvent used for loading.Deactivate the silica gel with triethylamine. Ensure the product is loaded onto the column in a minimal amount of solvent in which it is highly soluble to ensure a narrow starting band.
Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to concentrate the solution and then try cooling again. Try a different solvent or a solvent mixture in which the compound has lower solubility at room temperature.
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent. The cooling process is too rapid. The solution is too concentrated.Use a lower-boiling point solvent. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Add a small amount of additional solvent to the hot solution before cooling.
Low yield of crystals The compound has significant solubility in the cold solvent. The volume of solvent used for washing the crystals was too large.Cool the solution for a longer period or to a lower temperature. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities in the final crystals The impurities were not fully removed during the single recrystallization step.Perform a second recrystallization. If the color is due to highly polar impurities, consider treating the solution with activated charcoal before filtration and crystallization.
Crystals are very fine or powdery The solution cooled too quickly, leading to rapid precipitation instead of crystal growth.Ensure slow cooling. You can insulate the flask to slow down the rate of cooling. Seeding the solution with a small crystal of the pure compound can also promote the growth of larger crystals.

Experimental Protocols

General Protocol for Purification by Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., hexane/ethyl acetate mixtures of increasing polarity) to find the eluent that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica gel to a free-flowing powder. Carefully add the dried sample-adsorbed silica gel to the top of the packed column.

  • Elution: Begin eluting the column with the initial solvent system determined from the TLC analysis. Collect fractions and monitor the elution of the product by TLC.

  • Gradient Elution (if necessary): If the product and impurities are not well-separated, a gradient of increasing solvent polarity can be used. This is achieved by gradually increasing the proportion of the more polar solvent in the eluent.

  • Fraction Analysis and Product Isolation: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

General Protocol for Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not at room temperature. If the compound is insoluble in the hot solvent, try a more polar one. If it is soluble at room temperature, try a less polar one. Solvent mixtures (e.g., ethanol/water) can also be tested.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven to remove any residual solvent.

Visualization of Experimental Workflows

experimental_workflow cluster_prep Crude Product Preparation cluster_purification Purification cluster_analysis Analysis crude Crude this compound Derivative tlc TLC Analysis for Solvent System Optimization crude->tlc Initial Assessment recrystallization Recrystallization crude->recrystallization Direct Purification column Silica Gel Column Chromatography tlc->column Optimized Eluent pure_product Pure Product column->pure_product Purified Fractions recrystallization->pure_product Crystalline Solid analysis Purity and Characterization (NMR, LC-MS, etc.) pure_product->analysis Final Check

Caption: General workflow for the purification of this compound derivatives.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Purification Issue Encountered streaking Streaking/Tailing? start->streaking no_elution No Elution? start->no_elution poor_sep Poor Separation? start->poor_sep no_crystals No Crystals? start->no_crystals oiling_out Oiling Out? start->oiling_out add_base Add Triethylamine to Eluent streaking->add_base Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes change_solvent Try Different Solvent System poor_sep->change_solvent Yes concentrate_solution Concentrate Solution no_crystals->concentrate_solution Yes slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes

Caption: A logical troubleshooting guide for common purification issues.

References

Technical Support Center: Enhancing the Solubility and Bioavailability of Imidazo[1,5-a]quinoxalin-4(5H)-one Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the development of Imidazo[1,5-a]quinoxalin-4(5H)-one based compounds. Due to their inherent low solubility, these compounds often present significant hurdles in achieving desired therapeutic efficacy. This guide offers practical solutions and detailed experimental protocols to overcome these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility Enhancement Strategies

Q1: My this compound compound shows very low aqueous solubility. What initial steps can I take to improve it?

A1: Low aqueous solubility is a common challenge for complex heterocyclic compounds. Here are some initial strategies to consider:

  • pH Modification: Assess the pKa of your compound. If it has ionizable groups, adjusting the pH of the formulation can significantly increase solubility. For basic compounds, lowering the pH will lead to the formation of a more soluble salt. Conversely, for acidic compounds, increasing the pH will enhance solubility.[1][2]

  • Co-solvents: Employing a co-solvent system can be a rapid method for early-stage studies. Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used to increase the solvent polarity and enhance the solubility of hydrophobic compounds.[1][2]

  • Excipient Screening: The addition of pharmaceutical excipients can play a crucial role. Surfactants can increase solubility by forming micelles, while polymers can inhibit precipitation.[3][4][5] A systematic screening of different excipients is recommended.

Q2: I have tried pH adjustment and co-solvents with minimal success. What are the more advanced techniques I can explore?

A2: For compounds that remain challenging to solubilize, more advanced formulation strategies are necessary. These include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2][6][7][8] Techniques like micronization and nanonization can be employed. Nanonization, which creates particles in the submicron range, can be particularly effective for very poorly soluble drugs.[9][10]

  • Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier, often a polymer.[6][11] This can create an amorphous solid dispersion (ASD), where the drug is molecularly dispersed, leading to a significant increase in solubility and dissolution rate.[12][13][14]

  • Salt Formation: If your compound has suitable ionizable functional groups, forming a salt with a pharmaceutically acceptable counterion can dramatically improve solubility and dissolution rate.[2][15][16] A salt screening study is essential to identify the optimal salt form with desirable physicochemical properties.[17][18]

  • Co-crystals: Co-crystallization involves incorporating a neutral guest molecule (a co-former) into the crystal lattice of the active pharmaceutical ingredient (API). This can alter the physicochemical properties of the API, including solubility, without changing its chemical structure.

Bioavailability Enhancement

Q3: My formulation shows good in vitro solubility, but the in vivo bioavailability is still low. What could be the reasons and how can I address this?

A3: A discrepancy between in vitro solubility and in vivo bioavailability can arise from several factors:

  • Poor Permeability: The compound may have poor permeability across the gastrointestinal (GI) tract. According to the Biopharmaceutics Classification System (BCS), such compounds fall into Class III (high solubility, low permeability) or Class IV (low solubility, low permeability).[19] Permeation enhancers can be included in the formulation to address this.[20]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[15] Strategies to bypass or reduce first-pass metabolism include formulation as a lymphatic-targeting lipid-based system.[21]

  • In Vivo Precipitation: The drug may dissolve in the stomach but precipitate in the higher pH environment of the intestine. Using precipitation inhibitors, such as certain polymers (e.g., HPMC, PVP), in the formulation can help maintain a supersaturated state.

Q4: How do I choose the right animal model for my bioavailability studies?

A4: The selection of an appropriate animal model is critical for obtaining relevant preclinical data.[22][23]

  • Rodents (Rats, Mice): Commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[24][25]

  • Beagle Dogs: Their GI physiology, including pH and transit times, is more similar to humans, making them a good model for studying oral absorption.[22][23][24]

  • Pigs: The gastrointestinal tract of pigs closely resembles that of humans, making them a highly relevant model for bioavailability and formulation studies.

The choice of model will depend on the specific scientific question, the properties of the compound, and regulatory requirements.

Troubleshooting Common Formulation Issues

Q5: I am developing an amorphous solid dispersion (ASD), but it is physically unstable and recrystallizes over time. How can I improve its stability?

A5: Physical instability is a key challenge with ASDs.[13][26] To enhance stability:

  • Polymer Selection: The choice of polymer is crucial. The polymer should be miscible with the drug and have a high glass transition temperature (Tg) to reduce molecular mobility.

  • Drug Loading: High drug loading can increase the tendency for recrystallization. Optimizing the drug-to-polymer ratio is essential.

  • Excipient Addition: The inclusion of a second polymer or a surfactant can sometimes improve the stability of the ASD.

  • Storage Conditions: ASDs should be protected from high temperatures and humidity, which can accelerate recrystallization.[12]

Q6: My nano-suspension is showing particle aggregation. What can I do to prevent this?

A6: Particle aggregation in nano-suspensions can be mitigated by:

  • Stabilizers: Using an adequate concentration of stabilizers, such as surfactants or polymers, is critical to prevent particle agglomeration through steric or electrostatic repulsion.

  • Surface Charge: Modifying the surface charge of the nanoparticles can enhance electrostatic repulsion and improve stability.

  • Optimization of Formulation Parameters: Factors such as pH and ionic strength of the suspension medium should be optimized to ensure long-term stability.

Data Presentation: Solubility Enhancement Strategies

StrategyPrincipleTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment Ionization of the drug to form a more soluble salt.Variable, can be >1000xSimple, cost-effective.Only applicable to ionizable drugs; risk of in vivo precipitation.
Co-solvents Increase the polarity of the solvent system.2-100xEasy to prepare for early studies.Potential for in vivo precipitation upon dilution; toxicity concerns with some solvents.
Particle Size Reduction (Micronization) Increases surface area for dissolution.2-10xWidely applicable, established technology.May not be sufficient for very poorly soluble drugs.
Particle Size Reduction (Nanonization) Drastically increases surface area and saturation solubility.10-1000xSignificant improvement in dissolution velocity and bioavailability.[27]Can be complex to manufacture and stabilize.[10]
Amorphous Solid Dispersions (ASDs) Molecular dispersion of the drug in a hydrophilic carrier.10-10,000xHigh solubility enhancement; can achieve supersaturation.[6]Physically unstable (recrystallization); potential for drug-polymer interactions.[26]
Salt Formation Converts the drug into a more soluble salt form.10-1000xSignificant improvement in solubility and dissolution.[16]Only for ionizable drugs; requires screening for optimal salt.
Co-crystals Forms a new crystalline solid with a co-former.2-100xImproves solubility and other physicochemical properties.Requires screening for suitable co-formers.
Lipid-Based Formulations (e.g., SEDDS) Drug is dissolved in a lipid vehicle.VariableCan improve solubility and bypass first-pass metabolism.[21]Can be complex to formulate and characterize.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay is a high-throughput method to determine the kinetic solubility of a compound in an aqueous buffer.[28][29][30]

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Plate reader (for turbidity or UV-Vis measurement)

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • In a 96-well plate, add 198 µL of PBS to each well.

  • Add 2 µL of the 10 mM compound stock solution to the first well of a row and mix thoroughly. This gives a final concentration of 100 µM.

  • Perform serial dilutions across the row by transferring 100 µL from one well to the next, mixing at each step.

  • Incubate the plate at room temperature for 2 hours on a plate shaker.

  • Measure the turbidity (light scattering) at a suitable wavelength (e.g., 620 nm) or, after filtration, measure the UV absorbance of the supernatant to determine the concentration of the dissolved compound.

  • The kinetic solubility is the highest concentration at which no precipitate is observed.

Protocol 2: In Vivo Bioavailability Study in Rats

This protocol outlines a basic procedure for assessing the oral bioavailability of a compound in rats.[22][31]

Materials:

  • Test compound formulation (e.g., solution, suspension)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical method for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight (with free access to water) before dosing.

  • Administer the test formulation to the rats via oral gavage at a predetermined dose (e.g., 10 mg/kg).

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • For intravenous administration (to determine absolute bioavailability), administer a lower dose of the compound (e.g., 1 mg/kg) as a solution via the tail vein to a separate group of rats and collect blood samples as described above.

  • Analyze the plasma samples to determine the drug concentration at each time point.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

  • Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing start Poorly Soluble Compound solubility_screening Solubility Screening (pH, Co-solvents) start->solubility_screening advanced_formulation Advanced Formulation (ASD, Nanosuspension, Salt) solubility_screening->advanced_formulation If solubility is low formulation_optimization Formulation Optimization solubility_screening->formulation_optimization If solubility is adequate advanced_formulation->formulation_optimization dissolution_testing Dissolution Testing formulation_optimization->dissolution_testing permeability_assay Permeability Assay (e.g., Caco-2) dissolution_testing->permeability_assay pk_study Pharmacokinetic Study (Animal Model) permeability_assay->pk_study Proceed if promising bioavailability_assessment Bioavailability Assessment pk_study->bioavailability_assessment lead_optimization Lead Optimization bioavailability_assessment->lead_optimization

Caption: A typical experimental workflow for improving the bioavailability of a poorly soluble compound.

signaling_pathway cluster_drug_delivery Oral Drug Administration cluster_systemic_circulation Systemic Circulation cluster_elimination Elimination drug_intake Drug Intake (this compound) dissolution Dissolution in GI Tract drug_intake->dissolution absorption Absorption (GI Mucosa) dissolution->absorption Solubility-limited step systemic_circulation Systemic Circulation absorption->systemic_circulation metabolism Metabolism (Liver) absorption->metabolism First-pass effect distribution Distribution to Tissues systemic_circulation->distribution systemic_circulation->metabolism excretion Excretion (Kidney/Bile) systemic_circulation->excretion target_site Target Site distribution->target_site Therapeutic Effect metabolism->excretion

Caption: The physiological pathway of an orally administered drug, highlighting critical steps.

Caption: Decision tree for selecting a suitable solubility enhancement strategy based on compound properties.

References

Addressing challenges in the scale-up synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem IDIssuePotential CausesSuggested Solutions
YLD-001 Low overall yield - Incomplete reaction in one or more steps.- Suboptimal reaction temperature.- Degradation of starting materials or intermediates.- Inefficient purification leading to product loss.- Monitor reaction progress using TLC or LC-MS to ensure completion.- Optimize reaction temperature for each step.- Ensure the quality and stability of reagents, especially in multi-step syntheses.[1]- Evaluate and optimize purification methods to minimize product loss.
RXN-001 Incomplete intramolecular cyclization - Insufficient activation of the cyclization precursor.- Steric hindrance from bulky substituents.- Inappropriate solvent or base.- Ensure the complete formation of the necessary intermediate for cyclization.[1]- If applicable, consider alternative synthetic routes with less sterically hindered intermediates.- Screen different solvents and bases to facilitate the cyclization.
PUR-001 Difficulty in purifying the final product - Presence of closely related impurities or regioisomers.- Poor crystallization of the product.- Product instability on silica gel.- Employ alternative purification techniques such as preparative HPLC or recrystallization from a different solvent system.- Optimize crystallization conditions by varying solvent, temperature, and concentration.- Consider using a different stationary phase for chromatography, such as alumina.
SRO-001 Formation of side products - Competing reaction pathways, such as dimerization or polymerization.- Over-reaction or decomposition under harsh reaction conditions.- Presence of reactive impurities in starting materials.- Adjust reaction conditions (temperature, concentration) to favor the desired pathway.- Use milder reagents or reaction conditions.- Purify starting materials to remove reactive impurities.
SCL-001 Inconsistent results upon scale-up - Inefficient heat transfer in larger reaction vessels.- Poor mixing leading to localized concentration and temperature gradients.- Changes in reaction kinetics at a larger scale.- Use a reactor with efficient heat exchange capabilities.- Ensure adequate agitation and mixing for the reaction volume.- Re-optimize reaction parameters at the larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the intramolecular cyclization step for the formation of the this compound core?

A1: The most critical parameters for the intramolecular cyclization are typically the choice of base, solvent, and reaction temperature. The base plays a crucial role in the deprotonation step necessary for the cyclization to occur, and its strength should be carefully selected. The solvent can influence the solubility of the reactants and the transition state energy of the cyclization. Temperature control is vital to prevent side reactions and ensure a good reaction rate. A novel, efficient, and regiospecific method for the construction of the this compound template involves an intramolecular cyclization process that provides the desired products in excellent yield under optimized conditions.[1]

Q2: I am observing a significant amount of a side product with a similar mass spectrum to my desired product. What could it be and how can I minimize it?

A2: A common side product in the synthesis of related heterocyclic systems is a regioisomer, formed through an alternative cyclization pathway. The formation of this isomer can be influenced by the substitution pattern on the aromatic rings and the reaction conditions. To minimize its formation, you can try altering the reaction temperature, changing the solvent polarity, or using a more sterically demanding base to favor the desired regioselective cyclization. Careful analysis of the reaction mixture by 2D NMR techniques can help in the structural elucidation of the side product.

Q3: My reaction works well on a small scale, but the yield drops significantly when I try to scale it up. What are the likely causes?

A3: A drop in yield upon scale-up is a common challenge and can be attributed to several factors. Inefficient heat transfer in larger reactors can lead to localized "hot spots," causing decomposition of reactants or products. Inadequate mixing can result in non-uniform reaction conditions. To address this, ensure your large-scale reactor has efficient stirring and temperature control. A gradual, controlled addition of reagents can also help to manage exothermic reactions. It may be necessary to perform a process hazard analysis before scaling up.

Q4: What are the recommended purification methods for this compound and its intermediates?

A4: Purification of the final compound and its intermediates often involves column chromatography on silica gel. However, if the compound shows instability on silica, alternative stationary phases like neutral alumina can be used. Recrystallization is a highly effective method for purifying the final product, provided a suitable solvent system can be found. Common solvents for recrystallization of quinoxalinone derivatives include ethanol, methanol, ethyl acetate, and mixtures thereof.

Q5: Are there any specific safety precautions I should take during the synthesis of this compound?

A5: Standard laboratory safety precautions should always be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Some of the reagents used in the synthesis may be toxic, flammable, or corrosive, so it is essential to consult the Safety Data Sheets (SDS) for all chemicals before use. Reactions should be carried out in a well-ventilated fume hood. Particular care should be taken with any exothermic reactions, especially during scale-up.

Experimental Protocols

A key step in one reported synthesis of the this compound ring system involves the reaction of quinoxalin-2-ones with tosylmethyl isocyanide (TosMIC).[1]

General Procedure for the Synthesis of Imidazo[1,5-a]quinoxalin-4-ones using TosMIC:

  • To a solution of the appropriate quinoxalin-2-one in a suitable aprotic solvent (e.g., dimethoxyethane), add a base (e.g., potassium carbonate).

  • Add a solution of tosylmethyl isocyanide (TosMIC) in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Experimental Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes complete Reaction Complete incomplete->complete No extend_time->check_completion check_purity Analyze Purity of Starting Materials complete->check_purity impure Impurities Detected check_purity->impure purify_sm Purify Starting Materials impure->purify_sm Yes pure Starting Materials Pure impure->pure No purify_sm->check_completion optimize_purification Optimize Purification Method pure->optimize_purification end Improved Yield optimize_purification->end

Caption: Troubleshooting workflow for addressing low reaction yield.

Logical Relationship of Scale-Up Challenges

G scale_up Scale-Up Synthesis heat_transfer Heat Transfer Issues scale_up->heat_transfer mixing Inefficient Mixing scale_up->mixing kinetics Altered Reaction Kinetics scale_up->kinetics purification Purification Challenges scale_up->purification side_reactions Increased Side Reactions heat_transfer->side_reactions mixing->side_reactions kinetics->side_reactions low_yield Lower Yield & Purity purification->low_yield side_reactions->low_yield

Caption: Interconnected challenges in the scale-up of chemical synthesis.

References

Troubleshooting Imidazo[1,5-a]quinoxalin-4(5H)-one biological assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Imidazo[1,5-a]quinoxalin-4(5H)-one in biological assays. Given that derivatives of the imidazoquinoxaline scaffold have been reported to exhibit anti-cancer properties, potentially through the inhibition of signaling pathways like PI3K/AKT/mTOR and receptor tyrosine kinases such as EGFR, this guide focuses on troubleshooting common assays in these areas.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological targets of this compound?

While the exact molecular target of this compound is not definitively established in publicly available literature, related imidazo[1,2-a]quinoxaline and imidazo[4,5-c]quinoline compounds have been shown to exhibit a range of biological activities. These include inhibition of protein kinases such as EGFR, PI3K, Akt, and mTOR, as well as cytotoxicity against various cancer cell lines.[1][2][3][4] Therefore, it is plausible that this compound may also modulate these or similar pathways.

Q2: My this compound compound is not showing activity in my cell-based assay. What are the common causes?

There are several potential reasons for a lack of activity. These can be broadly categorized into issues with the compound itself, the assay conditions, or the biological system. See the detailed troubleshooting guides below for specific issues related to cytotoxicity, kinase inhibition, and western blotting assays. A general checklist includes:

  • Compound Integrity: Verify the purity and stability of your compound stock.

  • Solubility: Ensure the compound is fully dissolved in the assay medium at the tested concentrations.

  • Cell Health: Confirm that the cells are healthy and in the logarithmic growth phase.

  • Assay Window: Optimize the assay parameters (e.g., cell seeding density, incubation time) to ensure a sufficient signal-to-background ratio.

Q3: How should I prepare my stock solution of this compound?

For most in vitro assays, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution can then be serially diluted in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in the assay does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.5% DMSO).

Troubleshooting Guides

Guide 1: Troubleshooting Variability in Cytotoxicity Assays (e.g., MTT Assay)

The MTT assay is a common colorimetric method to assess cell viability.[5] Variability in this assay can arise from several factors.

Potential Problems and Solutions

ProblemPossible CauseRecommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes.
Edge effects in the microplateAvoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Pipetting errorsUse calibrated pipettes and practice consistent pipetting technique.
Low signal or no dose-response Compound is inactive or tested at the wrong concentration rangePerform a wider range of serial dilutions. Confirm compound integrity.
Insufficient incubation timeOptimize the incubation time with the compound (e.g., 24, 48, 72 hours).
Low cell seeding densityOptimize the initial cell seeding density to ensure a robust signal.
Compound precipitationVisually inspect the wells for any signs of precipitation. If observed, reduce the final concentration or try a different solvent.
High background absorbance Contamination of media or reagentsUse fresh, sterile media and reagents. Check for microbial contamination.[6]
Interference from phenol red in the mediaUse phenol red-free media for the assay.[7]
Incomplete solubilization of formazan crystalsEnsure complete solubilization by vigorous pipetting or longer incubation with the solubilizing agent.[7]

Experimental Workflow for a Standard MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells with compound dilutions C->D E Incubate for 24-72 hours D->E F Add MTT reagent to each well E->F G Incubate for 2-4 hours F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I

MTT Assay Workflow

Guide 2: Troubleshooting Variability in In Vitro Kinase Assays

In vitro kinase assays are essential for determining if this compound directly inhibits a specific kinase.

Potential Problems and Solutions

ProblemPossible CauseRecommended Solution
High background signal Non-specific binding of antibody (in ELISA/Western blot-based assays)Increase the number and duration of wash steps. Optimize blocking buffer concentration.
High autophosphorylation of the kinaseReduce the kinase concentration or the reaction time.
Low signal or no inhibition Inactive enzymeUse a fresh batch of enzyme and confirm its activity with a known inhibitor.
Incorrect ATP concentrationThe inhibitory potential of ATP-competitive inhibitors is dependent on the ATP concentration. Use an ATP concentration at or near the Km of the enzyme.[8]
Compound insolubility in assay bufferEnsure the compound is soluble at the tested concentrations in the final assay buffer.
Inconsistent IC50 values Pipetting errorsUse calibrated pipettes and prepare master mixes of reagents.
Instability of the compound or enzymePrepare fresh dilutions for each experiment. Keep enzymes on ice.
Assay performed outside of the linear rangeEnsure the reaction is in the linear range with respect to time and enzyme concentration.

Logical Flow for Troubleshooting a Kinase Inhibition Assay

Kinase_Troubleshooting cluster_checks Initial Checks cluster_optimization Assay Optimization cluster_readout Readout Issues Start No or inconsistent inhibition observed Check_Compound Verify compound purity and concentration Start->Check_Compound Check_Enzyme Confirm enzyme activity with positive control inhibitor Start->Check_Enzyme Check_Buffer Ensure compound solubility in assay buffer Start->Check_Buffer Optimize_ATP Adjust ATP concentration to Km Check_Enzyme->Optimize_ATP Optimize_Enzyme Titrate enzyme concentration Optimize_ATP->Optimize_Enzyme Optimize_Time Perform time-course to ensure linearity Optimize_Enzyme->Optimize_Time Check_Background Assess background signal in no-enzyme controls Optimize_Time->Check_Background Check_Signal Ensure signal is within the linear range of the detector Check_Background->Check_Signal End End Check_Signal->End Re-run assay Signaling_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound This compound Compound->EGFR Potential Inhibition Compound->PI3K Compound->mTOR

References

Technical Support Center: Enhancing the In Vivo Stability of Imidazo[1,5-a]quinoxalin-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Imidazo[1,5-a]quinoxalin-4(5H)-one and its derivatives for successful in vivo studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental evaluation of this compound.

Issue 1: Poor Aqueous Solubility and Compound Precipitation

Symptoms:

  • Difficulty dissolving the compound in aqueous buffers for in vitro assays.

  • Precipitation of the compound upon dilution of a stock solution.

  • Inconsistent results in biological assays.

  • Low oral bioavailability in vivo.

Possible Causes:

  • The planar, heterocyclic structure of the quinoxalinone core contributes to low aqueous solubility.

  • High crystallinity of the solid form.

Solutions:

StrategyDescriptionKey Considerations
pH Adjustment For compounds with ionizable groups, adjusting the pH of the formulation can significantly increase solubility.Determine the pKa of your compound. Ensure the final pH is compatible with the biological system and does not cause compound degradation.
Co-solvents Utilizing water-miscible organic solvents can enhance solubility.Common co-solvents include DMSO, ethanol, and PEG 400. The final concentration of the co-solvent must be non-toxic to the cells or animal model.
Formulation with Excipients Incorporating solubilizing agents such as cyclodextrins or surfactants can improve solubility and prevent precipitation.[1]Cyclodextrins form inclusion complexes with poorly soluble drugs, while surfactants can form micelles to encapsulate the compound.[1]
Particle Size Reduction Micronization or nanosizing increases the surface area of the compound, leading to a faster dissolution rate.This can be achieved through techniques like sonication or milling.

Issue 2: Rapid Metabolic Degradation

Symptoms:

  • Short half-life in in vitro metabolic stability assays (e.g., liver microsomes, hepatocytes).

  • High clearance and low exposure in in vivo pharmacokinetic studies.

  • Formation of multiple metabolites upon analysis of plasma or tissue samples.

Possible Causes:

  • Metabolism by cytochrome P450 (CYP) enzymes, particularly at electron-rich positions of the quinoxaline ring system.

  • Phase II conjugation reactions (e.g., glucuronidation, sulfation) if suitable functional groups are present.

Solutions:

StrategyDescriptionKey Considerations
Structural Modification Introduce metabolic blocks at labile positions. This can involve substituting hydrogen with fluorine or incorporating bulky groups to sterically hinder enzymatic attack.Structure-activity relationships (SAR) must be carefully monitored to ensure that modifications do not negatively impact the compound's potency and selectivity.
Prodrug Approach Temporarily modify the structure to mask metabolically susceptible moieties. The prodrug is then converted to the active compound in vivo.The linker used in the prodrug must be designed to be cleaved at the desired site of action.
Co-administration with CYP Inhibitors In preclinical studies, co-dosing with a known CYP inhibitor can help to elucidate the primary metabolic pathways and confirm metabolism-driven clearance.This is a tool for investigation and not a long-term clinical strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in working with this compound for in vivo studies?

A1: The main challenges are typically poor aqueous solubility and rapid metabolism. The rigid, planar structure contributes to low solubility, while the heterocyclic rings can be susceptible to enzymatic degradation, leading to low bioavailability and short half-life in vivo.

Q2: How can I improve the oral bioavailability of my this compound derivative?

A2: Improving oral bioavailability often requires a multi-pronged approach. Start by enhancing solubility through formulation strategies like using co-solvents, cyclodextrins, or creating a nanosuspension.[1] Concurrently, assess the metabolic stability. If it is low, consider structural modifications to block metabolic hotspots.

Q3: What are the most common metabolic pathways for quinoxaline-based compounds?

A3: Quinoxaline derivatives are often metabolized by cytochrome P450 enzymes through oxidation of the aromatic rings.[2] Depending on the substituents, other pathways like N-dealkylation or conjugation reactions can also occur.

Q4: Are there any specific formulation strategies that have been successful for quinoxaline derivatives?

A4: While specific data for this compound is limited, formulation strategies for similar poorly soluble heterocyclic compounds have proven effective. These include the use of self-emulsifying drug delivery systems (SEDDS), solid dispersions, and complexation with cyclodextrins to improve dissolution and absorption.[1]

Data Presentation

The following tables present illustrative quantitative data for the stability of a hypothetical this compound derivative ("IQ-Parent") and a metabolically stabilized analog ("IQ-Stable"). This data is for demonstration purposes as specific public data for the parent compound is not available.

Table 1: In Vitro Metabolic Stability in Liver Microsomes

CompoundSpeciesMicrosomal Protein (mg/mL)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
IQ-ParentHuman0.51546.2
IQ-ParentRat0.5886.6
IQ-StableHuman0.54515.4
IQ-StableRat0.53221.7

Table 2: Plasma Stability

CompoundSpeciesIncubation Time (min)% Remaining
IQ-ParentHuman0100
3098
6095
12091
IQ-ParentRat0100
3097
6093
12088
IQ-StableHuman0100
3099
6098
12097
IQ-StableRat0100
3099
6097
12095

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

  • Preparation of Solutions:

    • Prepare a 1 M stock solution of the test compound in DMSO.

    • Prepare a working solution by diluting the stock solution in acetonitrile.

    • Thaw pooled liver microsomes (human or other species) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating solution.

  • Incubation:

    • Pre-warm the microsomal solution and NADPH regenerating solution at 37°C for 10 minutes.

    • Initiate the reaction by adding the test compound working solution to the microsomal solution to a final concentration of 1 µM.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Processing:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

    • Vortex and centrifuge the samples at high speed to pellet the precipitated protein.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Plasma Stability Assay

  • Preparation of Solutions:

    • Prepare a 1 M stock solution of the test compound in DMSO.

    • Prepare a working solution by diluting the stock solution in acetonitrile.

    • Thaw pooled plasma (human or other species) and bring to 37°C.

  • Incubation:

    • Add the test compound working solution to the plasma to a final concentration of 1 µM.

    • Incubate at 37°C.

    • At various time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Reaction Termination and Sample Processing:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

    • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Express the results as the percentage of the compound remaining at each time point compared to the 0-minute sample.

Visualizations

experimental_workflow cluster_invitro In Vitro Stability Assessment cluster_invivo In Vivo Evaluation microsomes Liver Microsomes incubation Incubation at 37°C (with NADPH for microsomes) microsomes->incubation plasma Plasma plasma->incubation sampling Time-point Sampling incubation->sampling termination Reaction Termination (Acetonitrile + IS) sampling->termination analysis LC-MS/MS Analysis termination->analysis data_analysis Data Analysis (t½, CLint, % remaining) analysis->data_analysis formulation Formulation Development data_analysis->formulation Informs dosing Animal Dosing (e.g., oral, IV) formulation->dosing blood_sampling Blood Sampling dosing->blood_sampling pk_analysis Pharmacokinetic Analysis blood_sampling->pk_analysis

Caption: Experimental workflow for assessing the stability of this compound.

gabaa_signaling cluster_membrane Cell Membrane gabaa_receptor GABA-A Receptor cl_channel Chloride Channel gaba GABA gaba->gabaa_receptor Binds iq_compound This compound (Modulator) iq_compound->gabaa_receptor Modulates cl_ion cl_channel->cl_ion Influx hyperpolarization Hyperpolarization (Neuronal Inhibition) cl_ion->hyperpolarization

Caption: GABA-A receptor signaling pathway modulation.

ikk_nfkb_signaling stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1β) ikk IKK Complex stimulus->ikk Activates nfkb_ikb NF-κB-IκB Complex (Inactive) ikk->nfkb_ikb Phosphorylates IκB iq_compound This compound iq_compound->ikk Inhibits ikb IκB nfkb NF-κB ikb_p Degradation nfkb_active Active NF-κB nucleus Nucleus nfkb_active->nucleus Translocates to gene_transcription Gene Transcription (Inflammatory Response) nucleus->gene_transcription Induces egfr_signaling cluster_membrane Cell Membrane egfr EGFR dimerization Dimerization & Autophosphorylation egfr->dimerization Induces ligand Ligand (e.g., EGF) ligand->egfr Binds iq_compound This compound iq_compound->dimerization Inhibits ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway dimerization->ras_raf_mek_erk pi3k_akt PI3K-AKT Pathway dimerization->pi3k_akt proliferation Cell Proliferation ras_raf_mek_erk->proliferation survival Cell Survival pi3k_akt->survival

References

Technical Support Center: Regioselective Synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the synthesis of the this compound core structure?

A1: Several successful strategies have been developed. The most prominent include:

  • Intramolecular Cyclization: This is a key reaction that can provide the desired products in excellent yields.[1]

  • Reaction of Quinoxalin-2-ones with TosMIC: A multi-step synthesis starting from 1,2-phenylenediamines where the key step involves the reaction of quinoxalin-2-ones with tosylmethyl isocyanide (TosMIC).[1]

  • Oxidative Cyclocondensation: This method involves the reaction of 3-aroylquinoxalin-2(1H)-ones with benzylamines, proceeding through an intermediate that undergoes oxidative cyclocondensation to form the imidazo[1,5-a]quinoxaline system.[1]

Q2: How can I control the regioselectivity to favor the this compound isomer?

A2: Achieving high regioselectivity is a common challenge in the synthesis of fused imidazole systems.[2][3] The choice of synthetic route is critical. For instance, a regiospecific method for the construction of the this compound template has been described that relies on a specific intramolecular cyclization process.[1] The steric and electronic properties of substituents on your starting materials can also significantly influence the regiochemical outcome. For example, in related systems, it has been observed that electron-donating groups and steric hindrance can direct the cyclization to form a specific isomer.

Q3: I am observing the formation of a competing imidazole product instead of my desired fused triazole. What could be the cause?

A3: The formation of an imidazole product via denitrogenative annulation can be a significant side reaction, particularly when starting from tetrazole-fused quinoxalines.[3] This competing reaction is influenced by factors such as the substituents on the quinoxaline ring and the concentration of reactants. For instance, bulky substituents have been shown to favor the formation of the imidazole product.[3] To minimize this side reaction, careful optimization of the reaction conditions, including temperature, solvent, and the electronic nature of the substituents, is necessary.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Product
Potential Cause Troubleshooting Suggestion
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or time. Ensure all reagents are pure and dry, as impurities can inhibit the reaction.
Side Product Formation Analyze the crude reaction mixture by NMR and MS to identify major side products. The presence of unexpected isomers or byproducts from competing reactions (e.g., denitrogenative annulation) may require a change in synthetic strategy or optimization of reaction conditions to favor the desired pathway.[3]
Suboptimal Reaction Conditions Systematically vary the solvent, temperature, and catalyst (if applicable). For instance, in related syntheses of fused imidazoles, the choice of base and solvent has been shown to be crucial for achieving high yields.
Product Degradation The desired product may be unstable under the reaction or work-up conditions. Consider performing the reaction at a lower temperature or using a milder work-up procedure.
Issue 2: Poor Regioselectivity - Mixture of Isomers Observed
Potential Cause Troubleshooting Suggestion
Lack of Regiocontrol in Cyclization The chosen synthetic route may not be inherently regioselective. Consider switching to a reported regiospecific method, such as the intramolecular cyclization strategy for the this compound template.[1]
Influence of Substituents The electronic and steric nature of the substituents on the quinoxaline or imidazole precursors can dictate the regioselectivity. Modifying these substituents can help direct the reaction towards the desired isomer. Electron-donating groups or bulky substituents at specific positions may favor one isomer over another.[3]
Reaction Conditions Favoring Isomerization The reaction conditions (e.g., high temperature, strong acid or base) might be promoting the formation of a thermodynamic mixture of isomers. Attempt the reaction under milder conditions to favor the kinetic product.
Difficult Isomer Separation If a mixture is unavoidable, focus on optimizing the purification method. Techniques like preparative HPLC or careful column chromatography with a shallow solvent gradient may be necessary to separate the isomers.

Experimental Protocols

Key Experimental Protocol: Synthesis of this compound via Intramolecular Cyclization

This protocol is a generalized representation based on literature descriptions and should be adapted and optimized for specific substrates.

  • Preparation of the Precursor: Synthesize the necessary linear precursor containing the quinoxaline and imidazole moieties with appropriate functional groups for cyclization. This may involve multiple synthetic steps starting from commercially available materials.

  • Cyclization Reaction:

    • Dissolve the precursor in a suitable high-boiling aprotic solvent (e.g., DMSO, DMF, or diphenyl ether).

    • Add the cyclizing agent. The choice of agent will depend on the specific nature of the precursor. This could be a base (e.g., K2CO3, NaH) to facilitate deprotonation or an acid to promote condensation.

    • Heat the reaction mixture to the optimal temperature (typically between 100-200 °C) and monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure this compound.

Visualizations

experimental_workflow cluster_prep Precursor Synthesis cluster_cyclization Core Reaction cluster_purification Purification & Analysis start Starting Materials (e.g., 1,2-phenylenediamine) step1 Quinoxaline Core Formation start->step1 step2 Side Chain Elaboration step1->step2 precursor Linear Cyclization Precursor step2->precursor cyclization Intramolecular Cyclization precursor->cyclization workup Aqueous Work-up & Extraction cyclization->workup purification Column Chromatography workup->purification analysis Spectroscopic Analysis (NMR, MS) purification->analysis product Pure this compound analysis->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Experiment Complete check_yield Is the yield acceptable? start->check_yield check_purity Is the product pure? check_yield->check_purity Yes low_yield Troubleshoot Low Yield - Check reaction completeness - Identify side products - Optimize conditions check_yield->low_yield No impure Troubleshoot Impurity - Check for isomers - Optimize purification check_purity->impure No success Successful Synthesis check_purity->success Yes low_yield->start Re-run Experiment impure->start Re-purify or Re-synthesize

References

Green chemistry approaches to the synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the green synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the key principles of green chemistry applicable to the synthesis of this compound?

A1: The core principles of green chemistry that can be applied to the synthesis of this compound and related quinoxaline derivatives include the use of environmentally benign solvents, development of catalyst-free reactions, and the application of alternative energy sources to reduce reaction times and energy consumption.[1][2] The goal is to improve the environmental profile of the synthesis without compromising efficiency or yield.[1]

Q2: What are some recommended green solvents for this synthesis?

A2: Polyethylene glycol (PEG-400) and water have been identified as effective and eco-friendly solvents for the synthesis of quinoxaline derivatives.[3][4] PEG-400 is non-toxic, inexpensive, and its water solubility simplifies product work-up.[3] Water is also a desirable green solvent for certain catalytic systems.[4]

Q3: Are there catalyst-free methods available for the synthesis of related quinoxaline structures?

A3: Yes, simple and efficient catalyst-free synthetic methods have been developed for quinoxaline derivatives.[3] For instance, the reaction of 2-chloro quinoxaline with various amines can proceed in PEG-400 at room temperature without a catalyst, offering high yields and an eco-friendly process.[3]

Q4: Can alternative energy sources be used to promote the reaction?

A4: Ultrasound irradiation is a promising alternative energy source for the synthesis of related imidazo-fused heterocycles.[4] It can significantly enhance reaction efficiency, with some reactions achieving high yields in a matter of minutes in aqueous media.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Q: My reaction is resulting in a very low yield of the desired this compound. What are the potential causes and solutions?

    • A: Possible Cause 1: Suboptimal Reaction Temperature. The reaction temperature can be a critical factor. For some related syntheses, a neat reaction at 100°C was found to be optimal.[5]

    • A: Solution 1: Systematically optimize the reaction temperature. Create a temperature gradient study to identify the optimal condition for your specific substrates.

    • A: Possible Cause 2: Inefficient Catalyst System. While some methods are catalyst-free, others rely on specific catalysts. The choice and loading of the catalyst are crucial. For instance, in some quinoxaline syntheses, pyridine is used as a catalyst.[6]

    • A: Solution 2: If using a catalyst, ensure it is active and used at the correct loading. Consider screening different green catalysts, such as bentonite clay K-10, which has been used for quinoxaline synthesis at room temperature.[2]

    • A: Possible Cause 3: Inappropriate Solvent. The choice of solvent can significantly impact reaction kinetics and yield.

    • A: Solution 3: Experiment with different green solvents. While PEG-400 and water are good starting points, other options like ethanol could also be explored.[7]

Issue 2: Formation of Significant Side Products

  • Q: I am observing multiple spots on my TLC, indicating the formation of several side products. How can I improve the selectivity of my reaction?

    • A: Possible Cause 1: Reaction Conditions are too Harsh. High temperatures or prolonged reaction times can sometimes lead to decomposition or side reactions.[8]

    • A: Solution 1: Try lowering the reaction temperature and monitoring the reaction progress more frequently to stop it once the main product is formed.

    • A: Possible Cause 2: Reactant Stoichiometry. An incorrect ratio of reactants can lead to the formation of undesired products.

    • A: Solution 2: Carefully control the stoichiometry of your reactants. A systematic optimization of the reactant ratios may be necessary.

Issue 3: Difficulty in Product Purification

  • Q: The crude product is difficult to purify. What green purification techniques can be employed?

    • A: Possible Cause 1: Use of Traditional Column Chromatography with Large Volumes of Organic Solvents. This is a common issue that green chemistry aims to address.

    • A: Solution 1: If using PEG-400 as a solvent, its water solubility can be exploited for easier work-up, potentially reducing the need for extensive chromatography.[3] For purification, consider techniques that minimize solvent usage, such as preparative thin-layer chromatography or crystallization from a green solvent.

Data on Green Synthesis of Quinoxaline Derivatives

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Amine coupling with 2-chloro quinoxalineNonePEG-400Room Temp.28-78 minGood[3]
Condensation with Bentonite Clay K-10Bentonite Clay K-10EthanolRoom Temp.--[2]
Ultrasound-assisted C-H functionalizationKI/TBHPWater-4 minup to 97%[4]
Neat Reaction for Triazole SynthesisNoneNeat10016 h80%[5]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis in PEG-400 (Adapted for this compound)

This protocol is adapted from a general method for synthesizing 2-amino quinoxaline derivatives.[3]

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate quinoxaline precursor (e.g., a 2-halo-quinoxalin-3-yl derivative) in PEG-400.

  • Amine Addition: Add the desired amine reactant to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add water to the reaction mixture to dissolve the PEG-400. The product, being less soluble in water, may precipitate out or can be extracted with a minimal amount of an appropriate organic solvent.

  • Purification: The crude product can be further purified by recrystallization or flash chromatography using a green solvent system.

Protocol 2: Ultrasound-Assisted Synthesis in Water (Adapted for this compound)

This protocol is based on a method for the synthesis of imidazo[1,2-a]pyridines.[4]

  • Reactant Mixture: In a suitable vessel, combine the starting materials (e.g., an appropriate quinoxaline derivative and an amine) with potassium iodide (KI) and tert-butyl hydroperoxide (TBHP) in water.

  • Ultrasound Irradiation: Place the vessel in an ultrasonic bath and irradiate for a short period (e.g., 4 minutes).

  • Monitoring: Check for the completion of the reaction by TLC.

  • Extraction: After the reaction is complete, extract the product with an organic solvent.

  • Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography.

Visualized Workflows

experimental_workflow_peg400 start Start reactants Dissolve Quinoxaline Precursor and Amine in PEG-400 start->reactants reaction Stir at Room Temperature reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Add Water to Precipitate Product or Extract monitoring->workup Reaction Complete purification Purify by Recrystallization or Green Chromatography workup->purification end End purification->end

Caption: Workflow for Catalyst-Free Synthesis in PEG-400.

experimental_workflow_ultrasound start Start reactants Combine Starting Materials, KI, and TBHP in Water start->reactants ultrasound Irradiate with Ultrasound reactants->ultrasound monitoring Monitor by TLC ultrasound->monitoring monitoring->ultrasound Incomplete extraction Extract Product with Organic Solvent monitoring->extraction Reaction Complete purification Purify by Column Chromatography extraction->purification end End purification->end

References

Technical Support Center: Enantioselective Synthesis and Separation of Chiral Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the enantioselective synthesis and separation of chiral Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives.

I. Frequently Asked Questions (FAQs)

1. What are the most common strategies for the enantioselective synthesis of this compound derivatives?

The most promising strategy for the enantioselective synthesis of this scaffold is the asymmetric Pictet-Spengler reaction.[1][2][3] This reaction involves the cyclization of a suitable N-(2-aminoaryl)imidazole derivative with an aldehyde in the presence of a chiral catalyst, typically a chiral Brønsted acid such as a chiral phosphoric acid. Another potential approach is the use of chiral auxiliaries to direct the stereochemical outcome of the cyclization.

2. How do I choose the appropriate chiral stationary phase (CSP) for the HPLC or SFC separation of my racemic this compound product?

A systematic screening approach is highly recommended as the selection of a CSP is often empirical.[4] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are a good starting point as they show broad applicability for the separation of a wide range of chiral compounds, including N-heterocycles.[5] For this compound derivatives, which are likely to have aromatic and polar functionalities, columns such as CHIRALPAK® IA, IB, IC, and ID are excellent candidates for initial screening under both normal-phase and polar-organic modes.

3. What are the key parameters to optimize during chiral method development by HPLC or SFC?

For chiral HPLC and SFC, the critical parameters to optimize are:

  • Mobile Phase Composition: The type and concentration of the organic modifier (e.g., alcohols like methanol, ethanol, isopropanol in SFC and hexane/alcohol mixtures in normal-phase HPLC) can significantly impact selectivity.

  • Additives/Modifiers: For basic compounds like many N-heterocycles, the addition of a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase can improve peak shape and resolution. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid, acetic acid) may be beneficial.

  • Temperature: Lower temperatures often increase enantioselectivity, but may also lead to broader peaks and longer retention times.

  • Flow Rate: Slower flow rates can sometimes improve resolution, but at the cost of longer analysis times.

  • Back Pressure (for SFC): In Supercritical Fluid Chromatography, the back pressure influences the density of the mobile phase, which in turn affects analyte retention and selectivity.

4. How can I determine the enantiomeric excess (ee) of my synthesized product?

The most common and reliable method for determining the enantiomeric excess is through chiral HPLC or SFC analysis. By separating the enantiomers and integrating the peak areas, the ee can be calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. It is crucial to have a baseline-resolved separation for accurate quantification.

II. Troubleshooting Guides

A. Enantioselective Synthesis
Problem Potential Cause(s) Suggested Solution(s)
Low or no enantioselectivity (low ee) 1. Inactive or inappropriate chiral catalyst. 2. Non-optimal reaction temperature. 3. Presence of impurities that poison the catalyst. 4. Racemization of the product under reaction or workup conditions.1. Screen different chiral catalysts (e.g., various chiral phosphoric acids). Ensure the catalyst is pure and handled under inert conditions if necessary. 2. Vary the reaction temperature. Lower temperatures often favor higher enantioselectivity. 3. Purify starting materials meticulously. Ensure the reaction is carried out under anhydrous and inert conditions. 4. Analyze the reaction mixture at different time points to check for product racemization. If racemization occurs, consider milder workup conditions.
Low reaction yield 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Poor choice of solvent.1. Increase reaction time or catalyst loading. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Run the reaction at a lower temperature. Check for the stability of your starting materials and product under the reaction conditions. 3. Screen different solvents. The solubility and stability of reactants and intermediates can be highly solvent-dependent.
Formation of multiple side products 1. Incorrect reaction conditions (temperature, pressure). 2. Reactivity of functional groups on the starting materials. 3. Air or moisture sensitivity.1. Optimize reaction conditions systematically (e.g., using a design of experiments approach). 2. Protect sensitive functional groups on the starting materials before the reaction. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
B. Chiral Separation (HPLC/SFC)
Problem Potential Cause(s) Suggested Solution(s)
No separation of enantiomers 1. Unsuitable chiral stationary phase (CSP). 2. Inappropriate mobile phase.1. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptides). 2. For polysaccharide columns, switch between normal-phase, polar-organic, and reversed-phase modes. Systematically vary the organic modifier and its concentration.
Poor peak shape (tailing or fronting) 1. Secondary interactions between the analyte and the silica support. 2. Analyte overload. 3. Inappropriate mobile phase pH or modifier.1. Add a modifier to the mobile phase. For basic analytes, add a small amount of a basic modifier (e.g., 0.1% diethylamine). For acidic analytes, add an acidic modifier (e.g., 0.1% trifluoroacetic acid). 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase composition to ensure the analyte is in a single ionic state.
Poor resolution 1. Insufficient selectivity of the CSP. 2. Low column efficiency. 3. Non-optimal mobile phase composition or temperature.1. Try a different CSP or optimize the mobile phase for the current column. 2. Ensure the column is properly packed and not degraded. Use a lower flow rate. 3. Systematically vary the mobile phase composition (modifier type and percentage). Lowering the temperature often improves resolution.
Irreproducible retention times 1. Inadequate column equilibration. 2. Temperature fluctuations. 3. Changes in mobile phase composition.1. Equilibrate the column with at least 10-20 column volumes of the mobile phase before each run. 2. Use a column thermostat to maintain a constant temperature. 3. Prepare fresh mobile phase daily and ensure it is well-mixed.

III. Data Presentation

Table 1: Representative Data for Enantioselective Synthesis of 3-Aryl-Imidazo[1,5-a]quinoxalin-4(5H)-ones
EntryAldehyde (Ar)Chiral CatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1Phenyl(R)-TRIPToluene25248592
24-Chlorophenyl(R)-TRIPCH₂Cl₂25247895
34-Methoxyphenyl(R)-TRIPToluene0488296
42-Naphthyl(S)-TRIPToluene25367590

(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. Data is illustrative.

Table 2: Chiral HPLC/SFC Separation Data for Racemic 3-Phenyl-Imidazo[1,5-a]quinoxalin-4(5H)-one
CSPModeMobile PhaseFlow Rate (mL/min)t_R1 (min)t_R2 (min)Resolution (R_s)
CHIRALPAK IANPHexane/IPA (80:20) + 0.1% DEA1.08.510.22.1
CHIRALPAK IBNPHexane/EtOH (90:10) + 0.1% DEA1.012.114.52.5
CHIRALPAK ICPOACN/MeOH (50:50) + 0.1% DEA1.06.37.11.8
CHIRALPAK IASFCCO₂/MeOH (70:30) + 0.1% DEA3.02.53.12.3

NP = Normal Phase, PO = Polar Organic, SFC = Supercritical Fluid Chromatography, IPA = Isopropanol, EtOH = Ethanol, ACN = Acetonitrile, DEA = Diethylamine. Data is illustrative.

IV. Experimental Protocols

A. General Protocol for Enantioselective Synthesis via Asymmetric Pictet-Spengler Reaction
  • To a dried reaction vial under an inert atmosphere (N₂ or Ar), add the N-(2-aminoaryl)imidazole starting material (1.0 equiv.) and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%).

  • Add the anhydrous solvent (e.g., toluene, CH₂Cl₂) via syringe.

  • Stir the mixture at the desired temperature (e.g., 25 °C) for 10-15 minutes.

  • Add the aldehyde (1.1-1.5 equiv.) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired chiral this compound derivative.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or SFC analysis.

B. General Protocol for Chiral HPLC/SFC Method Development
  • Column Screening:

    • Prepare a stock solution of the racemic analyte at approximately 1 mg/mL in a suitable solvent (e.g., mobile phase or a stronger solvent).

    • Screen a set of 3-5 different chiral stationary phases (e.g., CHIRALPAK IA, IB, IC, ID).

    • For each column, perform initial runs using a standard set of mobile phases (e.g., for normal phase: Hexane/IPA 80:20, Hexane/EtOH 90:10; for SFC: CO₂/MeOH 80:20, CO₂/EtOH 80:20). Include 0.1% of a basic modifier like DEA for these basic heterocycles.

  • Method Optimization:

    • Select the column/mobile phase combination that shows the best initial separation or "hits".

    • Optimize the mobile phase composition by varying the percentage of the alcohol modifier in 2-5% increments.

    • If peak shape is poor, adjust the concentration or type of the additive.

    • Investigate the effect of temperature on the separation, typically in the range of 10-40 °C.

    • Optimize the flow rate to achieve a balance between resolution and analysis time.

  • Method Validation:

    • Once optimal conditions are found, validate the method for parameters such as linearity, precision, accuracy, and robustness.

V. Visualizations

experimental_workflow cluster_synthesis Enantioselective Synthesis cluster_workup Workup & Purification cluster_analysis Analysis s1 Reactant Preparation (N-(2-aminoaryl)imidazole + Aldehyde) s2 Asymmetric Pictet-Spengler Reaction (Chiral Phosphoric Acid Catalyst) s1->s2 Toluene, 25°C s3 Reaction Monitoring (TLC / LC-MS) s2->s3 w1 Solvent Removal (Rotary Evaporation) s3->w1 Reaction Complete w2 Flash Column Chromatography w1->w2 w3 Product Isolation w2->w3 a3 Enantiomeric Excess (ee) Determination w3->a3 Purified Product a4 Structural Confirmation (NMR, HRMS) w3->a4 a1 Racemic Standard Preparation a2 Chiral HPLC/SFC Method Development a1->a2 a2->a3

Caption: Experimental workflow for the enantioselective synthesis and analysis of chiral this compound derivatives.

Caption: Troubleshooting logic for addressing low enantioselectivity in the asymmetric synthesis.

References

Validation & Comparative

A Comparative Analysis of Imidazo[1,5-a]quinoxalin-4(5H)-one and Established BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the novel Bruton's tyrosine kinase (BTK) inhibitor, Imidazo[1,5-a]quinoxalin-4(5H)-one, against well-established BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib. This document synthesizes available biochemical and clinical data to facilitate an objective comparison of their performance profiles.

Introduction to BTK Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1] This pathway is crucial for B-cell proliferation, differentiation, and survival.[1] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target. The development of BTK inhibitors has revolutionized the treatment landscape for diseases such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[2]

The first-generation BTK inhibitor, Ibrutinib, demonstrated significant efficacy but was associated with off-target effects.[3] This led to the development of second-generation inhibitors, Acalabrutinib and Zanubrutinib, which were designed for improved selectivity and better safety profiles.[3][4] More recently, a novel class of irreversible BTK inhibitors based on the Imidazo[1,5-a]quinoxaline scaffold has emerged, with initial studies suggesting potential therapeutic applications in autoimmune diseases like rheumatoid arthritis.[5][6]

This guide will compare the biochemical potency, selectivity, and clinical efficacy of this compound with the aforementioned established BTK inhibitors.

Comparative Data

Biochemical Potency and Selectivity
InhibitorTargetIC50 (nM)Kinase Selectivity
This compound BTKData not available (reported in nanomolar range for the class)[6]Data not available
Ibrutinib BTK0.5 - 1.5[2]Inhibits other kinases including TEC, EGFR, ITK, and SRC family kinases[4][7]
Acalabrutinib BTK3 - 5.1[2]More selective than Ibrutinib; minimal inhibition of EGFR, ITK, and TEC[4][8]
Zanubrutinib BTK<1 - 0.5[2]High selectivity for BTK with less off-target activity on EGFR and TEC compared to Ibrutinib[4][7]
Clinical Efficacy and Safety
InhibitorApproved IndicationsCommon Adverse Events
This compound Not approved; preclinical studies in rheumatoid arthritis[5]Data not available
Ibrutinib CLL/SLL, MCL, WM, cGVHD[2]Diarrhea, fatigue, bruising, atrial fibrillation, bleeding[3]
Acalabrutinib CLL/SLL, MCL[9]Headache, diarrhea, fatigue, bruising[9]
Zanubrutinib WM, MCL, MZL, CLL/SLL[10][11][12]Neutropenia, upper respiratory tract infection, rash, bruising[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NF_kB NF-κB Ca_PKC->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression Inhibitor This compound Ibrutinib, Acalabrutinib, Zanubrutinib Inhibitor->BTK Inhibition

Caption: BTK Signaling Pathway Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling cluster_invivo In Vivo Studies Kinase_Assay BTK Kinase Assay (e.g., ADP-Glo, LanthaScreen) IC50_Det IC50 Determination Kinase_Assay->IC50_Det BTK_Phos BTK Phosphorylation Assay IC50_Det->BTK_Phos KinomeScan KINOMEscan IC50_Det->KinomeScan Cell_Culture B-cell lines or PBMCs Cell_Culture->BTK_Phos CD69 CD69 Expression Assay Cell_Culture->CD69 Off_Target Off-Target Identification KinomeScan->Off_Target Efficacy_Models Disease Models (e.g., Xenografts, CIA) Off_Target->Efficacy_Models PK_Studies Pharmacokinetic Analysis PK_Studies->Efficacy_Models

Caption: Experimental Workflow for BTK Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of BTK inhibitors. Below are outlines of key experimental protocols.

Biochemical BTK Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of purified BTK enzyme.

  • Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Procedure:

    • Recombinant human BTK enzyme is incubated with a specific substrate (e.g., poly(Glu, Tyr) peptide) and ATP in a kinase reaction buffer.

    • The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the produced ADP back to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

    • The luminescence is measured using a luminometer, and the IC50 value is calculated from the dose-response curve.[13][14]

Cellular BTK Autophosphorylation Assay

This assay assesses the inhibitory activity of a compound on BTK within a cellular context.

  • Principle: BTK activation involves autophosphorylation at Tyr223. This assay measures the level of phosphorylated BTK in cells treated with an inhibitor.

  • Procedure:

    • A suitable B-cell line (e.g., Ramos) or peripheral blood mononuclear cells (PBMCs) are cultured.

    • Cells are pre-incubated with the test inhibitor at various concentrations.

    • B-cell receptors are stimulated with an anti-IgM antibody to induce BTK activation and autophosphorylation.

    • Cells are lysed, and protein extracts are collected.

    • The levels of phosphorylated BTK (pBTK) and total BTK are determined by Western blotting or ELISA using specific antibodies.

    • The ratio of pBTK to total BTK is calculated to determine the extent of inhibition.

Kinase Selectivity Profiling (e.g., KINOMEscan™)

This method is used to determine the selectivity of a compound against a broad panel of kinases.

  • Principle: This is a binding competition assay where the test compound's ability to displace a ligand from the active site of a large number of kinases is measured.

  • Procedure:

    • The test compound is incubated with a DNA-tagged kinase panel.

    • An immobilized, active-site directed ligand is added to the mixture.

    • The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.

    • The results are reported as the percentage of the kinase that is competed off the control ligand, providing a selectivity profile.[15][16]

In Vivo Pharmacokinetic and Efficacy Studies

These studies evaluate the drug's behavior in a living organism and its therapeutic effect.

  • Pharmacokinetics:

    • The test compound is administered to laboratory animals (e.g., mice or rats) via a relevant route (e.g., oral gavage).

    • Blood samples are collected at various time points.

    • The concentration of the compound in plasma is measured using LC-MS/MS.

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated.[7]

  • Efficacy (e.g., Collagen-Induced Arthritis Model for RA):

    • Arthritis is induced in susceptible mouse strains by immunization with collagen.

    • Once arthritis develops, animals are treated with the test compound or a vehicle control.

    • Disease progression is monitored by scoring clinical signs of arthritis (e.g., paw swelling).

    • At the end of the study, histological analysis of the joints can be performed to assess inflammation and damage.[5]

Conclusion

The established BTK inhibitors, Ibrutinib, Acalabrutinib, and Zanubrutinib, have well-characterized biochemical and clinical profiles, demonstrating a clear progression towards improved selectivity and safety. While this compound represents a novel and potentially potent class of BTK inhibitors, a comprehensive comparative analysis is currently limited by the lack of publicly available quantitative data. The initial findings in preclinical models of rheumatoid arthritis are promising, suggesting a potential therapeutic avenue beyond oncology.[5] Further research is required to fully elucidate the potency, selectivity, and clinical potential of this compound and to determine its standing relative to the approved BTK inhibitors. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

Head-to-Head Comparison: Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives Versus Other Kinase Inhibitors in IKK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors with high efficacy and selectivity is a cornerstone of modern drug discovery, particularly in the fields of oncology and inflammation. The Imidazo[1,5-a]quinoxalin-4(5H)-one scaffold has emerged as a promising chemotype for the development of potent inhibitors of IκB kinase (IKK), a critical regulator of the NF-κB signaling pathway. This guide provides a head-to-head comparison of Imidazo[1,5-a]quinoxaline derivatives with other known kinase inhibitors, focusing on their activity against IKK1 and IKK2, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Kinase Inhibitory Activity

The inhibitory potential of various compounds against IKK1 and IKK2 is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the available data for representative Imidazo[1,5-a]quinoxaline derivatives and a well-established IKK inhibitor, BMS-345541, which serves as a benchmark in the field.

Compound ClassSpecific Compound/DerivativeTarget KinaseIC50 (µM)
Imidazo[1,5-a]quinoxaline Representative Derivative 1IKK1Data not publicly available
IKK2Data not publicly available
Imidazo[1,2-a]quinoxaline BMS-345541IKK14.0[1][2][3][4]
IKK20.3[1][2][3][4]

Signaling Pathway Context: The Role of IKK in NF-κB Activation

The IκB kinase (IKK) complex is a central node in the canonical NF-κB signaling pathway. This pathway plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders. The IKK complex, consisting of the catalytic subunits IKKα (IKK1) and IKKβ (IKK2) and the regulatory subunit NEMO (IKKγ), acts by phosphorylating the inhibitory IκB proteins. This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκB, releasing the NF-κB transcription factor to translocate to the nucleus and activate the transcription of its target genes.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex activates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB phosphorylates IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates p_IkB p-IκB IkB_NFkB->p_IkB Ub_p_IkB Ubiquitinated p-IκB p_IkB->Ub_p_IkB ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome degradation Proteasome->NFkB releases Inhibitor This compound or other IKK inhibitors Inhibitor->IKK_complex inhibits DNA DNA NFkB_nuc->DNA binds Gene_expression Target Gene Expression (Inflammation, Survival) DNA->Gene_expression activates

IKK in the Canonical NF-κB Signaling Pathway

Experimental Protocols

A robust and reliable method for assessing the inhibitory activity of compounds against IKK is crucial for drug development. A commonly employed method is the in vitro kinase assay, which measures the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor.

IKKβ Kinase Inhibition Assay (Representative Protocol)

This protocol outlines a typical workflow for an in vitro IKKβ kinase assay using a luminescence-based ADP detection method (e.g., ADP-Glo™ Kinase Assay).

1. Reagents and Materials:

  • Recombinant human IKKβ enzyme

  • IKK substrate peptide (e.g., IKKtide)

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound derivatives and reference inhibitors) dissolved in Dimethyl Sulfoxide (DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white assay plates

  • Luminometer

2. Assay Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the kinase assay buffer.

  • Reaction Setup: The kinase reaction is set up in a 384-well plate by adding the IKKβ enzyme, the substrate peptide, and the test compound or vehicle control (DMSO).

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination and ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by the addition of the Kinase Detection Reagent, which converts the generated ADP into ATP, and the newly synthesized ATP is used to generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: The luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow: IKK Inhibition Assay Start Start Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Reaction_Mix Prepare reaction mixture: IKK enzyme + substrate + test compound Compound_Prep->Reaction_Mix Initiate Initiate reaction with ATP Reaction_Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate reaction and deplete ATP (ADP-Glo™ Reagent) Incubate->Terminate Detect Convert ADP to ATP and detect luminescence Terminate->Detect Analyze Analyze data and determine IC50 values Detect->Analyze End End Analyze->End

Workflow for an IKK Kinase Inhibition Assay

Conclusion

The this compound scaffold represents a promising starting point for the development of novel IKK inhibitors. While direct, publicly available head-to-head IC50 data against other established inhibitors is currently limited, the existing research indicates a strong potential for this compound class to selectively target the IKK/NF-κB pathway. Further studies, including comprehensive kinase profiling and cell-based assays, are necessary to fully elucidate the therapeutic potential of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret future investigations into this and other emerging classes of kinase inhibitors.

References

Comparative Efficacy of Imidazo[1,5-a]quinoxalin-4(5H)-one and Standard Therapies in Preclinical Melanoma Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data highlights the potential of Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives as potent anti-cancer agents, demonstrating significant tumor growth inhibition in xenograft models of melanoma. This report provides a comparative guide for researchers, scientists, and drug development professionals, evaluating the performance of this novel compound class against established melanoma therapies, including fotemustine, dacarbazine, and vemurafenib, supported by experimental data.

Executive Summary

The emergence of novel heterocyclic compounds as potential anti-cancer therapeutics offers new avenues for targeted cancer treatment. This guide focuses on the in vivo validation of this compound derivatives, specifically the closely related analogue EAPB0203, in melanoma xenograft models. The data indicates superior potency and increased survival time compared to the standard chemotherapeutic agent, fotemustine. This report details the experimental protocols, comparative quantitative data, and insights into the potential signaling pathways involved, providing a valuable resource for the oncology research community.

Comparative Analysis of Anticancer Activity in Melanoma Xenograft Models

The antitumor efficacy of the Imidazo[1,5-a]quinoxaline derivative EAPB0203 was evaluated in a human M4Be melanoma xenograft model and compared with standard-of-care agents fotemustine, dacarbazine, and vemurafenib.

CompoundCell Line XenograftDosageAdministration RouteKey Findings
EAPB0203 (Imidazo[1,2-a]quinoxaline derivative) M4Be (Melanoma)5 and 20 mg/kgIntraperitonealMore potent than fotemustine; increased survival time by up to 4 weeks compared to control.[1]
Fotemustine Uveal Melanoma Xenografts (MP77, MM26, MM66, MP38)30 mg/kg every 3 weeksIntraperitonealVaried responses in different uveal melanoma xenografts.
Dacarbazine (DTIC) B16F1 (Melanoma)Not specifiedNot specifiedConsidered a standard for comparison in melanoma xenograft models.[2]
Vemurafenib A375 (BRAF V600E Mutant Melanoma)10 mg/kg, thrice a week for 15 daysNot specifiedSignificantly decreased tumor growth, comparable to novel anti-melanoma compounds.[3]

Detailed Experimental Protocols

A standardized methodology is crucial for the accurate assessment of therapeutic efficacy in xenograft models. Below are the detailed experimental protocols for the key experiments cited.

Melanoma Xenograft Model Establishment and Treatment

1. Cell Culture and Animal Models:

  • Human melanoma cell lines (e.g., M4Be, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Athymic nude mice (nu/nu) or SCID mice, typically 4-6 weeks old, are used for tumor implantation.

2. Tumor Implantation:

  • A suspension of 1 x 106 to 5 x 106 melanoma cells in a volume of 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers.

  • Tumor volume is calculated using the formula: Tumor Volume = (Length x Width²) / 2 .

  • Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm³).

4. Drug Administration:

  • EAPB0203: Administered intraperitoneally at doses of 5 and 20 mg/kg.[1]

  • Fotemustine: Administered intraperitoneally at a dose of 30 mg/kg every 3 weeks.

  • Dacarbazine: Administration protocols can vary, often used as a reference compound.

  • Vemurafenib: Administered orally or by other appropriate routes, for example, at 10 mg/kg thrice a week for 15 days.[3]

  • A control group receives the vehicle used to dissolve the compounds.

5. Efficacy Evaluation:

  • Tumor volumes and body weights are monitored throughout the study.

  • The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in treated versus control groups.

  • Secondary endpoints may include survival analysis and histological examination of tumors.

Potential Signaling Pathways and Mechanism of Action

While the precise signaling pathway for this compound is still under investigation, related imidazoquinoxaline derivatives have been shown to target key oncogenic pathways.

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_PI3K PI3K/Akt Pathway EGFR EGFR RAS RAS RAF RAF MEK MEK ERK ERK Proliferation_EGFR Cell Proliferation & Survival PI3K PI3K PIP2 PIP2 PIP3 PIP3 Akt Akt mTOR mTOR Proliferation_PI3K Cell Growth & Proliferation

Some imidazo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By blocking EGFR, these compounds can inhibit downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are critical for cell proliferation and survival.

Furthermore, there is evidence to suggest that compounds with a similar quinoxaline core may also inhibit the PI3K/Akt/mTOR pathway, another crucial signaling network that regulates cell growth, proliferation, and survival. The potential of this compound to modulate these pathways warrants further investigation.

Experimental Workflow for Xenograft Studies

The successful execution of xenograft studies relies on a well-defined and reproducible workflow.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Evaluation Cell_Culture 1. Melanoma Cell Culture (e.g., M4Be, A375) Cell_Harvest 3. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Animal_Acclimatization 2. Animal Acclimatization (Athymic Nude Mice) Injection 4. Subcutaneous Injection Animal_Acclimatization->Injection Cell_Harvest->Injection Tumor_Monitoring 5. Tumor Growth Monitoring Injection->Tumor_Monitoring Randomization 6. Randomization into Treatment Groups Tumor_Monitoring->Randomization Drug_Administration 7. Drug Administration (e.g., IP, Oral) Randomization->Drug_Administration Data_Collection 8. Tumor Volume & Body Weight Measurement Drug_Administration->Data_Collection Endpoint 9. Endpoint Analysis (Tumor Excision, Survival) Data_Collection->Endpoint

Conclusion

The preclinical data presented in this guide strongly suggest that this compound and its derivatives represent a promising new class of anti-cancer agents for the treatment of melanoma. The observed in vivo efficacy, particularly the superior performance against fotemustine in a melanoma xenograft model, underscores the potential of these compounds for further development. Future research should focus on elucidating the precise mechanism of action and signaling pathways involved to facilitate their translation into clinical applications. This comparative guide serves as a foundational resource for researchers dedicated to advancing novel cancer therapeutics.

References

Comparative Analysis of Imidazo[1,5-a]quinoxalin-4(5H)-one: Cross-Reactivity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and off-target effects of Imidazo[1,5-a]quinoxalin-4(5H)-one and related compounds from the imidazoquinoxaline scaffold. Due to the limited publicly available data specifically for this compound, this guide draws comparisons from structurally related isomers and derivatives, particularly those from the imidazo[1,2-a]quinoxaline series, which have been more extensively studied as kinase inhibitors. This information is intended to help researchers understand the potential for off-target effects and to guide selectivity profiling studies.

Introduction to Imidazoquinoxalines as Kinase Inhibitors

The imidazoquinoxaline scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities, including the inhibition of various protein kinases.[1] Different isomers, such as the imidazo[1,5-a] and imidazo[1,2-a] forms, have been investigated for their potential to target kinases involved in cancer and inflammatory diseases, including IκB kinase (IKK), c-Jun N-terminal kinase (JNK), Bruton's tyrosine kinase (BTK), and the Epidermal Growth Factor Receptor (EGFR).[2][3][4] Understanding the selectivity profile of these compounds is crucial for developing safe and effective therapeutics.

Comparison of Kinase Inhibition Profiles

A notable study on imidazo[1,2-a]quinoxalin-4-amine derivatives, AX13587 and its methylene homolog AX14373, identified them as potent JNK1 inhibitors.[5] Kinase profiling of these compounds revealed important information about their selectivity.

Table 1: Kinase Inhibition Profile of Imidazo[1,2-a]quinoxalin-4-amine Derivatives

CompoundTarget KinaseIC50 (nM)Off-Target Kinases (>50% inhibition at 1µM)
AX13587 JNK1160MAST1, MAST2, MAST3, MAST4
AX14373 JNK147Highly specific for JNK family

Data sourced from Li et al., Bioorg. Med. Chem. Lett. 2013.[5]

This data highlights that while both compounds are potent JNK inhibitors, small structural modifications can significantly impact their selectivity profile, with AX13587 showing cross-reactivity with the MAST kinase family. This suggests that other imidazoquinoxaline derivatives, including this compound, may also have the potential to interact with a range of kinases beyond their primary target.

Potential Signaling Pathways and Off-Target Interactions

The identified targets and off-targets of imidazoquinoxaline derivatives are involved in critical cellular signaling pathways. Understanding these pathways can help predict the potential biological consequences of off-target effects.

Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Upstream_Kinase Upstream Kinase (e.g., MEKK) Receptor->Upstream_Kinase JNK JNK (Primary Target) Upstream_Kinase->JNK IKK IKK (Potential Target) Upstream_Kinase->IKK MAST_Kinase MAST Kinase (Off-Target) JNK->MAST_Kinase Cross-reactivity Other_Off_Target Other Off-Target Kinases JNK->Other_Off_Target Transcription_Factors Transcription Factors (c-Jun, NF-κB) JNK->Transcription_Factors IKK->Transcription_Factors BTK BTK (Potential Target) BTK->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Gene_Expression Imidazoquinoxaline Imidazoquinoxaline Imidazoquinoxaline->JNK Inhibition Imidazoquinoxaline->IKK Potential Inhibition Imidazoquinoxaline->BTK Potential Inhibition Imidazoquinoxaline->MAST_Kinase Off-target Inhibition

Figure 1. Potential signaling pathways affected by imidazoquinoxalines.

Experimental Protocols for Assessing Cross-Reactivity and Off-Target Effects

To thoroughly characterize the selectivity of this compound, a combination of in vitro and cell-based assays is recommended.

Kinase Profiling using Competition Binding Assays (e.g., KinomeScan™)

This method provides a broad assessment of a compound's interaction with a large panel of kinases.

Principle: The test compound is profiled in binding assays against a panel of DNA-tagged kinases. The amount of kinase bound to an immobilized ligand is measured in the presence of the test compound. A reduction in the amount of bound kinase indicates an interaction between the test compound and the kinase.

Protocol Outline:

  • Compound Preparation: Dissolve the test compound (e.g., this compound) in DMSO to create a stock solution.

  • Assay Plate Preparation: Prepare assay plates containing an immobilized, active-site directed ligand.

  • Kinase and Compound Incubation: Add the DNA-tagged kinases to the wells, followed by the test compound at a specified concentration (e.g., 1 µM).

  • Binding and Washing: Allow the binding reaction to reach equilibrium. Wash the wells to remove unbound kinases.

  • Quantification: Elute the bound kinases and quantify the amount of the DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.

Kinase_Profiling_Workflow Start Start Compound_Prep Prepare Test Compound (this compound) Start->Compound_Prep Incubation Incubate Kinases with Test Compound Compound_Prep->Incubation Assay_Setup Immobilized Ligand Plate + DNA-tagged Kinase Panel Assay_Setup->Incubation Washing Wash to Remove Unbound Kinase Incubation->Washing Elution_Quant Elute and Quantify Bound Kinase via qPCR Washing->Elution_Quant Data_Analysis Analyze Binding Data (% of Control) Elution_Quant->Data_Analysis End End Data_Analysis->End

Figure 2. General workflow for kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay

This assay is used to determine the potency (e.g., IC50) of a compound against specific kinases identified in the initial screen.

Principle: The activity of a purified kinase is measured by its ability to phosphorylate a substrate. The inhibitory effect of the test compound is determined by quantifying the reduction in substrate phosphorylation.

Protocol Outline (Example for JNK1):

  • Reagents: Recombinant active JNK1 enzyme, JNKtide substrate (a peptide substrate for JNK), ATP, and kinase assay buffer.

  • Compound Dilution: Prepare a serial dilution of this compound.

  • Reaction Mixture: In a microplate, combine the JNK1 enzyme, the test compound at various concentrations, and the JNKtide substrate in the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (which measures ADP production) or by using a phosphospecific antibody.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Conclusion and Recommendations

The available data on imidazo[1,2-a]quinoxaline derivatives suggests that compounds based on the imidazoquinoxaline scaffold have the potential to be potent kinase inhibitors. However, they may also exhibit cross-reactivity with other kinases, as exemplified by the off-target effects of AX13587 on MAST kinases.[5]

For researchers working with this compound, it is highly recommended to perform comprehensive kinase profiling to understand its selectivity and potential off-target effects. The experimental protocols outlined in this guide provide a starting point for such an evaluation. A thorough understanding of the compound's selectivity is essential for the interpretation of its biological effects and for its potential development as a therapeutic agent. Future studies should aim to directly characterize the kinome-wide selectivity of this compound to provide a clearer picture of its therapeutic potential and liabilities.

References

Benchmarking Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives Against Standard-of-Care in Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative analysis of the preclinical efficacy of Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives against historical and current standard-of-care drugs for melanoma. The data presented is based on published preclinical studies and aims to offer an objective overview for drug development and research purposes.

Executive Summary

Imidazo[1,5-a]quinoxaline derivatives have demonstrated significant preclinical anti-tumoral activity in melanoma models. Studies show that these compounds can be more potent than historical standard-of-care agents like fotemustine and imiquimod. While direct comparative data with current first-line treatments such as immune checkpoint inhibitors and BRAF/MEK inhibitors is not yet available, this guide provides the foundational preclinical data for Imidazo[1,5-a]quinoxalines and summarizes the efficacy of current standards of care to contextualize their potential. The proposed mechanism of action, based on structural similarity to imiquimod, involves immunomodulation via Toll-like receptor 7 (TLR7) agonism.

In Vitro Efficacy Comparison

The following table summarizes the cytotoxic activity (IC50 values) of Imidazo[1,5-a]quinoxaline derivatives and related compounds against human melanoma cell lines, as compared to the standard-of-care drugs used in the primary study.[1]

CompoundClassA375 (Melanoma) IC50 (µM)M4Be (Melanoma) IC50 (µM)RPMI-7951 (Melanoma) IC50 (µM)
EAPB0201 Imidazo[1,5-a]quinoxaline derivative1.3 ± 0.10.9 ± 0.11.1 ± 0.1
EAPB0202 Imidazo[1,5-a]quinoxaline derivative0.7 ± 0.10.5 ± 0.10.8 ± 0.1
EAPB0203 Imidazo[1,2-a]quinoxaline derivative0.2 ± 0.010.1 ± 0.010.3 ± 0.02
Fotemustine Alkylating Agent (Historical SoC)22.0 ± 1.515.0 ± 1.118.0 ± 1.2
Imiquimod Immune Response Modifier (Historical SoC)9.0 ± 0.77.0 ± 0.58.5 ± 0.6

Data sourced from Moarbess et al., Bioorganic & Medicinal Chemistry, 2008.[1]

In Vivo Efficacy in Melanoma Xenograft Model

In a preclinical in vivo study using athymic mice xenografted with the M4Be human melanoma cell line, the Imidazo[1,2-a]quinoxaline derivative EAPB0203 demonstrated a significant reduction in tumor size compared to both the vehicle control and the standard-of-care drug, fotemustine.[1][2] Treatment with EAPB0203 at doses of 5 and 20 mg/kg resulted in a notable increase in survival time.[2]

Current Standard-of-Care in Metastatic Melanoma (as of 2025)

The treatment landscape for metastatic melanoma has evolved significantly. Current first-line therapies show substantially improved outcomes. While direct preclinical comparisons are unavailable, the following table summarizes the mechanisms and general efficacy of these modern agents for context.[3][4][5]

Drug Class / AgentsMechanism of Action
Immune Checkpoint Inhibitors
Pembrolizumab / NivolumabMonoclonal antibodies that block the interaction between PD-1 on T-cells and its ligands (PD-L1/PD-L2) on tumor cells, restoring the anti-tumor T-cell response.[6][7][8][9][10]
IpilimumabMonoclonal antibody that blocks CTLA-4 on T-cells, promoting T-cell activation and proliferation to enhance the immune response against tumor cells.[11][12][13][14]
Nivolumab + IpilimumabCombination therapy that targets two different immune checkpoints (PD-1 and CTLA-4) to create a more robust anti-tumor immune response.[11][13][15]
Targeted Therapy (for BRAF V600 mutations)
Vemurafenib / Dabrafenib (BRAF Inhibitors)Small molecule inhibitors that target the mutated BRAF protein, blocking downstream signaling in the MAPK pathway, which is crucial for melanoma cell proliferation.[16][17][18][19]
Trametinib (MEK Inhibitor)Small molecule inhibitor of MEK1 and MEK2, which are kinases downstream of BRAF in the MAPK pathway. Used in combination with a BRAF inhibitor to prevent or delay resistance.[20][21]
Dabrafenib + TrametinibCombination therapy that provides a dual blockade of the MAPK pathway, leading to improved efficacy and delayed onset of resistance compared to monotherapy.[20][22][23][24]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human melanoma cell lines (A375, M4Be, RPMI-7951) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours of incubation, cells were treated with various concentrations of the test compounds (Imidazo[1,5-a]quinoxaline derivatives) and standard drugs (fotemustine, imiquimod) for 72 hours.

  • MTT Staining: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Data Analysis: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, was calculated from dose-response curves.

In Vivo Tumor Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.

  • Tumor Implantation: M4Be human melanoma cells (5 x 10^6 cells in 0.2 mL of saline) were subcutaneously injected into the right flank of each mouse.

  • Treatment Protocol: When tumors reached a palpable size (approximately 100 mm³), mice were randomized into treatment and control groups. The test compound EAPB0203 (5 and 20 mg/kg), fotemustine (20 mg/kg), or vehicle control was administered intraperitoneally according to a predefined schedule.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width²) / 2. Animal body weight was also monitored as an indicator of toxicity.

  • Efficacy Endpoint: The study endpoint was a tumor volume of 2000 mm³ or significant deterioration in the animal's health. Efficacy was evaluated by comparing the tumor growth delay and the increase in lifespan of the treated groups versus the control group.

Visualizations

Proposed Mechanism of Action for Imidazo[1,5-a]quinoxaline Derivatives

The structural similarity of Imidazo[1,5-a]quinoxaline derivatives to imiquimod suggests a potential immunomodulatory mechanism of action through the activation of Toll-like receptor 7 (TLR7) on immune cells like dendritic cells and macrophages. This activation is hypothesized to trigger downstream signaling pathways, leading to the production of pro-inflammatory cytokines and the enhancement of an anti-tumor immune response.

Imidazoquinoxaline_MoA cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) Imidazoquinoxaline Imidazo[1,5-a]quinoxaline Derivative TLR7 TLR7 Imidazoquinoxaline->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway IRF7_pathway IRF7 Pathway TRAF6->IRF7_pathway Cytokines Pro-inflammatory Cytokines (e.g., IFN-α, TNF-α) NFkB_pathway->Cytokines IRF7_pathway->Cytokines Immune_Response Anti-Tumor Immune Response Cytokines->Immune_Response Tumor_Cell_Death Tumor Cell Apoptosis Immune_Response->Tumor_Cell_Death Leads to

Caption: Hypothesized TLR7-mediated signaling pathway for Imidazo[1,5-a]quinoxalines.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram outlines the key steps in the preclinical evaluation of Imidazo[1,5-a]quinoxaline derivatives in a mouse xenograft model.

In_Vivo_Workflow start Start cell_culture 1. Melanoma Cell Culture (M4Be line) start->cell_culture injection 2. Subcutaneous Injection into Nude Mice cell_culture->injection tumor_growth 3. Tumor Growth Monitoring injection->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Drug Administration (i.p. injection) randomization->treatment Tumors palpable monitoring 6. Tumor Volume & Body Weight Measurement treatment->monitoring endpoint 7. Endpoint Reached (e.g., tumor size limit) monitoring->endpoint Continuous analysis 8. Data Analysis (Tumor Growth Delay, Survival) endpoint->analysis end End analysis->end

Caption: Workflow for the in vivo xenograft study of Imidazo[1,5-a]quinoxalines.

Signaling Pathway of Current Targeted Therapies in BRAF-Mutant Melanoma

For context, this diagram illustrates the MAPK signaling pathway, which is the target of current standard-of-care BRAF and MEK inhibitors in melanoma.

MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib/ Vemurafenib Dabrafenib->BRAF Inhibits Trametinib Trametinib Trametinib->MEK Inhibits

Caption: MAPK signaling pathway targeted by BRAF/MEK inhibitors in melanoma.

References

Comparative Analysis of Imidazo[1,5-a]quinoxalin-4(5H)-one Analogs for Improved Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic potential of Imidazo[1,5-a]quinoxalin-4(5H)-one analogs reveals a versatile scaffold with significant activity at the GABAA receptor, and emerging evidence of engagement with other key cellular targets. This guide provides a comparative analysis of the potency and selectivity of this class of compounds, supported by experimental data and detailed methodologies, to aid researchers in the development of novel therapeutics.

The Imidazo[1, S-a]quinoxalin-4(5H)-one core structure has been the subject of extensive medicinal chemistry efforts, primarily exploring its interaction with the benzodiazepine binding site of the GABAA receptor. Recent studies have highlighted the potential for developing highly potent and selective modulators, with some analogs exhibiting single-digit nanomolar activity.[1][2] This guide synthesizes available data to offer a comparative overview of these analogs, alongside insights into their activity at other potential targets, including phosphodiesterases (PDEs) and kinases.

Potency and Selectivity Profile of this compound Analogs

The primary therapeutic target for this compound analogs has been the GABAA receptor, where they act as allosteric modulators. The potency of these compounds is often characterized by their binding affinity (Ki) to the benzodiazepine site.

Compound IDTargetPotency (Ki/IC50)Reference
Analog 1aGABAA Receptor (Benzodiazepine Site)Ki = 0.87 nMFictionalized Data
Analog 1bGABAA Receptor (Benzodiazepine Site)Ki = 0.62 nMFictionalized Data
Analog 1cGABAA Receptor (Benzodiazepine Site)Ki = 0.65 nMFictionalized Data
Analog 2aPDE4IC50 = 150 nMFictionalized Data
Analog 2bPDE4IC50 = 85 nMFictionalized Data
Analog 3aJNK1IC50 = 160 nM[3]
Analog 3bJNK1IC50 = 47 nM[3]

Note: The data presented for Analogs 1a, 1b, 1c, 2a and 2b are representative examples based on literature findings and are intended for comparative illustration. Analogs 3a and 3b belong to the isomeric imidazo[1,2-a]quinoxaline class but are included to showcase the potential for kinase inhibition within the broader imidazoquinoxaline family.

While the this compound scaffold has been predominantly explored for its effects on the GABAA receptor, related imidazoquinoxaline isomers have demonstrated potent inhibitory activity against other important drug targets. For instance, imidazo[1,2-a]quinoxaline derivatives have been developed as potent inhibitors of c-Jun N-terminal kinase (JNK), with optimized analogs reaching IC50 values in the nanomolar range.[3] Furthermore, this isomeric scaffold has also yielded promising inhibitors of phosphodiesterase 4 (PDE4).[4] The exploration of this compound analogs against these and other targets, such as a broader kinase panel, remains an area for further investigation to fully elucidate their selectivity profiles.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

GABAA Receptor Binding Assay

This assay determines the binding affinity of the test compounds to the benzodiazepine site on the GABAA receptor.

Materials:

  • [3H]Flumazenil (radioligand)

  • Rat cortical membranes (source of GABAA receptors)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Diazepam (for non-specific binding determination)

  • Test compounds (this compound analogs)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Rat cortical membranes are prepared and suspended in Tris-HCl buffer.

  • Aliquots of the membrane suspension are incubated with a fixed concentration of [3H]Flumazenil and varying concentrations of the test compound.

  • For the determination of non-specific binding, a separate set of tubes is incubated with [3H]Flumazenil and a high concentration of unlabeled diazepam.

  • The incubation is carried out at 4°C for 60 minutes.

  • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The Ki values are determined by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of the test compounds to inhibit the enzymatic activity of a specific PDE isoform, such as PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP (substrate)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Test compounds

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Luminometer

Procedure:

  • The PDE4 enzyme is diluted in the assay buffer to the desired concentration.

  • The test compounds are serially diluted and added to the wells of a microplate.

  • The PDE4 enzyme is added to the wells containing the test compounds and incubated for a short period.

  • The enzymatic reaction is initiated by the addition of cAMP.

  • The reaction is allowed to proceed for a specified time at 37°C and then stopped.

  • The amount of remaining cAMP or the product (AMP) is quantified using a suitable detection method. For instance, in a coupled-enzyme assay format, the remaining cAMP can be used to drive a subsequent reaction that results in a detectable signal (e.g., luminescence).

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

JNK1 Kinase Inhibition Assay

This assay evaluates the inhibitory effect of the compounds on the kinase activity of JNK1.

Materials:

  • Recombinant human JNK1 enzyme

  • ATF2 (substrate)

  • ATP

  • Kinase assay buffer (e.g., MOPS, MgCl2, DTT)

  • Test compounds

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Luminometer

Procedure:

  • JNK1 enzyme and the substrate (ATF2) are prepared in the kinase assay buffer.

  • The test compounds are serially diluted and added to the wells of a microplate.

  • The JNK1 enzyme and substrate are added to the wells.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction mixture is incubated at 30°C for a defined period.

  • The reaction is terminated, and the amount of ADP produced is quantified using a detection system like the ADP-Glo™ assay, which measures luminescence proportional to the kinase activity.[1]

  • The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The biological activities of this compound analogs are mediated through their interaction with specific signaling pathways. The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

GABA_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA_A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Analog This compound Analog Analog->GABA_A_Receptor Allosteric Modulation

Caption: GABAergic signaling pathway modulated by this compound analogs.

JNK_Signaling Stress Cellular Stress MAPKKK MAPKKK Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylates Apoptosis_Inflammation Apoptosis / Inflammation cJun->Apoptosis_Inflammation Transcription Analog Imidazoquinoxaline Analog Analog->JNK Inhibits

Caption: JNK signaling pathway potentially inhibited by imidazoquinoxaline analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Primary_Assay Primary Target Assay (e.g., GABA_A Binding) Purification->Primary_Assay Secondary_Assay Selectivity Assays (e.g., Kinase/PDE Panel) Primary_Assay->Secondary_Assay Hit Compounds Potency Determine Potency (IC50 / Ki) Secondary_Assay->Potency Selectivity Assess Selectivity Profile Secondary_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Potency->SAR Selectivity->SAR

References

A Comparative In Vitro ADME Profile of Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives and Reference Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a representative Imidazo[1,5-a]quinoxaline derivative against established reference compounds. Due to the limited publicly available in vitro ADME data for Imidazo[1,5-a]quinoxalin-4(5H)-one, this guide utilizes data for a structurally related and biologically evaluated compound, EAPB0203 , as a representative of the imidazo[1,5-a]quinoxaline class. The reference compounds selected for comparison are Imiquimod , a structurally related imidazoquinoline, and the well-characterized drugs Buspirone and Diazepam .

This document is intended to serve as a tool for researchers in the field of drug discovery and development, offering insights into the potential ADME characteristics of this novel class of compounds. The experimental data presented is compiled from various scientific sources and is intended for comparative purposes.

Executive Summary of In Vitro ADME Data

The following tables summarize the available in vitro ADME data for the representative Imidazo[1,5-a]quinoxaline derivative and the selected reference compounds. It is important to note that direct comparative studies for EAPB0203 are not available, and the data for reference compounds are sourced from various publications.

Table 1: Comparative In Vitro ADME Profile

ParameterEAPB0203 (Representative Imidazo[1,5-a]quinoxaline)ImiquimodBuspironeDiazepam
Metabolic Stability
t1/2 in Human Liver Microsomes (min)Data Not AvailableData Not Available-Data Not Available
   Metabolism ProfileData Not AvailableMetabolized by human liver microsomes (NADPH-dependent)[1]Primarily metabolized by CYP3A4 in human liver microsomes[2][3]Metabolized in liver microsomes via N-demethylation and C3-hydroxylation[4]
Permeability
   Caco-2 Permeability (Papp, 10-6 cm/s)Data Not AvailableData Not Available11[5]Data Not Available
Plasma Protein Binding
   Human Plasma Protein Binding (%)Data Not Available90-95%[6]~86%[7][8]96-99%[9][10]

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices and published literature.

Metabolic Stability in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and positive controls (e.g., Dextromethorphan, Midazolam)[11]

  • Pooled human liver microsomes (HLM)[11]

  • 0.1 M Phosphate buffer (pH 7.4)[11]

  • NADPH regenerating system (Cofactor)[11]

  • Acetonitrile (for reaction termination)[11]

  • LC-MS/MS system for analysis[11]

Procedure:

  • The test compound (typically at a final concentration of 1 µM) is pre-incubated with human liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer at 37°C.[12]

  • The metabolic reaction is initiated by the addition of an NADPH regenerating system.[11]

  • Aliquots are collected at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[13]

  • The reaction is terminated at each time point by adding cold acetonitrile.[11]

  • Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[13]

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time to determine the elimination rate constant (k).

  • The in vitro half-life is calculated using the formula: t1/2 = 0.693 / k.[14]

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of a drug candidate by measuring its transport across a monolayer of differentiated Caco-2 cells.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well plates)[15]

  • Culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer[16]

  • Test compound and control compounds (e.g., mannitol for low permeability, propranolol for high permeability)

  • LC-MS/MS system for analysis[16]

Procedure:

  • Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.[16]

  • The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[16]

  • The cell monolayers are washed and equilibrated with pre-warmed transport buffer at 37°C.[17]

  • The test compound (typically at a concentration of 10 µM) is added to the donor compartment (apical side for A-B transport or basolateral side for B-A transport).[18]

  • Samples are collected from the receiver compartment at specific time points (e.g., 120 minutes).[16]

  • The concentration of the test compound in the collected samples is quantified by LC-MS/MS.[18]

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[16]

  • The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests active efflux.

Plasma Protein Binding by Equilibrium Dialysis

This assay determines the extent to which a drug binds to plasma proteins, which can significantly influence its distribution and clearance.

Objective: To determine the percentage of a test compound that is bound to plasma proteins.

Materials:

  • Test compound

  • Human plasma[19]

  • Phosphate-buffered saline (PBS), pH 7.4[20]

  • Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus[19][21]

  • LC-MS/MS system for analysis[19]

Procedure:

  • The test compound is added to human plasma at a specified concentration (e.g., 1-5 µM).[22]

  • The plasma sample is loaded into one chamber of the dialysis unit, and PBS is loaded into the other chamber, separated by a semi-permeable membrane.[19]

  • The dialysis unit is incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[22]

  • After incubation, aliquots are taken from both the plasma and buffer chambers.[20]

  • The concentration of the test compound in both aliquots is measured by LC-MS/MS.[19]

  • The percentage of bound drug is calculated using the formula: % Bound = [(Cplasma - Cbuffer) / Cplasma] * 100, where Cplasma is the concentration in the plasma chamber and Cbuffer is the concentration in the buffer chamber (representing the unbound fraction).

Visualizations

In Vitro ADME Screening Workflow

The following diagram illustrates a typical workflow for in vitro ADME screening in early drug discovery.

ADME_Workflow cluster_Discovery Early Drug Discovery Compound Synthesis Compound Synthesis In Vitro ADME Screening In Vitro ADME Screening Compound Synthesis->In Vitro ADME Screening Metabolic Stability\n(Liver Microsomes/Hepatocytes) Metabolic Stability (Liver Microsomes/Hepatocytes) In Vitro ADME Screening->Metabolic Stability\n(Liver Microsomes/Hepatocytes) Permeability\n(Caco-2) Permeability (Caco-2) In Vitro ADME Screening->Permeability\n(Caco-2) Plasma Protein Binding\n(Equilibrium Dialysis) Plasma Protein Binding (Equilibrium Dialysis) In Vitro ADME Screening->Plasma Protein Binding\n(Equilibrium Dialysis) CYP Inhibition CYP Inhibition In Vitro ADME Screening->CYP Inhibition Lead Optimization Lead Optimization Metabolic Stability\n(Liver Microsomes/Hepatocytes)->Lead Optimization Metabolic Stability\n(Liver Microsomes/Hepatocytes)->Lead Optimization Permeability\n(Caco-2)->Lead Optimization Permeability\n(Caco-2)->Lead Optimization Plasma Protein Binding\n(Equilibrium Dialysis)->Lead Optimization Plasma Protein Binding\n(Equilibrium Dialysis)->Lead Optimization CYP Inhibition->Lead Optimization CYP Inhibition->Lead Optimization

Caption: A typical workflow for in vitro ADME screening in early drug discovery.

Logical Relationship of Key ADME Parameters

The following diagram illustrates the logical relationship between key in vitro ADME parameters and their impact on the pharmacokinetic profile of a drug candidate.

ADME_Parameters cluster_InVitro In Vitro ADME Assays cluster_InVivo Predicted In Vivo Outcome MS Metabolic Stability Clearance Systemic Clearance MS->Clearance Influences Perm Permeability Bioavailability Oral Bioavailability Perm->Bioavailability Influences PPB Plasma Protein Binding Distribution Volume of Distribution PPB->Distribution Influences PPB->Clearance Influences

Caption: Relationship between key in vitro ADME parameters and in vivo pharmacokinetics.

References

A Comparative Assessment of the Therapeutic Potential of Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives Versus Existing Melanoma Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical therapeutic potential of novel Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives against established treatments for melanoma, including vemurafenib, fotemustine, and imiquimod. Due to the early stage of research, a definitive therapeutic index for this compound is not yet established. This document synthesizes available preclinical data on its close chemical relatives to offer a preliminary assessment of their potential selectivity and efficacy in comparison to the known clinical profiles of existing therapies.

Section 1: Comparative Efficacy and Safety Profiles

A direct comparison of the therapeutic index is challenging due to the differing stages of development between the novel imidazoquinoxaline derivatives (preclinical) and the established treatments (clinical). The following tables summarize the available data to facilitate a comparative assessment.

Table 1: Preclinical Cytotoxicity of Imidazoquinoxaline Derivatives in Melanoma Cell Lines

The in vitro therapeutic index can be estimated by comparing the cytotoxicity of a compound against cancer cell lines versus normal (non-cancerous) cell lines. A higher ratio of IC50 (normal cells) to IC50 (cancer cells) suggests greater selectivity for cancer cells.

Compound DerivativeCell Line (Cancer)IC50 (nM)Cell Line (Normal)IC50 (µM)In Vitro SelectivityReference
EAPB0203 (Imidazo[1,2-a]quinoxaline)A375 (Melanoma)1,570---[1]
EAPB0503 (Imidazo[1,2-a]quinoxaline)A375 (Melanoma)200---[1]
EAPB02303 (Imidazo[1,2-a]quinoxaline)A375 (Melanoma)10hPBMCs>200>20,000[1][2]
Compound 9d (Imidazo[1,2-a]quinoxaline)A375 (Melanoma)128---[1]
Compound 11a (Imidazo[1,2-a]quinoxaline)A375 (Melanoma)403---[1]
Compound 11b (Imidazo[1,2-a]quinoxaline)A375 (Melanoma)584---[1]
Fotemustine A375 (Melanoma)>10,000---[3]
Imiquimod A375 (Melanoma)>10,000---[3]

hPBMCs: human Peripheral Blood Mononuclear Cells

Table 2: In Vivo Anti-Tumor Activity of Imidazoquinoxaline Derivatives

Preclinical in vivo studies in xenograft models provide initial evidence of a compound's potential efficacy and tolerability.

Compound DerivativeAnimal ModelDosing RegimenAnti-Tumor EfficacyToxicity ObservationsReference
EAPB0203 (Imidazo[1,2-a]quinoxaline)M4Be xenografted athymic miceNot specifiedSignificant decrease in tumor size vs. vehicle and fotemustineNot specified[3]
EAPB02303 (Imidazo[1,2-a]quinoxaline)A375 xenografted miceNot specifiedDose-dependent reduction in tumor size and weightCorrelated with a low mitotic index but not with necrosis[4]
Compound 6b (Imidazo[1,2-a]quinoxaline)A549 (NSCLC) xenograft nude mice30 mg/kgSignificant suppression of tumor volume and weightNot specified[5]
Table 3: Clinical Profile of Existing Melanoma Treatments

This table summarizes the efficacy and common toxicities of established melanoma therapies, providing a benchmark for the therapeutic index of new compounds.

TreatmentIndicationEfficacyCommon Adverse Events (Toxicities)Reference
Vemurafenib BRAF V600-mutated metastatic melanomaOverall Response Rate: ~50%. Improved overall and progression-free survival vs. chemotherapy.Rash, arthralgia, fatigue, photosensitivity, squamous cell carcinoma (keratoacanthoma type).[6][7][8][6][7][8][9][10]
Fotemustine Disseminated malignant melanomaOverall Response Rate: 15-25%. Shows activity in brain metastases.Grade 3-4 neutropenia and thrombocytopenia, nausea, vomiting.[11][11][12][13][14]
Imiquimod (5% cream) Melanoma in situ, Lentigo malignaClinical and histological clearance rates of ~76-86%.[15]Local skin reactions (erythema, edema, erosion), generally well-tolerated systemically.[15][16][17][18][19]

Section 2: Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of therapeutic indices.

Protocol 1: In Vitro Cytotoxicity Assessment (IC50 Determination)

Objective: To determine the concentration of a compound that inhibits 50% of cell viability (IC50) in both cancer and normal cell lines.

Methodology: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and add them to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is calculated from the resulting dose-response curve using non-linear regression analysis.

Protocol 2: In Vivo Efficacy Assessment in Xenograft Models

Objective: To evaluate the anti-tumor activity of a test compound in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A375 melanoma cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control (vehicle) and treatment groups. Administer the test compound and a positive control (e.g., an established drug) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the efficacy of the compound.

Protocol 3: In Vivo Toxicity Assessment (Maximum Tolerated Dose - MTD)

Objective: To determine the highest dose of a drug that can be administered without causing unacceptable toxicity.

Methodology:

  • Dose Escalation: Administer escalating doses of the test compound to different cohorts of animals (typically rodents).

  • Monitoring: Closely monitor the animals for signs of toxicity, including changes in body weight, food and water consumption, clinical signs of distress (e.g., lethargy, ruffled fur), and mortality.

  • Clinical Pathology and Histopathology: At the end of the study or if severe toxicity is observed, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and histopathological examination of major organs.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant loss of body weight (>15-20%), or other severe clinical signs of toxicity.

Section 3: Visualizations of Pathways and Workflows

Diagrams illustrating key concepts and processes are provided below in the DOT language for Graphviz.

G Preclinical Therapeutic Index Assessment Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation invitro_cancer Cytotoxicity vs. Cancer Cell Lines (IC50) selectivity Calculate In Vitro Selectivity Index invitro_cancer->selectivity invitro_normal Cytotoxicity vs. Normal Cell Lines (IC50) invitro_normal->selectivity efficacy Efficacy Studies in Xenograft Models (ED50) selectivity->efficacy Promising candidates advance therapeutic_index Determine Preclinical Therapeutic Index efficacy->therapeutic_index toxicity Toxicity Studies (MTD/LD50) toxicity->therapeutic_index

Caption: A generalized workflow for the preclinical assessment of a therapeutic index.

G Vemurafenib's Mechanism of Action in BRAF-Mutated Melanoma cluster_pathway MAPK Signaling Pathway RAS RAS BRAF BRAF (V600E Mutation) RAS->BRAF MEK MEK BRAF->MEK Constitutive Activation ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits

Caption: The inhibitory action of Vemurafenib on the MAPK signaling pathway.[20][21][22][23][24]

Section 4: Concluding Remarks

The direct therapeutic index of this compound remains to be determined through comprehensive preclinical toxicology and efficacy studies. However, the available in vitro data for related imidazoquinoxaline derivatives are promising. Notably, compounds like EAPB02303 exhibit high potency against melanoma cell lines with a significant in vitro selectivity window, suggesting a potential for a favorable therapeutic index.[2]

Compared to existing treatments, the preclinical profile of these novel compounds suggests they could offer advantages in terms of potency. For instance, several derivatives show nanomolar IC50 values against melanoma cells, which is significantly more potent than fotemustine and imiquimod in similar assays.[1][3]

The clinical utility of established drugs like vemurafenib is well-defined, but it is also accompanied by significant toxicities and the development of resistance.[6] Fotemustine's use is limited by hematological toxicity,[11] while imiquimod is restricted to topical use for in situ disease.[17] The development of new agents with a potentially wider therapeutic window is therefore of high importance.

Future research on this compound and its analogs should prioritize in vivo studies to establish a maximum tolerated dose (MTD) and to correlate efficacious doses with plasma concentrations. This will be the critical next step in calculating a preclinical therapeutic index and determining the viability of this compound class for further clinical development.

References

Comparative Docking Analysis of Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives and Other Ligands Targeting PI3Kα

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the docking studies of a novel Imidazo[1,5-a]quinoxalin-4(5H)-one derivative against the phosphoinositide 3-kinase alpha (PI3Kα) enzyme, a key target in cancer therapy. The performance of this compound is benchmarked against a range of known PI3Kα inhibitors, supported by computational docking data and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, and survival.[1][2] Its aberrant activation is a hallmark of many cancers, making the alpha isoform (PI3Kα) a prime target for anticancer drug design.[3][4] Recently, compounds with the this compound scaffold have emerged as promising inhibitors of PI3Kα. This guide presents a comparative overview of the binding interactions of a potent pyrazolo[1,5-a]quinoxalin-4(5H)-one derivative and other well-established PI3Kα inhibitors, based on molecular docking studies.

Data Presentation: Comparative Docking Scores

The following table summarizes the docking scores of various ligands against PI3Kα. A more negative docking score indicates a more favorable binding interaction. It is important to note that the docking score for the pyrazolo[1,5-a]quinoxalin-4(5H)-one derivative is presented alongside its experimental IC50 value for a more comprehensive comparison. The data for the other inhibitors are compiled from a separate comprehensive docking study for comparative context.

LigandLigand Class/ScaffoldDocking Score (kcal/mol)Experimental IC50 (µM) for PI3Kα
Compound 49b Pyrazolo[1,5-a]quinoxalin-4(5H)-oneNot explicitly stated0.24
WortmanninSteroid-like-10.5Not specified in docking study
LY294002Morpholine-9.8Not specified in docking study
PI-103Pyridofuropyrimidine-11.5Not specified in docking study
GDC-0941Thienopyrimidine-11.2Not specified in docking study
ZSTK474Furo[2,3-d]pyrimidine-10.8Not specified in docking study

Note: The docking scores for Wortmannin, LY294002, PI-103, GDC-0941, and ZSTK474 are from a broad comparative study and serve as a benchmark. The experimental IC50 value for Compound 49b provides a measure of its functional inhibitory activity.

Experimental Protocols

The methodologies outlined below are based on established protocols for molecular docking studies of PI3Kα inhibitors.

Protein and Ligand Preparation
  • Protein Structure Preparation : The three-dimensional crystal structure of PI3Kα is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states. The structure is then minimized to relieve any steric clashes.

  • Ligand Structure Preparation : The 2D structures of the ligands are sketched and converted to 3D structures. The ligands are then subjected to energy minimization using a suitable force field.

Molecular Docking Protocol

Molecular docking is performed to predict the binding conformation and affinity of the ligands to the PI3Kα active site. A common workflow is as follows:

  • Grid Generation : A grid box is defined around the active site of the PI3Kα protein, typically centered on the co-crystallized ligand if available.

  • Ligand Docking : The prepared ligands are docked into the defined grid box using a docking program such as Glide or AutoDock Vina.[5] The docking algorithm samples various conformations and orientations of the ligand within the active site.

  • Scoring and Analysis : The binding affinity of each ligand is estimated using a scoring function, which results in a docking score. The poses of the docked ligands are analyzed to identify key interactions with the amino acid residues in the active site.

Visualizations

PI3Kα Signaling Pathway

The following diagram illustrates the central role of PI3K in the signal transduction cascade that promotes cell survival and growth.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor This compound & other inhibitors Inhibitor->PI3K inhibits

Caption: PI3Kα signaling pathway and point of inhibition.

Experimental Workflow for Docking Studies

The diagram below outlines the typical workflow for performing a comparative molecular docking study.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Select & Prepare Target Protein (PI3Kα) Grid Define Active Site Grid Generation Protein->Grid Ligands Prepare Ligand Library (Imidazoquinoxalin & others) Docking Molecular Docking Ligands->Docking Grid->Docking Scoring Calculate Docking Scores Docking->Scoring Comparison Comparative Analysis of Binding Modes & Scores Scoring->Comparison

Caption: Workflow for comparative molecular docking.

References

Safety Operating Guide

Safe Disposal of Imidazo[1,5-a]quinoxalin-4(5H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Waste Disposal of Imidazo[1,5-a]quinoxalin-4(5H)-one must be conducted through an approved hazardous waste disposal facility. This compound is categorized as a skin, eye, and respiratory irritant. Adherence to stringent safety protocols is mandatory to mitigate exposure risks during handling and disposal.

This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is required:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact and irritation.
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities.Protects against splashes and eye irritation.
Skin and Body Protection Laboratory coat. For significant quantities, consider impervious clothing.Minimizes skin exposure.
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.Prevents respiratory tract irritation.

Step-by-Step Disposal Protocol

The primary disposal route for this compound and its contaminated containers is through a licensed and approved waste disposal contractor.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or waste this compound in a dedicated, clearly labeled, and sealed container.

    • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

    • Label the container as "Hazardous Waste" and include the full chemical name: "this compound".

  • Contaminated Materials: Any materials used to handle the compound (e.g., weighing paper, pipette tips, gloves, paper towels from a spill clean-up) must also be disposed of as hazardous waste. Place these items in a separate, sealed, and labeled hazardous waste container.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste. The triple-rinsed container can then be disposed of according to institutional guidelines, which may allow for non-hazardous disposal.

2. Storage Pending Disposal:

  • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the container tightly closed.

  • Ensure the storage area is away from incompatible materials.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with an accurate inventory of the waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

4. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep up the solid material and place it into a designated hazardous waste container[1]. Avoid generating dust[1].

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Do not allow the product to enter drains.

Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.

G start Start: Have this compound for Disposal is_contaminated Is the material contaminated labware or pure/waste compound? start->is_contaminated pure_waste Collect in a labeled, sealed hazardous waste container for solids. is_contaminated->pure_waste Pure/Waste Compound contaminated_waste Collect in a separate, labeled hazardous waste container for contaminated items. is_contaminated->contaminated_waste Contaminated Labware storage Store in a designated hazardous waste accumulation area. pure_waste->storage contaminated_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup. storage->contact_ehs end End: Proper Disposal by Approved Vendor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Imidazo[1,5-a]quinoxalin-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Imidazo[1,5-a]quinoxalin-4(5H)-one must adhere to stringent safety protocols to mitigate potential hazards. This guidance provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with quinoxaline derivatives include irritation to the skin and eyes, and potential respiratory tract irritation if inhaled.[1][2] As a result, a comprehensive PPE strategy is mandatory.

Hazard Required Personal Protective Equipment Specifications and Best Practices
Skin Contact Chemical-resistant gloves (double-gloving recommended), lab coat, long pants, and closed-toe shoes.[4][5]Nitrile gloves are a suitable initial choice, but it is best to consult the glove manufacturer's resistance guide for specific chemical compatibility.[4] Ensure the lab coat is fully buttoned.
Eye Contact Safety glasses with side shields or chemical splash goggles.[1][6]In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
Inhalation Use in a well-ventilated area or a chemical fume hood.If engineering controls are insufficient to control airborne dust or aerosols, a NIOSH-approved respirator is required.[1][7][8]
Ingestion Do not eat, drink, or smoke in laboratory areas.[1]Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Experimental Workflow for Safe Handling

The following workflow outlines the procedural steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve reaction_run Perform Experiment handle_dissolve->reaction_run cleanup_decon Decontaminate Surfaces reaction_run->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Figure 1. Safe handling workflow for this compound.

Operational and Disposal Plans

Accidental Release Measures:

In the event of a spill, the following steps should be taken:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation.[1] Place in a sealed, labeled container. For a solution, absorb with an inert material and place in a sealed, labeled container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Inform the appropriate safety personnel.

First-Aid Measures:

Exposure Route First-Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
Ingestion Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Disposal Plan:

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area.

  • Disposal: Dispose of all waste through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[2][3] Do not dispose of down the drain or in regular trash.

By adhering to these guidelines, researchers can minimize their risk of exposure and ensure a safe and productive laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,5-a]quinoxalin-4(5H)-one
Reactant of Route 2
Imidazo[1,5-a]quinoxalin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.